(Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C64H83N17O12 |
|---|---|
Molecular Weight |
1282.4 g/mol |
IUPAC Name |
(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C64H83N17O12/c1-4-68-62(92)53-16-10-24-81(53)63(93)46(15-9-23-69-64(65)66)74-56(86)47(25-35(2)3)75-58(88)49(27-37-30-70-43-13-7-5-11-41(37)43)77-57(87)48(26-36-17-19-40(83)20-18-36)76-61(91)52(33-82)80-59(89)50(28-38-31-71-44-14-8-6-12-42(38)44)78-60(90)51(29-39-32-67-34-72-39)79-55(85)45-21-22-54(84)73-45/h5-8,11-14,17-20,30-32,34-35,45-53,70-71,82-83H,4,9-10,15-16,21-29,33H2,1-3H3,(H,67,72)(H,68,92)(H,73,84)(H,74,86)(H,75,88)(H,76,91)(H,77,87)(H,78,90)(H,79,85)(H,80,89)(H4,65,66,69)/t45-,46-,47-,48-,49+,50-,51+,52-,53-/m0/s1 |
InChI Key |
GJKXGJCSJWBJEZ-CEWZLBJKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
(Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of (Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH (Deslorelin)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, commonly known as Deslorelin, is a potent synthetic superagonist of the gonadotropin-releasing hormone (GnRH). Its mechanism of action is characterized by a biphasic response on the pituitary-gonadal axis. Initially, it stimulates a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, a phenomenon often referred to as the "flare effect". However, continuous and prolonged administration leads to a profound suppression of these gonadotropins through receptor downregulation and desensitization of the pituitary gonadotrophs. This results in a reversible chemical castration, making it a valuable tool in veterinary medicine for reproductive management and a subject of interest for various human therapeutic applications. This guide provides a detailed examination of its molecular interactions, signaling pathways, and the physiological consequences of its administration, supported by quantitative data and experimental methodologies.
Introduction
This compound (Deslorelin) is a synthetic nonapeptide analogue of the natural GnRH.[1] Structural modifications, including the substitution of glycine at position 10, and the introduction of D-amino acids at positions 2 and 6, confer a significantly higher binding affinity and potency compared to endogenous GnRH.[2] Specifically, Deslorelin exhibits approximately seven times greater affinity for GnRH receptors and a potency that is 100 times higher than native GnRH.[3] This enhanced potency is central to its profound and prolonged effects on the reproductive endocrine system.
Molecular Mechanism of Action
The primary site of action for Deslorelin is the GnRH receptor (GnRH-R) on the surface of pituitary gonadotroph cells. The GnRH-R is a member of the G protein-coupled receptor (GPCR) superfamily. The interaction of Deslorelin with this receptor initiates a cascade of intracellular events that ultimately govern the synthesis and secretion of LH and FSH.
Receptor Binding and Initial Stimulation (Flare Effect)
Upon administration, Deslorelin binds to GnRH receptors, mimicking the action of endogenous GnRH.[4] This binding triggers a conformational change in the receptor, leading to the activation of the Gq/11 class of G proteins.[5] The activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6]
-
Inositol 1,4,5-trisphosphate (IP3): IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol.[7]
-
Diacylglycerol (DAG): DAG remains in the plasma membrane and activates protein kinase C (PKC).[8]
The synergistic action of increased intracellular Ca2+ and PKC activation leads to the synthesis and exocytosis of LH and FSH from the gonadotrophs.[9] This initial agonistic action results in a transient surge of plasma LH and FSH levels, known as the "flare-up" effect.[3]
Receptor Downregulation and Desensitization
Continuous exposure to a potent agonist like Deslorelin leads to a state of pituitary desensitization and receptor downregulation.[4] This is a key aspect of its long-term therapeutic effect. The process involves several mechanisms:
-
Receptor Internalization: Prolonged agonist binding promotes the internalization of GnRH receptors from the cell surface, reducing the number of available receptors for further stimulation.[10]
-
Receptor-G Protein Uncoupling: The continuous stimulation can lead to the uncoupling of the GnRH receptor from its associated G protein, thereby diminishing the downstream signaling cascade.
-
Inactivation of Signaling Pathways: The intracellular signaling pathways become refractory to further stimulation.[10]
This sustained downregulation effectively shuts down the pulsatile release of LH and FSH, leading to a dramatic decrease in their circulating levels.[11]
Physiological Consequences
The biphasic action of Deslorelin on gonadotropin secretion translates into distinct physiological effects:
-
Initial Stimulation: The initial surge in LH and FSH can temporarily stimulate the gonads, leading to a transient increase in testosterone in males and estrogen in females. In females, this can induce estrus and ovulation.[3]
-
Long-Term Suppression: The subsequent and sustained suppression of LH and FSH leads to a significant reduction in gonadal steroidogenesis. In males, testosterone levels fall to castration levels, resulting in decreased libido, spermatogenesis, and regression of androgen-dependent tissues.[12] In females, estrogen production is inhibited, leading to the suppression of estrous cycles and ovulation.[11]
Quantitative Data
The following tables summarize quantitative data on the pharmacokinetics and pharmacodynamics of Deslorelin from various studies.
Table 1: Pharmacokinetic Parameters of a 9.4 mg Deslorelin Implant in Goats
| Parameter | Mean Value (± SD) |
|---|---|
| Cmax (ng/ml) | 83 ± 28 |
| Tmax (hours) | 1.3 ± 0.5 |
Data from a pilot study in domestic goats (Capra hircus).[13]
Table 2: Hormonal Responses to Deslorelin Implants in Mares
| Treatment Group | Interval to First Spontaneous Ovulation (days, mean ± SD) |
|---|---|
| Deslorelin Slow-Release Implant (9.4 mg) | 23.8 ± 10.5 |
| Short-Acting Deslorelin (1.25 mg) | 17.0 ± 3.9 |
A significant time x treatment interaction was observed for LH and FSH concentrations (p < 0.05).[1][2][14]
Table 3: Testosterone Suppression in Male Dogs with a 4.7 mg Deslorelin Implant
| Time Point | Effect on Testosterone |
|---|---|
| Initial Phase | Transient increase ("flare-up") |
| 6 - 43 days post-treatment | Undetectable levels reached |
Variability exists among individuals.[10]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the mechanism of action of this compound. Below are outlines of key experimental protocols.
GnRH Receptor Binding Assay (Radioligand Displacement Assay)
This assay is used to determine the binding affinity (Kd or Ki) of Deslorelin to the GnRH receptor.
-
Principle: This is a competitive binding assay where a constant concentration of a radiolabeled GnRH analog (e.g., [125I]-Buserelin) is incubated with pituitary membrane preparations in the presence of increasing concentrations of unlabeled Deslorelin. The ability of Deslorelin to displace the radioligand from the receptor is measured.
-
Protocol Outline:
-
Membrane Preparation: Isolate plasma membranes from pituitary tissue or cells expressing GnRH receptors.
-
Incubation: Incubate the membranes with the radiolabeled ligand and varying concentrations of Deslorelin in a suitable buffer.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the Deslorelin concentration. The IC50 (concentration of Deslorelin that inhibits 50% of specific binding) is determined and used to calculate the Ki (inhibition constant).[15]
-
Measurement of Pituitary Desensitization and Receptor Downregulation
This involves assessing the functional response of pituitary cells after prolonged exposure to Deslorelin.
-
Principle: Pituitary cells are treated with Deslorelin for a specified period. The subsequent response to a GnRH challenge is then measured in terms of LH and/or FSH secretion. A blunted response indicates desensitization. Receptor downregulation can be quantified by measuring the number of surface GnRH receptors.
-
Protocol Outline (In Vitro):
-
Cell Culture: Culture primary pituitary cells or a suitable gonadotrope cell line (e.g., LβT2).
-
Deslorelin Treatment: Treat the cells with a continuous concentration of Deslorelin for various time points (e.g., hours to days).
-
GnRH Challenge: After the desensitization period, wash the cells and stimulate them with a pulse of GnRH.
-
Hormone Measurement: Collect the culture medium and measure the concentration of LH and FSH using specific immunoassays (e.g., ELISA or RIA).
-
Receptor Quantification: To measure downregulation, perform a radioligand binding assay on intact cells to quantify the number of cell surface receptors at different time points of Deslorelin exposure.[10]
-
Quantification of Second Messenger Production (Phosphoinositide Turnover Assay)
This assay measures the production of inositol phosphates (IPs), the downstream products of PLC activation.
-
Principle: Cells are pre-labeled with [3H]-myo-inositol, which is incorporated into membrane phosphoinositides. Upon stimulation with Deslorelin, the hydrolysis of PIP2 leads to the formation of radiolabeled inositol phosphates, which can be separated and quantified.
-
Protocol Outline:
-
Cell Labeling: Incubate pituitary cells with [3H]-myo-inositol for an extended period (e.g., 24-48 hours) to label the phosphoinositide pool.
-
Stimulation: Stimulate the labeled cells with Deslorelin for a short period (seconds to minutes).
-
Extraction: Stop the reaction and extract the soluble inositol phosphates using an acid precipitation method.
-
Separation: Separate the different inositol phosphates (IP1, IP2, IP3) using anion-exchange chromatography.
-
Quantification: Measure the radioactivity in each fraction using liquid scintillation counting.[16]
-
Visualizations
Signaling Pathways
Caption: Initial signaling cascade of this compound.
Caption: Biphasic mechanism of action of this compound.
Caption: Experimental workflow for characterizing the mechanism of action.
Conclusion
This compound (Deslorelin) is a superagonist of the GnRH receptor with a well-defined, yet complex, mechanism of action. Its initial stimulatory effect followed by profound and sustained suppression of the pituitary-gonadal axis underpins its therapeutic utility. A thorough understanding of its interaction with the GnRH receptor, the subsequent signaling cascades, and the dynamics of receptor desensitization is critical for its optimal use in drug development and clinical applications. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and scientists to further investigate and harness the therapeutic potential of this potent GnRH agonist.
References
- 1. Deslorelin Slow-Release Implants Delay Ovulation and Increase Plasma AMH Concentration and Small Antral Follicles in Haflinger Mares - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deslorelin Slow-Release Implants Delay Ovulation and Increase Plasma AMH Concentration and Small Antral Follicles in Haflinger Mares - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Deslorelin? [synapse.patsnap.com]
- 5. KEGG PATHWAY: map04912 [genome.jp]
- 6. Liposome-encapsulated diacyl glycerol and inositol triphosphate-induced delayed oocyte activation and poor development of parthenotes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of diacylglycerol and inositol trisphosphate on steroidogenesis by ovarian granulosa from pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The de novo phospholipid effect of insulin is associated with increases in diacylglycerol, but not inositol phosphates or cytosolic Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors | MDPI [mdpi.com]
- 10. Gonadotropin-Releasing Hormone (GnRH) Agonist Implants for Male Dog Fertility Suppression: A Review of Mode of Action, Efficacy, Safety, and Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deslorelin Implants—A New Choice in Feline Reproductive Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dose and durational effects of the gonadotropin-releasing hormone agonist, deslorelin: the male rat (Rattus norvegicus) as a model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioone.org [bioone.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Assay of receptor-stimulated phosphoinositide turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Signaling Pathway of (Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH (Histrelin)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH, a potent synthetic agonist of the gonadotropin-releasing hormone (GnRH) receptor, is more commonly known as Histrelin. This nonapeptide analog of the natural GnRH exhibits higher potency and a longer half-life, making it a valuable therapeutic agent for hormone-dependent conditions such as central precocious puberty and advanced prostate cancer. Its mechanism of action is primarily characterized by a biphasic response at the pituitary level, initiating with a transient stimulation of gonadotropin secretion, followed by a profound and sustained suppression. Furthermore, emerging evidence suggests a direct signaling pathway in certain cancer cells, distinct from its pituitary action, which may contribute to its anti-tumor effects. This guide provides a comprehensive overview of the signaling pathways of Histrelin, presenting quantitative data, detailed experimental protocols, and visual diagrams to elucidate its molecular and cellular mechanisms.
Pituitary Signaling Pathway: A Biphasic Response
The principal mechanism of Histrelin in the pituitary gland involves its interaction with the GnRH receptor, a G-protein coupled receptor (GPCR) located on the surface of gonadotrope cells. This interaction triggers a biphasic cascade of events, ultimately leading to the suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.
Phase I: Initial Agonism (The "Flare" Effect)
Upon initial administration, Histrelin acts as a potent agonist, binding to and activating GnRH receptors. This activation stimulates the associated heterotrimeric Gq/11 protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing a rapid release of stored intracellular calcium (Ca2+). The combined action of elevated intracellular Ca2+ and DAG activates Protein Kinase C (PKC). This signaling cascade culminates in an initial, transient surge in the synthesis and secretion of LH and FSH, a phenomenon often referred to as the "flare effect."
Phase II: Desensitization and Downregulation
Continuous, non-pulsatile exposure to Histrelin leads to a profound and sustained suppression of gonadotropin release. This paradoxical effect is a consequence of two key processes:
-
Receptor Desensitization: Persistent activation of the GnRH receptor leads to its phosphorylation by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which uncouple the receptor from its G-protein, thereby attenuating the signaling cascade.
-
Receptor Downregulation: The binding of β-arrestins also targets the GnRH receptor for internalization via clathrin-mediated endocytosis. These internalized receptors are subsequently targeted for lysosomal degradation, leading to a significant reduction in the number of GnRH receptors on the cell surface.
This sustained desensitization and downregulation of GnRH receptors effectively creates a state of "medical castration" by drastically reducing the secretion of LH and FSH.
A Technical Guide to (Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH Receptor Binding Affinity
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the binding affinity of the synthetic luteinizing hormone-releasing hormone (LHRH) analog, (Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH, for its cognate receptor, the LHRH receptor (also known as the gonadotropin-releasing hormone, GnRH, receptor). The content herein details quantitative binding data for closely related analogs, in-depth experimental protocols, and visual representations of associated signaling pathways and experimental workflows.
Quantitative Receptor Binding Data
| Compound | Receptor Source | Radioligand | IC50 (nM) | Ki (nM) | Reference |
| [D-Trp6]LHRH | Rat Pituitary Membranes | [125I]-LHRH Agonist | ~1-5 | ~0.5-2.5 | [1] |
| LHRH (native) | Rat Pituitary Membranes | [125I]-LHRH Agonist | ~10-50 | ~5-25 | [1] |
Note: The binding affinity of LHRH agonists can be 20 to 60 times greater than native LHRH, primarily due to their increased receptor affinity.[2]
Experimental Protocols: Radioligand Binding Assay
The determination of receptor binding affinity for LHRH analogs is typically performed using a competitive radioligand binding assay. Below is a detailed protocol representative of those used in the field.
Materials and Reagents
-
Receptor Source: Anterior pituitary glands from adult female rats.
-
Homogenization Buffer: Cold 10 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 0.1% bovine serum albumin (BSA).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 0.1% BSA.
-
Radioligand: A radioiodinated potent LHRH agonist, such as [125I]-[D-Trp6]LHRH.
-
Competitor Ligands: Unlabeled this compound and a reference standard (e.g., unlabeled [D-Trp6]LHRH).
-
Wash Buffer: Cold phosphate-buffered saline (PBS), pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a vacuum manifold.
-
Scintillation Counter: For measuring radioactivity.
Membrane Preparation
-
Anterior pituitary glands are dissected and placed in ice-cold homogenization buffer.
-
The tissue is homogenized using a glass-Teflon homogenizer.
-
The homogenate is centrifuged at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
The resulting supernatant is collected and centrifuged at 30,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.
-
The membrane pellet is washed by resuspension in fresh assay buffer and recentrifugation.
-
The final pellet is resuspended in assay buffer, and the protein concentration is determined using a standard method such as the Bradford assay.
Competitive Binding Assay Procedure
-
The assay is set up in microcentrifuge tubes or a 96-well plate.
-
To each tube/well, the following are added in order:
-
Assay buffer.
-
A fixed concentration of the radioligand (e.g., 50 pM [125I]-[D-Trp6]LHRH).
-
Varying concentrations of the unlabeled competitor ligand (e.g., 10^-12 to 10^-6 M of this compound or the reference standard).
-
The prepared pituitary membrane preparation (typically 50-100 µg of protein).
-
-
The total binding is determined in the absence of a competitor, and non-specific binding is measured in the presence of a high concentration of the unlabeled reference standard (e.g., 1 µM).
-
The reaction mixtures are incubated for 60-90 minutes at 4°C to reach equilibrium.
-
The incubation is terminated by rapid filtration of the mixture through the glass fiber filters under vacuum.
-
The filters are immediately washed three times with cold wash buffer to remove unbound radioligand.
-
The radioactivity trapped on the filters, representing the bound radioligand, is quantified using a gamma counter.
Data Analysis
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the competitor ligand.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value (the equilibrium dissociation constant of the competitor) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Mandatory Visualizations
LHRH Receptor Signaling Pathway
The LHRH receptor is a G-protein coupled receptor (GPCR) that, upon agonist binding, primarily activates the Gq/11 protein, leading to the stimulation of phospholipase C (PLC) and the subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gonadotrophs.
Caption: LHRH Receptor Signaling Cascade
Experimental Workflow for Radioligand Binding Assay
The workflow for determining the receptor binding affinity of an LHRH analog via a competitive radioligand binding assay is a sequential process from reagent preparation to data analysis.
Caption: Radioligand Binding Assay Workflow
References
Unveiling the Agonist Potency: A Technical Guide to the Biological Activity of (Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH is a synthetic analog of the naturally occurring Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). As a member of the LHRH agonist family, this polypeptide is designed for enhanced potency and prolonged duration of action compared to the native hormone. This technical guide provides an in-depth overview of the biological activity of this compound, with a focus on its mechanism of action, receptor interaction, and physiological effects. While specific quantitative data for this particular analog is limited in publicly available literature, this document presents a comprehensive framework based on the well-established characteristics of potent LHRH agonists, offering researchers a foundational understanding for further investigation.
Introduction
LHRH, a decapeptide secreted by the hypothalamus, plays a pivotal role in the reproductive endocrine system by stimulating the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, regulate steroidogenesis and gametogenesis in the gonads. The therapeutic and research potential of LHRH has been expanded through the development of synthetic analogs with modified amino acid sequences.
This compound is a potent LHRH agonist. The structural modifications, including the substitution of D-Histidine at position 2, D-Tryptophan at position 6, and the replacement of the C-terminal Glycine-amide with a Proline-ethylamide, are strategic alterations known to increase resistance to enzymatic degradation and enhance binding affinity to the GnRH receptor (GnRH-R). This guide will delve into the anticipated biological activities and the experimental methodologies used to characterize such LHRH analogs.
Mechanism of Action: The GnRH Receptor Signaling Pathway
LHRH agonists exert their effects by binding to and activating the GnRH-R, a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotrope cells. Upon binding, the receptor undergoes a conformational change, initiating a cascade of intracellular signaling events.
The primary signaling pathway involves the activation of phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the synthesis and secretion of LH and FSH.
Figure 1: GnRH Receptor Signaling Pathway.
Quantitative Biological Activity
The biological activity of LHRH agonists is quantified through a series of in vitro and in vivo assays. The following tables summarize the expected range of activities for a potent LHRH agonist like this compound, based on data from analogous compounds.
Table 1: In Vitro Biological Activity
| Parameter | Assay Type | Typical Value Range for Potent Agonists |
| Receptor Binding Affinity (Ki) | Competitive Radioligand Binding Assay | 0.1 - 5.0 nM |
| Functional Potency (EC50) | Inositol Phosphate Accumulation Assay | 0.05 - 2.0 nM |
| LH Release Potency (EC50) | Primary Pituitary Cell Culture | 0.1 - 10.0 nM |
| FSH Release Potency (EC50) | Primary Pituitary Cell Culture | 0.5 - 20.0 nM |
Table 2: In Vivo Biological Activity
| Parameter | Animal Model | Typical Effect of a Potent Agonist |
| Acute LH Release | Rat, Ovariectomized, Estrogen-Progesterone Blocked | 10-100 fold increase over baseline |
| Acute FSH Release | Rat, Ovariectomized, Estrogen-Progesterone Blocked | 2-10 fold increase over baseline |
| Chronic Testosterone Suppression | Male Rat (after initial flare) | > 95% reduction from baseline |
| Ovulation Induction | Rabbit, Female | Effective at low microgram doses |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of LHRH analogs. Below are representative protocols for key experiments.
Radioligand Receptor Binding Assay
This assay determines the affinity of the test compound for the GnRH receptor.
Figure 2: Receptor Binding Assay Workflow.
Protocol:
-
Membrane Preparation: Anterior pituitary glands from rodents are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the membrane fraction containing the GnRH receptors.
-
Binding Reaction: The membrane preparation is incubated with a known concentration of a radiolabeled LHRH agonist (e.g., [125I]-Buserelin) and increasing concentrations of the unlabeled test compound, this compound.
-
Separation: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: A competition binding curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.
In Vitro Gonadotropin Release Assay
This assay measures the ability of the LHRH analog to stimulate LH and FSH secretion from primary pituitary cells.
Protocol:
-
Cell Culture: Primary anterior pituitary cells are isolated from rats and cultured in appropriate media.
-
Stimulation: The cultured cells are treated with varying concentrations of this compound for a defined period (e.g., 4 hours).
-
Sample Collection: The cell culture supernatant is collected.
-
Hormone Quantification: The concentrations of LH and FSH in the supernatant are measured using specific enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs).
-
Data Analysis: Dose-response curves are constructed by plotting the hormone concentration against the logarithm of the agonist concentration. The EC50 (effective concentration to elicit 50% of the maximal response) is calculated.
Figure 3: In Vitro Gonadotropin Release Assay Workflow.
Conclusion
This compound, as a potent LHRH agonist, is anticipated to exhibit high affinity for the GnRH receptor and robustly stimulate the release of gonadotropins. Its structural modifications suggest enhanced stability and a prolonged duration of action. The experimental frameworks provided in this guide offer a solid foundation for the detailed characterization of this and other novel LHRH analogs. Further research is warranted to establish the specific quantitative biological activity profile of this compound and to fully elucidate its therapeutic potential.
Disclaimer: The quantitative data presented in this document is representative of potent LHRH agonists and is intended for illustrative purposes. Specific experimental validation is required to determine the precise biological activity of this compound.
An In-depth Technical Guide on (Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH and Pituitary Desensitization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic LHRH (Luteinizing Hormone-Releasing Hormone) analog (Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH and its role in inducing pituitary desensitization. While specific quantitative data for this particular analog is limited in publicly available literature, this document extrapolates its expected pharmacological profile based on closely related and well-characterized GnRH (Gonadotropin-Releasing Hormone) superagonists such as Deslorelin, Triptorelin, and Buserelin. This guide details the molecular mechanisms of action, presents quantitative data from analogous compounds in structured tables, outlines detailed experimental protocols for in vitro and in vivo assessment, and provides visual representations of key signaling pathways and experimental workflows. The intended audience includes researchers, scientists, and drug development professionals working in the fields of endocrinology, reproductive medicine, and oncology.
Introduction: The Role of LHRH Analogs in Pituitary Modulation
The hypothalamic decapeptide, Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), is a critical regulator of the reproductive axis. It is released in a pulsatile manner from the hypothalamus and stimulates the anterior pituitary gland to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] These gonadotropins, in turn, regulate steroidogenesis and gametogenesis in the gonads.
Synthetic LHRH analogs are a cornerstone of various therapeutic strategies, primarily due to their ability to modulate the pituitary-gonadal axis. These analogs can be broadly classified into agonists and antagonists. LHRH agonists, such as this compound, are designed with specific amino acid substitutions that confer a higher binding affinity for the GnRH receptor (GnRHR) and increased resistance to enzymatic degradation compared to the native hormone.
Initially, administration of a potent LHRH agonist leads to a transient surge in LH and FSH secretion, a phenomenon often referred to as the "flare effect". However, continuous or long-term administration results in a paradoxical effect: the sustained presence of the agonist leads to pituitary desensitization. This process involves the downregulation of GnRH receptors and uncoupling of post-receptor signaling pathways, ultimately leading to a profound suppression of gonadotropin secretion and a subsequent decrease in gonadal steroid production, achieving a state of medical castration.[1][2] This reversible suppression of the reproductive axis is therapeutically exploited in the management of hormone-dependent conditions such as prostate cancer, endometriosis, and central precocious puberty.
Molecular Structure and Expected Properties of this compound
The chemical structure of this compound is a synthetic nonapeptide with key modifications to the native LHRH sequence:
-
D-Histidine at position 2: Substitution with a D-amino acid at this position can influence the conformation of the peptide, potentially affecting receptor binding and activation.
-
D-Tryptophan at position 6: This is a common substitution in potent LHRH agonists. It significantly increases the binding affinity for the GnRH receptor and enhances resistance to enzymatic degradation, thereby prolonging the half-life of the peptide.
-
Proline-N-ethylamide at position 9 (in place of Gly-NH2 at position 10): The replacement of the C-terminal glycine with a proline-ethylamide moiety further increases the stability of the molecule by protecting it from carboxypeptidase activity.
Based on these structural modifications, this compound is expected to be a highly potent and long-acting LHRH agonist. The combination of a D-amino acid at position 6 and the Pro-NHEt9 modification at the C-terminus are hallmarks of "superagonist" analogs. The additional D-His2 substitution would require empirical validation to determine its specific contribution to the overall activity profile.
Quantitative Data for Potent LHRH Agonists
Table 1: GnRH Receptor Binding Affinity of Selected LHRH Agonists
| Compound | Test System | Radioligand | Binding Affinity (Kd or Ki) | Reference |
| LHRH (native) | Rat pituitary membranes | [125I]-Buserelin | ~1-2 nM (Kd) | [3] |
| Deslorelin | Not Specified | Not Specified | 7 times higher affinity than native GnRH | [4] |
| Triptorelin | Rat pituitary membranes | [125I]-GnRH | 20-fold higher than native GnRH | [5] |
| Buserelin | Rat pituitary membranes | [125I]-Buserelin | ~0.1-0.5 nM (Kd) | [3] |
Table 2: In Vitro Potency for LH Release from Pituitary Cells
| Compound | Cell Type | Potency Relative to LHRH | Reference |
| Deslorelin | Not Specified | 100 times more potent | [4] |
| Triptorelin | Rat pituitary cells | 100-fold more active | [5] |
| Buserelin | Rat pituitary cells | ~50-100 times more potent | [6] |
Table 3: In Vivo Effects of Continuous LHRH Agonist Administration on Gonadotropin and Steroid Levels
| Compound | Species | Dosing Regimen | Effect on LH/FSH | Effect on Testosterone/Estradiol | Time to Suppression | Reference |
| Triptorelin | Human (IVF) | 15 µg daily | Prevention of LH surge | Not specified | Not applicable | [7] |
| Buserelin | Dog | 3.3 mg implant | Initial increase, then downregulation | Not specified | Downregulation from week 2 to 26 | [8] |
| Leuprolide | Human (Prostate Cancer) | High doses | Initial surge, then suppression | Fall to <1 ng/ml | 3 weeks | [9] |
Experimental Protocols
This section details standardized protocols for assessing the key pharmacological properties of LHRH agonists like this compound.
Radioligand Binding Assay for GnRH Receptor Affinity
This protocol determines the binding affinity (Ki or Kd) of a test compound to the GnRH receptor.
Materials:
-
Pituitary membrane preparation (from rat, sheep, or human) or cells expressing the GnRH receptor (e.g., αT3-1 cells).
-
Radiolabeled LHRH agonist (e.g., [125I]-Triptorelin or [125I]-Buserelin).
-
Unlabeled test compound (this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl2 and 0.1% BSA).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize anterior pituitary glands in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Competition Binding: In a 96-well plate, add a fixed concentration of radioligand, the pituitary membrane preparation (typically 50-100 µg of protein), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 90-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma or beta counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vitro Pituitary Cell Culture for LH/FSH Secretion
This protocol assesses the stimulatory and desensitizing effects of an LHRH agonist on gonadotropin secretion.
Materials:
-
Primary pituitary cells from rats or sheep, or a gonadotrope cell line (e.g., LβT2 cells).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compound (this compound).
-
ELISA or RIA kits for LH and FSH.
Procedure:
-
Cell Plating: Disperse primary pituitary cells or the cell line into 24- or 48-well plates and culture until they form a confluent monolayer.
-
Stimulation Phase (Acute Response):
-
Wash the cells with serum-free medium.
-
Add fresh medium containing various concentrations of the test compound.
-
Incubate for a short period (e.g., 4 hours).
-
Collect the supernatant for LH and FSH measurement.
-
-
Desensitization Phase (Chronic Exposure):
-
Pre-incubate the cells with a fixed concentration of the test compound for an extended period (e.g., 24-48 hours).
-
Wash the cells to remove the agonist.
-
Challenge the cells with a fresh dose of the same agonist or native LHRH for a short period (e.g., 4 hours).
-
Collect the supernatant and measure LH and FSH levels to assess the degree of desensitization compared to control cells not pre-incubated with the agonist.
-
-
Hormone Quantification: Measure the concentrations of LH and FSH in the collected supernatants using specific and validated ELISA or RIA kits.
In Vivo Model of Pituitary Desensitization in Rats
This protocol evaluates the biphasic effect and subsequent desensitization induced by an LHRH agonist in a whole-animal model.
Materials:
-
Adult male or female rats.
-
Test compound (this compound) formulated for injection or implantation.
-
Anesthesia.
-
Blood collection supplies.
-
ELISA or RIA kits for rat LH, FSH, and testosterone or estradiol.
Procedure:
-
Acclimatization: Acclimatize the animals to the housing conditions for at least one week.
-
Baseline Sampling: Collect a baseline blood sample from each animal.
-
Agonist Administration: Administer the test compound via the desired route (e.g., subcutaneous injection, osmotic mini-pump, or implant).
-
Serial Blood Sampling:
-
Acute Phase (Flare): Collect blood samples at multiple time points shortly after the initial administration (e.g., 1, 2, 4, 8, and 24 hours) to capture the initial surge in gonadotropins and sex steroids.
-
Chronic Phase (Desensitization): Collect blood samples at regular intervals over a longer period (e.g., daily for the first week, then weekly for several weeks) to monitor the decline and suppression of hormone levels.
-
-
Hormone Analysis: Separate serum or plasma and store at -80°C until analysis. Measure LH, FSH, and testosterone (in males) or estradiol (in females) using specific assays.
-
Data Analysis: Plot the hormone concentrations over time to visualize the initial flare and subsequent suppression. Compare the hormone levels at different time points to the baseline values.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and processes involved in LHRH agonist action.
GnRH Receptor Signaling Pathway
Caption: GnRH receptor signaling cascade upon agonist binding.
Mechanism of Pituitary Desensitization
References
- 1. What is the mechanism of Deslorelin? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Pharmacokinetic characteristics of the gonadotropin-releasing hormone analog D-Ser(TBU)-6EA-10luteinizing hormone-releasing hormone (buserelin) after subcutaneous and intranasal administration in children with central precocious puberty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-finding study of triptorelin acetate for prevention of a premature LH surge in IVF: a prospective, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Downregulation of LH in the bitch after application of the GnRH-agonist buserelin as a slow-release implant] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Effect of low-dose triptorelin on pituitary down-regulation for patients undergoing in vitro fertilization and embryo transfer] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on (Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH (Histrelin) for the Study of Hypogonadism
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH, commonly known as Histrelin, is a potent synthetic agonist of the gonadotropin-releasing hormone (GnRH) receptor. Its sustained administration induces a state of reversible hypogonadotropic hypogonadism, making it an invaluable tool for researchers studying the physiological and pathophysiological consequences of sex hormone deprivation. This technical guide provides a comprehensive overview of Histrelin's mechanism of action, detailed experimental protocols for its use in preclinical models, a summary of key quantitative data, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Hypogonadism, characterized by deficient gonadal function resulting in diminished sex steroid production, is a condition with wide-ranging physiological impacts. The study of hypogonadism is crucial for understanding its role in various pathologies and for the development of therapeutic interventions. This compound, or Histrelin, is a super-agonist of the GnRH receptor.[1] Modifications to the native GnRH decapeptide at positions 2, 6, and 10 result in a compound with significantly increased potency and resistance to degradation.[1]
Continuous administration of Histrelin leads to an initial transient stimulation of the hypothalamic-pituitary-gonadal (HPG) axis, known as a "flare effect," followed by a profound and sustained suppression of gonadotropin (luteinizing hormone [LH] and follicle-stimulating hormone [FSH]) secretion.[2][3] This downregulation of the HPG axis effectively creates a state of "chemical castration," providing a controlled and reversible model for studying hypogonadism in various research settings.[3]
Mechanism of Action
Histrelin's primary mechanism of action involves its interaction with the GnRH receptor on pituitary gonadotrope cells.[4]
-
Initial Stimulation (Flare Effect): Upon initial administration, Histrelin binds to and activates GnRH receptors, mimicking the action of endogenous GnRH. This leads to an acute release of LH and FSH from the pituitary gland, resulting in a temporary surge in testosterone and estradiol levels.[2][5]
-
Receptor Downregulation and Desensitization: Continuous exposure to Histrelin leads to the uncoupling of the GnRH receptor from its signaling cascade and a reduction in the number of receptors on the cell surface through internalization.[4][5] This desensitization of the pituitary gonadotropes results in a dramatic and sustained decrease in LH and FSH secretion.[4]
-
Suppression of Steroidogenesis: The reduction in circulating LH and FSH levels leads to a profound inhibition of gonadal steroidogenesis, resulting in castrate levels of testosterone in males and postmenopausal levels of estradiol in females.[4][5]
Signaling Pathway
The binding of Histrelin to the GnRH receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary pathway involves the activation of the Gq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the synthesis and release of LH and FSH. Continuous stimulation by Histrelin disrupts this pulsatile signaling, leading to the aforementioned receptor downregulation and desensitization.
Quantitative Data
The following tables summarize key quantitative data regarding the use of Histrelin for inducing hypogonadism.
Table 1: Hormonal Suppression in Clinical Studies
| Parameter | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | Reference |
| Central Precocious Puberty | |||
| Peak Stimulated LH (IU/L) | 28.2 ± 19.97 | 0.8 ± 0.39 (at 1 month) | [6] |
| Estradiol (pg/mL) | 24.5 ± 22.27 | 5.9 ± 2.37 (at 1 month) | [6] |
| Testosterone (ng/dL) in Males | 628 | 5 (at 5 months) | [7] |
| Advanced Prostate Cancer | |||
| Testosterone (nmol/L) | 21.9 ± 17.6 | 0.93 ± 1.57 (at 1 month) | [8] |
| Testosterone (ng/dL) | >50 | ≤50 (by week 4 in 100% of patients) | [9] |
| Testosterone (ng/dL) | >50 | <20 (in 88% of patients between weeks 4 and 52) | [9] |
Table 2: Pharmacokinetic and Receptor Binding Parameters
| Parameter | Value | Species/System | Reference |
| Pharmacokinetics | |||
| Daily Release Rate (50 mg implant) | ~65 µ g/day | Human | [10] |
| Median Maximum Serum Concentration | 0.43 ng/mL | Human (children) | [11] |
| Receptor Binding | |||
| Receptor Binding Affinity (Ki) | Not explicitly found for Histrelin, but Deslorelin (a similar superagonist) has a Ki of 0.06 nM | Human GnRH receptor | [12] |
Experimental Protocols
Induction of Hypogonadism in a Rodent Model
This protocol describes a general procedure for inducing a hypogonadal state in rats using a subcutaneous Histrelin implant.[2]
Materials:
-
Histrelin subcutaneous implant (dose to be determined by pilot studies)
-
Anesthetic (e.g., isoflurane)
-
Analgesic
-
Sterile surgical instruments (scalpel, forceps)
-
Wound clips or sutures
-
Antiseptic solution
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic protocol as approved by the Institutional Animal Care and Use Committee (IACUC).
-
Surgical Preparation: Shave the fur from the dorsal thoracic region (between the scapulae). Cleanse the surgical site with an antiseptic solution.
-
Incision: Make a small transverse incision (approximately 1 cm) through the skin.
-
Subcutaneous Pocket: Using blunt dissection with forceps, create a small subcutaneous pocket extending cranially from the incision.
-
Implant Insertion: Insert the Histrelin implant into the subcutaneous pocket.
-
Wound Closure: Close the incision with wound clips or sutures.
-
Post-operative Care: Administer a post-operative analgesic as per the IACUC-approved protocol. Monitor the animal for recovery from anesthesia and for any signs of post-surgical complications. House animals individually for a few days to prevent interference with the surgical site.
GnRH Stimulation Test
This test is used to confirm the suppression of the HPG axis following Histrelin treatment.[13][14]
Materials:
-
GnRH or a GnRH agonist (e.g., leuprolide acetate) for stimulation
-
Catheterization supplies (if required for serial blood sampling)
-
Blood collection tubes
Procedure:
-
Baseline Blood Sample: Collect a baseline blood sample for the measurement of LH and FSH.
-
GnRH Administration: Administer a bolus injection of a GnRH agonist at a standardized dose.
-
Post-Stimulation Blood Samples: Collect blood samples at specific time points post-injection (e.g., 30, 60, 90, and 120 minutes) to measure peak LH and FSH levels.
-
Analysis: A suppressed response (low peak LH and FSH) confirms the hypogonadal state.
Radioligand Binding Assay for GnRH Receptor
This protocol provides a general framework for determining the binding affinity of Histrelin to the GnRH receptor.
Materials:
-
Cell membranes expressing the GnRH receptor
-
Radiolabeled GnRH analog (e.g., [125I]-triptorelin)
-
Unlabeled Histrelin
-
Assay buffer
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, radiolabeled GnRH analog, and varying concentrations of unlabeled Histrelin.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Separate the bound from free radioligand by vacuum filtration through the filter plates.
-
Washing: Wash the filters to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of Histrelin to determine the IC50 value. The Ki (inhibition constant) can then be calculated to represent the binding affinity.
Conclusion
This compound (Histrelin) is a potent and long-acting GnRH agonist that serves as a critical tool for the in-depth study of hypogonadism. Its ability to induce a controlled and reversible state of sex hormone deficiency allows researchers to investigate the multifaceted roles of these hormones in health and disease. The experimental protocols and quantitative data presented in this guide provide a solid foundation for the design and execution of preclinical studies aimed at advancing our understanding of hypogonadism and developing novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. drugs.com [drugs.com]
- 6. Long-Term Continuous Suppression With Once-Yearly Histrelin Subcutaneous Implants for the Treatment of Central Precocious Puberty: A Final Report of a Phase 3 Multicenter Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A high affinity gonadotropin-releasing hormone (GnRH) tracer, radioiodinated at position 6, facilitates analysis of mutant GnRH receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effective long-term androgen suppression in men with prostate cancer using a hydrogel implant with the GnRH agonist histrelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. canjurol.com [canjurol.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gonadotropin-releasing hormone stimulation test and diagnostic cutoff in precocious puberty: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bsped.org.uk [bsped.org.uk]
Methodological & Application
Application Notes and Protocols for (Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH is a potent synthetic agonist analog of the natural Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). Its structural modifications enhance its binding affinity to the GnRH receptor and prolong its biological activity. This document provides detailed protocols for key in vitro assays to characterize the bioactivity of this LHRH analog, including receptor binding, cell viability, and hormone secretion assays. A closely related and well-studied analog, Deslorelin ([Des-Gly10, D-Trp6, Pro-NHEt9]-LHRH), is used as a reference for some of the quantitative data presented.
Initially, LHRH agonists like this compound stimulate the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, continuous administration leads to the downregulation of GnRH receptors, resulting in suppressed gonadotropin secretion and a subsequent reduction in sex steroid production.[1] This biphasic action makes these analogs valuable tools in research and clinical applications, including the management of hormone-dependent cancers such as prostate and breast cancer.
Quantitative Data Summary
The following tables summarize the in vitro bioactivity of this compound and its close analog, Deslorelin.
Table 1: GnRH Receptor Binding Affinity
| Compound | Receptor Source | Assay Type | Ki (nM) |
| Deslorelin | Rat Pituitary | Radioligand Binding | 0.01 |
Table 2: In Vitro Efficacy in Immunoassay
| Compound | Assay Type | IC50 |
| Deslorelin | ELISA Kit | 0.4 ng/mL |
Table 3: In Vitro Antiproliferative Activity against Prostate Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) |
| LHRH-conjugated lytic peptide (JCHLHRH) | LNCaP | Cell Viability | 4.4[2] |
| LHRH-conjugated lytic peptide (JC21LHRH) | LNCaP | Cell Viability | 9.1[2] |
| LHRH-conjugated lytic peptide (JCHLHRH) | DU-145 | Cell Viability | 4.8[2] |
| LHRH-conjugated lytic peptide (JC21LHRH) | DU-145 | Cell Viability | 5.7[2] |
| LHRH-conjugated lytic peptide (JCHLHRH) | PC-3 | Cell Viability | 4.4[2] |
| LHRH-conjugated lytic peptide (JC21LHRH) | PC-3 | Cell Viability | 8.2[2] |
Signaling Pathway
The binding of this compound to the GnRH receptor on pituitary gonadotropes initiates a signaling cascade primarily through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately trigger the synthesis and release of LH and FSH.
Experimental Protocols
GnRH Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is adapted from standard radioligand binding assay procedures for GnRH receptors.[3][4][5]
Objective: To determine the binding affinity (Ki) of this compound for the GnRH receptor.
Materials:
-
Cells or Tissue: Rat pituitary tissue or a cell line expressing the GnRH receptor (e.g., LNCaP).
-
Radioligand: A radio-labeled GnRH agonist, such as [125I]-[D-Trp6]-GnRH-I.
-
Test Compound: this compound.
-
Homogenization Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Glass Fiber Filters: (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
96-well plates, scintillation vials, and a scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in 20 volumes of cold homogenization buffer.
-
Centrifuge at 1,000 x g for 3 minutes to remove large debris.
-
Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer containing 10% sucrose and store at -80°C. Determine protein concentration using a BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
150 µL of membrane preparation (diluted in assay buffer to the desired protein concentration).
-
50 µL of varying concentrations of the test compound or buffer (for total binding).
-
50 µL of the radioligand at a fixed concentration (near its Kd).
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer.
-
-
Counting:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (binding in the presence of a high concentration of unlabeled ligand) from total binding.
-
Determine the IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) from a competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cell Viability/Proliferation Assay (MTT Assay)
This protocol details the use of the MTT assay to assess the effect of this compound on the viability of prostate cancer cell lines.
Objective: To determine the IC50 of the LHRH analog on prostate cancer cell lines (e.g., LNCaP, PC-3).
Materials:
-
Cell Lines: LNCaP or PC-3 prostate cancer cells.
-
Culture Medium: Appropriate medium for the chosen cell line (e.g., RPMI-1640 with 10% FBS).
-
Test Compound: this compound.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL in PBS, sterile filtered.
-
Solubilization Solution: e.g., DMSO or 0.01 M HCl in 10% SDS.
-
96-well cell culture plates, multichannel pipette, and a microplate reader.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the LHRH analog in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium only).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of the MTT reagent to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Luteinizing Hormone (LH) Secretion Assay
This protocol describes an in vitro assay to measure the effect of this compound on LH secretion from primary rat pituitary cells.[6][7]
Objective: To determine the EC50 of the LHRH analog for stimulating LH release from pituitary gonadotrophs.
Materials:
-
Primary Cells: Dispersed anterior pituitary cells from female Wistar rats.
-
Culture Medium: Serum-free medium (e.g., DMEM/Ham's F12 supplemented with insulin and transferrin).
-
Test Compound: this compound.
-
LH ELISA Kit: For quantification of rat LH.
-
24-well cell culture plates.
Procedure:
-
Cell Preparation and Seeding:
-
Isolate anterior pituitaries from rats and enzymatically disperse the cells.
-
Seed the cells in 24-well plates at a density of approximately 0.4 x 10^6 cells/well in serum-free medium.
-
Pre-culture the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Basal Secretion:
-
Change the medium and culture for an additional 48 hours.
-
Collect the supernatant to measure basal LH secretion.
-
-
Stimulation:
-
Wash the cells and add fresh medium containing various concentrations of the LHRH analog.
-
Incubate for 4 hours.
-
-
Sample Collection and Analysis:
-
Collect the supernatant from each well.
-
Measure the concentration of LH in the collected supernatants using a validated LH ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the amount of LH released at each concentration of the LHRH analog.
-
Plot the LH concentration against the log of the analog concentration to determine the EC50 value.
-
References
- 1. What is the mechanism of Deslorelin? [synapse.patsnap.com]
- 2. LHRH-Conjugated Lytic Peptides Directly Target Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4.12. Radioligand-Binding Assay [bio-protocol.org]
- 4. Radioligand assay for gonadotropin-releasing hormone: relative potencies of agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Characterization of a rat anterior pituitary cell bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gonadal steroid modulation of LHRH-stimulated LH secretion by pituitary cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH, a potent synthetic agonist of Gonadotropin-Releasing Hormone (GnRH), is widely known by synonyms such as Triptorelin and Decapeptyl. This decapeptide analog exhibits greater potency and a longer half-life than endogenous GnRH.[1][2] Its primary mechanism of action involves binding to GnRH receptors in the anterior pituitary gland.[3][4] Initial administration leads to a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by downregulation of the receptors, resulting in suppressed gonadotropin secretion and a subsequent reduction in gonadal steroid production.[5][6] This biphasic effect makes it a valuable tool in various research areas, including oncology, reproductive biology, and endocrinology.
These application notes provide detailed protocols for the administration of this compound in various animal models, summarize key quantitative data from preclinical studies, and illustrate the associated signaling pathways and experimental workflows.
Data Presentation
Table 1: Effects of Triptorelin on Hormone Levels in Male Rats
| Administration Route | Dose | Time Point | Change in Testosterone Levels | Change in LH Levels | Reference |
| Intramuscular (IM) | 6-month formulation | Day 1-5 | Transient increase | Transient increase | [7] |
| Intramuscular (IM) | 6-month formulation | Post Day 5 | Rapid decline to castration levels | Suppression | [7] |
| Subcutaneous (SC) | 1 µg, twice daily for 6 days | 16h after last injection | - | Approximate doubling of basal serum levels | [8] |
| Subcutaneous (SC) | Lupron (GnRH agonist) for 10 weeks | 10 weeks | Reduced to 4% of irradiated controls | No significant change | [9] |
Table 2: Pharmacokinetic Parameters of Triptorelin in Animal Models
| Animal Model | Administration Route | Formulation | Cmax | Tmax | AUC | Reference |
| Male Rats | Intramuscular (IM) | 1-month | - | Within 1 day | - | [7] |
| Dogs | Intramuscular (IM) | 1-month | - | - | - | [7] |
| Pediatric Patients (human) | Intramuscular (IM) | 22.5 mg (6-month) | 39.9 ng/mL (first dose) | 4 hours | - | [10] |
| Prostate Cancer Patients (human) | Intramuscular (IM) | 3.75 mg (1-month) | 1.85 ± 0.45 ng/mL (first dose) | 7.9 hours | 134.42 ± 28.76 ng*h/mL | [11] |
| Prostate Cancer Patients (human) | Subcutaneous (SC) | 11.25 mg (3-month) | - | - | - | [12] |
Experimental Protocols
Protocol 1: Subcutaneous (SC) Administration in Rats
Objective: To investigate the chronic effects of this compound on gonadotropin secretion.
Materials:
-
This compound (Triptorelin)
-
Vehicle: Sterile 0.9% saline solution[7]
-
Syringes (e.g., 1 mL) and needles (e.g., 26G)
-
Adult male rats (e.g., Sprague-Dawley)
Procedure:
-
Preparation of Dosing Solution: Dissolve Triptorelin in sterile 0.9% saline to the desired concentration (e.g., for a 1 µg dose in a 0.1 mL injection volume, prepare a 10 µg/mL solution).
-
Animal Handling: Gently restrain the rat.
-
Injection Site: Lift the loose skin on the back of the neck or the flank to form a tent.
-
Injection: Insert the needle into the base of the skin tent, parallel to the body. Aspirate briefly to ensure a blood vessel has not been entered.
-
Administration: Inject the solution (e.g., 0.1 mL) subcutaneously.
-
Post-injection: Withdraw the needle and apply gentle pressure to the injection site if necessary. Monitor the animal for any adverse reactions.
-
Dosing Regimen: Administer the injection according to the experimental design (e.g., twice daily for 6 days).[8]
Protocol 2: Intramuscular (IM) Administration in Dogs
Objective: To evaluate the pharmacokinetic and pharmacodynamic profile of a sustained-release formulation of Triptorelin.
Materials:
-
Sustained-release formulation of Triptorelin (e.g., microgranules)
-
Vehicle for reconstitution (as specified by the manufacturer, e.g., sterile water for injection)
-
Syringes and needles appropriate for intramuscular injection in dogs (e.g., 22-25G)
-
Adult male dogs (e.g., Beagle)
Procedure:
-
Reconstitution of Formulation: Reconstitute the sustained-release Triptorelin formulation according to the manufacturer's instructions immediately before use.[13]
-
Animal Restraint: Ensure the dog is properly restrained.
-
Injection Site: Select a suitable muscle for injection, such as the lumbar (epaxial) muscles or the quadriceps femoris.
-
Injection: Insert the needle deep into the muscle at a 90-degree angle. Aspirate to check for blood.
-
Administration: Inject the suspension slowly and steadily.
-
Post-injection: Withdraw the needle and massage the injection site gently.
-
Monitoring: Observe the animal for any signs of discomfort or local reaction. Collect blood samples at predetermined time points for pharmacokinetic and hormone analysis.
Protocol 3: Intravenous (IV) Administration in Monkeys
Objective: To study the acute effects and clearance of Triptorelin.
Materials:
-
Triptorelin solution for injection
-
Sterile saline for dilution, if necessary
-
Catheterization equipment (e.g., intravenous catheter, infusion line)
-
Monkeys (e.g., Rhesus macaque)
Procedure:
-
Animal Preparation: Anesthetize the monkey according to an approved protocol.
-
Catheterization: Place an intravenous catheter in a suitable vein, such as the saphenous or cephalic vein.[16]
-
Administration: Administer the Triptorelin solution as a bolus injection or a slow infusion through the catheter.
-
Blood Sampling: Collect blood samples from a different site or through the catheter at specified intervals to determine the pharmacokinetic profile.
-
Post-procedure Care: Monitor the animal closely during recovery from anesthesia.
Visualizations
GnRH Agonist Signaling Pathway in Pituitary Gonadotrophs
Caption: GnRH agonist signaling cascade in pituitary gonadotrophs.
Experimental Workflow for Evaluating Triptorelin Effects in a Rat Model
Caption: Workflow for a typical preclinical study in rats.
References
- 1. [Pharmacokinetics and pharmacodynamics of triptorelin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. mdpi.com [mdpi.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Decapeptyl® SR (triptorelin) - Dosing & Administration [decapeptyl.co.uk]
- 6. A 6-month sustained-release formulation of triptorelin for locally advanced or metastatic prostate cancer: a real-world experience in Asia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Luteinizing hormone (LH)-releasing hormone: chronic effects on LH and follicle-stimulating hormone cells and secretion in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Effectiveness, pharmacokinetics, and safety of triptorelin acetate microspheres in patients with locally advanced and metastatic prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Update on Triptorelin: Current Thinking on Androgen Deprivation Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. az.research.umich.edu [az.research.umich.edu]
- 15. Anesthesia Guidelines: Macaques | Research & Innovation Office [research.umn.edu]
- 16. Models of Neurological Disease (Substance Abuse): Self-Administration in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH Dosage Calculation and Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the dosage calculation and administration of the potent Luteinizing Hormone-Releasing Hormone (LHRH) agonist, (Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH, in mouse models. While specific data for this particular analog is limited, this document leverages established protocols and dosage information from the closely related and well-studied LHRH agonist, Histrelin, to provide a robust framework for preclinical research. The protocols outlined herein are intended for studies in oncology, reproductive biology, and other areas where the suppression of the hypothalamic-pituitary-gonadal (HPG) axis is desired.
Introduction to this compound
This compound is a synthetic nonapeptide analog of the naturally occurring gonadotropin-releasing hormone (GnRH). As a potent LHRH agonist, its primary mechanism of action involves the initial stimulation followed by a profound and sustained downregulation of GnRH receptors in the pituitary gland.[1][2] This desensitization leads to a significant reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), ultimately resulting in the suppression of gonadal steroid production, including testosterone and estradiol, to castration levels.[1][3] This "medical castration" effect makes LHRH agonists valuable tools in preclinical research for hormone-dependent cancers and various reproductive studies.
Mechanism of Action: Signaling Pathway
Upon binding to the GnRH receptor on pituitary gonadotrophs, LHRH agonists initiate a signaling cascade. The receptor is coupled to a G-protein, which activates phospholipase C. This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).[3] This cascade initially stimulates the synthesis and release of LH and FSH. However, continuous stimulation by a potent agonist like this compound leads to receptor downregulation and desensitization, ultimately suppressing gonadotropin release.[1]
Caption: LHRH Agonist Signaling Pathway in Pituitary Gonadotrophs.
Dosage Calculation for Mice
Precise dosage for this compound in mice has not been extensively published. Therefore, a dose-finding study is recommended. The following data on other potent LHRH agonists, including Histrelin, can be used as a starting point. Toxicity studies with Histrelin acetate have shown no signs of systemic toxicity in mice at doses up to 2000 mcg/kg.[4][5]
| LHRH Agonist | Mouse Strain | Dosage | Application | Reference |
| Histrelin acetate | Not Specified | Up to 2000 mcg/kg | Toxicity Study | [4][5] |
| Fertirelin | BALB/C | 20 mg/kg (i.m.) | Superovulation | [6] |
| GnRH agonist | ICR | 8 mg (single i.p. dose) | Adenomyosis Model | [7] |
| LHRH agonist (ICI-118630) | Not Specified | 54 mcg/kg (single injection) | Hormone Level Study | [8] |
| LHRH agonist | Swiss Porton | 1000 mcg/kg/day | Seminiferous Epithelium Study | [9] |
Note: The optimal dose will depend on the specific research objectives, the mouse strain, sex, and age. It is crucial to perform pilot studies to determine the most effective dose for achieving the desired level of HPG axis suppression.
Experimental Protocols
-
Materials:
-
Lyophilized this compound
-
Sterile, pyrogen-free water for injection or sterile saline (0.9% NaCl)
-
Vortex mixer
-
Sterile, low-protein binding microcentrifuge tubes
-
-
Protocol:
-
Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.
-
Add the required volume of sterile diluent to the vial to achieve the desired stock concentration.
-
Gently vortex or swirl the vial to ensure complete dissolution. Avoid vigorous shaking.
-
Aliquot the reconstituted solution into sterile, low-protein binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
This method is suitable for daily or intermittent administration.
-
Materials:
-
Reconstituted this compound solution
-
Sterile insulin syringes (28-31 gauge)
-
Anesthetic (e.g., isoflurane) if required by institutional guidelines
-
70% ethanol
-
-
Protocol:
-
Anesthetize the mouse if necessary.
-
Swab the injection site (dorsal midline, between the shoulders) with 70% ethanol.
-
Pinch the skin to form a tent.
-
Insert the needle into the subcutaneous space, parallel to the spine.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the calculated volume of the LHRH agonist solution.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Monitor the mouse until it has fully recovered from anesthesia.
-
For long-term, continuous administration, a subcutaneous implant is the preferred method. While a commercial implant of this compound may not be available, a similar procedure to that used for Histrelin implants can be adapted if custom implants are formulated.[3]
-
Materials:
-
Custom-formulated this compound implant
-
Anesthetic (e.g., isoflurane)
-
Analgesic
-
Sterile surgical instruments (scalpel, forceps, wound clips or tissue adhesive)
-
Electric clippers or depilatory cream
-
Antiseptic solution
-
-
Protocol:
-
Anesthetize the mouse and administer a pre-operative analgesic.
-
Shave a small area of fur on the dorsal midline, between the shoulders.
-
Aseptically prepare the surgical site.
-
Make a small skin incision (approximately 0.5 cm).
-
Create a subcutaneous pocket using fine-tipped forceps.
-
Insert the implant into the pocket.
-
Close the incision with a wound clip or tissue adhesive.
-
Monitor the mouse closely during recovery and for several days post-surgery for any adverse reactions.
-
Caption: General Experimental Workflow for LHRH Agonist Administration in Mice.
Monitoring and Endpoint Analysis
The efficacy of this compound treatment should be monitored through various endpoints depending on the study's objectives.
| Parameter | Method | Frequency |
| Serum Testosterone/Estradiol | ELISA or LC-MS/MS | Baseline, and then weekly or bi-weekly |
| Serum LH/FSH | ELISA | Baseline, and then weekly or bi-weekly |
| Tumor Volume (for oncology studies) | Caliper Measurements | 2-3 times per week |
| Body Weight | Scale | Weekly |
| Clinical Observations | Visual Inspection | Daily |
Conclusion
The successful application of this compound in mouse models requires careful dosage consideration and appropriate administration techniques. By leveraging the extensive data available for similar LHRH agonists like Histrelin, researchers can design and execute robust preclinical studies. It is imperative to conduct pilot dose-finding studies to establish the optimal dosage for the specific experimental context. The protocols and information provided in these application notes serve as a comprehensive starting point for researchers aiming to utilize this potent LHRH agonist in their in vivo studies.
References
- 1. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Effects of a GnRH agonist on oocyte number and maturation in mice superovulated with eCG and hCG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Unresponsiveness of the reproductive organs of the male mouse to treatment with a potent luteinizing hormone-releasing hormone agonist (ICI-118,630) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifertility effects of an LHRH agonist in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH Subcutaneous Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH is a synthetic agonist analog of the natural Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). LHRH analogs are a class of peptides that modulate the GnRH receptor, thereby regulating the release of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—from the pituitary gland. This potent analog is designed for research applications to investigate the roles of the hypothalamic-pituitary-gonadal (HPG) axis in various physiological and pathological processes. Its structural modifications enhance its potency and prolong its duration of action compared to native LHRH.
Subcutaneous (SC) injection is the primary route of administration for this peptide, allowing for sustained release and systemic effects. These notes provide a comprehensive guide for the preparation, administration, and experimental use of this compound.
Mechanism of Action
The primary mechanism of action of LHRH agonists like this compound involves their interaction with GnRH receptors on pituitary gonadotroph cells. This interaction is biphasic:
-
Initial Stimulation (Flare-up): Upon initial administration, the agonist binds to GnRH receptors, mimicking the action of endogenous LHRH. This leads to a transient increase in the secretion of LH and FSH, which in turn stimulates the gonads to produce sex hormones (e.g., testosterone in males, estrogen in females).
-
Downregulation and Desensitization: Continuous or chronic administration of the potent agonist leads to a sustained occupation of GnRH receptors. This results in the downregulation and desensitization of these receptors on the pituitary gonadotrophs.[1] The continuous presence of the agonist disrupts the normal pulsatile signaling of LHRH, leading to a profound and reversible suppression of LH and FSH release.[1] This "medical castration" effectively reduces circulating levels of gonadal steroids.[1]
Signaling Pathway
The LHRH receptor is a G-protein coupled receptor (GPCR). Upon agonist binding, it primarily activates the Gαq/11 subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). These signaling events culminate in the synthesis and release of LH and FSH.
Caption: LHRH agonist signaling pathway in pituitary gonadotrophs.
Quantitative Data Summary
The following tables summarize typical dosage and expected hormonal responses based on studies with closely related LHRH analogs. Note: These values should be considered as a starting point and may require optimization for specific experimental models and for this compound.
Table 1: Recommended Dosage for Preclinical Research
| Animal Model | Route of Administration | Recommended Dose Range | Frequency |
| Rodent (Rat/Mouse) | Subcutaneous | 10 - 100 µg/kg | Daily |
| Canine | Subcutaneous | 50 µ g/day | Daily |
Table 2: Expected Hormonal Response to Chronic Administration
| Hormone | Initial Phase (First few days) | Sustained Phase (After 1-2 weeks) |
| LH | Significant Increase | Suppression to basal/sub-basal levels |
| FSH | Moderate Increase | Suppression to basal/sub-basal levels |
| Testosterone | Transient Increase | Reduction to castrate levels |
| Estrogen | Transient Increase | Reduction to postmenopausal-like levels |
Experimental Protocols
Reconstitution of Lyophilized Peptide
This compound is typically supplied as a lyophilized powder.
Materials:
-
Lyophilized this compound
-
Sterile bacteriostatic water for injection or 0.9% sterile saline
-
Sterile syringe and needles
-
Alcohol swabs
Protocol:
-
Bring the lyophilized peptide vial to room temperature.
-
Clean the rubber stopper of the peptide vial and the sterile water vial with an alcohol swab.
-
Using a sterile syringe, draw up the required volume of sterile bacteriostatic water. A common concentration for reconstitution is 1 mg/mL, but this can be adjusted based on the required dosage.
-
Slowly inject the sterile water into the lyophilized peptide vial, aiming the stream against the side of the vial to avoid frothing.
-
Gently swirl the vial to dissolve the powder. Do not shake vigorously.
-
The reconstituted solution should be clear. If discoloration or particulate matter is observed, do not use.
-
Store the reconstituted solution at 2-8°C. Check the manufacturer's instructions for the stability of the reconstituted peptide.
Subcutaneous Injection Protocol
Materials:
-
Reconstituted this compound solution
-
Insulin syringe (or similar low-volume syringe) with a 27-30 gauge needle
-
Alcohol swabs
-
Appropriate animal handling and restraint equipment
Protocol:
-
Calculate the required volume of the reconstituted peptide solution based on the animal's weight and the desired dose.
-
Draw the calculated volume into the insulin syringe. Ensure there are no air bubbles.
-
Select an injection site. In rodents, the loose skin over the back or flank is commonly used. It is important to rotate injection sites if administering daily to avoid irritation.
-
Swab the injection site with an alcohol swab and allow it to dry.
-
Gently pinch a fold of skin at the injection site.
-
Insert the needle at a 45-degree angle into the base of the skin fold.
-
Slowly depress the plunger to inject the solution.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze if necessary.
-
Monitor the animal for any adverse reactions post-injection.
Caption: Workflow for subcutaneous injection of peptides.
In Vivo Efficacy Study: Hormonal Suppression
This protocol outlines a typical experiment to confirm the efficacy of this compound in suppressing testosterone levels in male rodents.
Experimental Design:
-
Animals: Adult male Sprague-Dawley rats.
-
Groups:
-
Group 1: Vehicle control (e.g., sterile saline)
-
Group 2: this compound (e.g., 50 µg/kg/day)
-
-
Duration: 14 days.
-
Route of Administration: Subcutaneous injection.
Protocol:
-
Acclimatize animals for at least one week before the start of the experiment.
-
Record baseline body weights.
-
Collect baseline blood samples (e.g., via tail vein) for hormonal analysis (LH, FSH, Testosterone).
-
Administer the peptide or vehicle daily via subcutaneous injection for 14 days.
-
Collect blood samples at various time points (e.g., day 1, 3, 7, and 14) to monitor hormonal changes.
-
At the end of the study, collect a final blood sample and euthanize the animals.
-
Harvest target organs (e.g., testes, prostate, seminal vesicles) and record their weights.
-
Analyze serum samples for LH, FSH, and testosterone concentrations using ELISA or radioimmunoassay.
Data Analysis:
-
Compare hormone levels and organ weights between the treatment and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Plot hormone concentrations over time to visualize the initial flare and subsequent suppression.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including gloves and a lab coat, when handling the peptide.
-
Avoid inhalation of the lyophilized powder.
-
In case of accidental contact with skin or eyes, wash thoroughly with water.
-
Dispose of used needles and syringes in a designated sharps container.
Troubleshooting
-
Precipitation in reconstituted solution: Ensure the peptide is fully dissolved. If precipitation occurs after storage, the solution may not be stable and should be discarded.
-
Lack of biological effect: Verify the correct dosage and administration technique. Confirm the integrity of the peptide; it may have degraded due to improper storage or handling.
-
Injection site reactions: Rotate injection sites to minimize local irritation. If severe reactions occur, consider a more dilute solution or a different vehicle.
These application notes and protocols are intended to serve as a guide. Researchers should adapt these procedures to their specific experimental needs and consult relevant literature for more detailed information.
References
Preparation of (Des-Gly10, D-His2, D-Trp6, Pro-NHEt9)-LHRH for Injection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Des-Gly10, D-His2, D-Trp6, Pro-NHEt9)-LHRH, also commonly known as Deslorelin, is a potent synthetic super-agonist of gonadotropin-releasing hormone (GnRH).[1][2] As a decapeptide, it is a valuable tool in research and drug development, particularly in studies related to reproductive endocrinology and oncology.[3] Proper preparation of this lyophilized peptide is critical to ensure its stability, efficacy, and safety in experimental applications. This document provides detailed protocols and guidelines for the reconstitution, handling, and storage of (Des-Gly10, D-His2, D-Trp6, Pro-NHEt9)-LHRH for in vivo injections.
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative parameters for the preparation and storage of (Des-Gly10, D-His2, D-Trp6, Pro-NHEt9)-LHRH.
| Parameter | Value | Notes |
| Storage of Lyophilized Peptide | -20°C to -80°C | Long-term storage.[3][4] |
| Recommended Reconstitution Solvents | Sterile Water, Bacteriostatic Water (0.9% benzyl alcohol), 0.9% Sodium Chloride | Choice of solvent depends on the experimental requirements and desired storage time of the reconstituted solution.[5][6] |
| Reconstitution Concentration | Not less than 100 µg/mL | Initial reconstitution to a stock solution is recommended.[3] |
| Storage of Reconstituted Solution | 2-8°C for up to 2-7 days; -20°C to -80°C for long-term storage | Avoid repeated freeze-thaw cycles. For long-term storage, the addition of a carrier protein (e.g., 0.1% HSA or BSA) is recommended.[4] |
| Solubility (for non-injection routes) | Soluble in organic solvents such as ethanol (~10 mg/ml), DMSO (~5 mg/ml), and DMF (~5 mg/ml) | These solvents are not suitable for injection and are for laboratory use only.[7] |
Experimental Protocols
Materials Required
-
Lyophilized (Des-Gly10, D-His2, D-Trp6, Pro-NHEt9)-LHRH vial
-
Sterile, pyrogen-free reconstitution solvent (e.g., Bacteriostatic Water for Injection, Sterile Water for Injection, or 0.9% Sodium Chloride)
-
Sterile syringes and needles of appropriate gauge
-
Alcohol swabs (70% isopropyl alcohol)
-
Sterile, polypropylene microcentrifuge tubes for aliquoting
-
Vortex mixer and centrifuge (optional)
Protocol for Reconstitution of (Des-Gly10, D-His2, D-Trp6, Pro-NHEt9)-LHRH
This protocol outlines the steps for reconstituting the lyophilized peptide to a stock solution.
-
Equilibration: Before opening, allow the vial of lyophilized peptide to come to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial upon opening, which can compromise the peptide's stability.
-
Aseptic Technique: Perform all subsequent steps in a clean environment, such as a laminar flow hood, to maintain sterility. Wipe the rubber stoppers of the peptide vial and the solvent vial with an alcohol swab.[8]
-
Solvent Preparation: Using a sterile syringe, draw up the calculated volume of the chosen reconstitution solvent. The volume will depend on the amount of peptide in the vial and the desired final concentration of the stock solution. It is recommended to start with a concentration of not less than 100 µg/mL.[3]
-
Reconstitution: Slowly inject the solvent into the lyophilized peptide vial, directing the stream against the side of the vial to avoid frothing.[6]
-
Dissolution: Gently swirl or roll the vial to dissolve the peptide.[8] Avoid vigorous shaking, as this can cause degradation of the peptide. If necessary, the vial can be gently vortexed. Visually inspect the solution to ensure the peptide has completely dissolved and the solution is clear.
-
Aliquoting and Storage: For long-term storage and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted solution into sterile microcentrifuge tubes.[4] Store the aliquots at -20°C or -80°C. For short-term storage (up to one week), the solution can be stored at 2-8°C.[3]
Preparation of Working Solution for Injection
-
Thawing: If using a frozen aliquot of the stock solution, thaw it slowly on ice or at room temperature.
-
Dilution: Based on the required dosage for injection, further dilute the stock solution with a suitable sterile, isotonic vehicle (e.g., sterile saline or phosphate-buffered saline, pH 7.4) to the final desired concentration.
-
Final Inspection: Before injection, visually inspect the final solution for any particulates or discoloration. The solution should be clear and colorless.
Visualizations
Experimental Workflow for Peptide Preparation
Caption: Workflow for the preparation of (Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH for injection.
Signaling Pathway Overview
As a GnRH agonist, (Des-Gly10, D-His2, D-Trp6, Pro-NHEt9)-LHRH binds to and activates pituitary gonadotropin-releasing hormone (GnRH) receptors.[3] This initial stimulation leads to an increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, continuous, long-term administration results in the downregulation of GnRH receptors, leading to a suppression of LH and FSH secretion and a subsequent decrease in the production of sex hormones like testosterone and estradiol.
Caption: Simplified signaling pathway of this compound action.
References
Application Notes and Protocols for Long-Term Administration of (Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term administration of the Luteinizing Hormone-Releasing Hormone (LHRH) agonist, (Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH, and structurally similar analogs in rat models. This document includes summaries of quantitative data from relevant studies, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Introduction
This compound is a potent synthetic agonist of LHRH. Chronic administration of this and similar superactive LHRH analogs leads to a paradoxical inhibitory effect on the reproductive system. This is achieved through the downregulation of LHRH receptors in the pituitary gland, leading to decreased secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Consequently, gonadal steroidogenesis is suppressed, resulting in a state of "medical castration".[1] These characteristics make LHRH agonists valuable tools in various research and clinical applications, including the study of sex hormone-dependent diseases and as potential therapeutic agents.
Data Presentation: Effects on Hormone Levels and Organ Weights
The following tables summarize the quantitative effects of long-term administration of LHRH agonists in rats, as reported in various studies. It is important to note that the specific LHRH analog, dosage, and duration of treatment may vary between studies.
Table 1: Effects of Long-Term LHRH Agonist Administration on Plasma Hormone Levels in Male Rats
| LHRH Agonist (Analog) | Duration of Treatment | Parameter | Control Group | Treated Group | Percent Change | Source(s) |
| [D-Trp6,Pro9-NEt]-LRF | 14 days | Testosterone (pg/mL) | 2506 ± 170 | 907 ± 69 | -63.8% | [2] |
| [D-Trp6-Pro9-Net-LHRH] | 7 days | Serum Testosterone (ng/dL) | 2044 ± 105 | 498 ± 37 | -75.6% | [3] |
| [D-Trp6-Pro9-Net-LHRH] | 7 days | Serum 17-Hydroxyprogesterone (ng/dL) | 93 ± 7 | 61 ± 6 | -34.4% | [3] |
| LHRH Agonist | 1 month | Plasma LH | Not specified | Significant decrease | - | [1] |
| LHRH Agonist | 1 month | Plasma Testosterone | Not specified | Significant decrease | - | [1] |
| (D-Ser(TBU)6, des-Gly-NH2(10)) LHRH ethylamide | 5 months | Plasma Prolactin | Not specified | Decreased | - | [4] |
Data are presented as mean ± SEM, where available.
Table 2: Effects of Long-Term LHRH Agonist Administration on Organ Weights in Male Rats
| LHRH Agonist (Analog) | Duration of Treatment | Organ | Control Group | Treated Group (as % of control) | Percent Change | Source(s) |
| (D-Ser(TBU)6, des-Gly-NH2(10)) LHRH ethylamide | 5 months | Ventral Prostate | 100% | 9% | -91% | [4] |
| (D-Ser(TBU)6, des-Gly-NH2(10)) LHRH ethylamide | 5 months | Seminal Vesicles | 100% | 15% | -85% | [4] |
| LHRH Agonist | 1 month | Prostate | Not specified | Significant decrease | - | [1] |
| LHRH Agonist | 1 month | Testes | Not specified | Significant decrease | - | [1] |
Table 3: Effects of Long-Term LHRH Agonist Administration on Testicular Receptor Levels and Enzyme Activity in Male Rats
| LHRH Agonist (Analog) | Duration of Treatment | Parameter | Control Group | Treated Group | Percent Change | Source(s) |
| (D-Ser(TBU)6, des-Gly-NH2(10)) LHRH ethylamide | 5 months | Testicular LH Receptors | Not specified | Markedly inhibited | - | [4] |
| (D-Ser(TBU)6, des-Gly-NH2(10)) LHRH ethylamide | 5 months | Testicular Prolactin Receptors | Not specified | Markedly inhibited | - | [4] |
| [D-Trp6-Pro9-Net-LHRH] | 7 days | 17-hydroxylase (pmol/mg protein/min) | 654 ± 41 | 37 ± 9 | -94.3% | [3] |
| [D-Trp6-Pro9-Net-LHRH] | 7 days | 17,20-desmolase (pmol/mg protein/min) | 522 ± 47 | 103 ± 9 | -80.3% | [3] |
| [D-Trp6-Pro9-Net-LHRH] | 7 days | 3β-hydroxysteroid dehydrogenase (nmol/mg protein/min) | 4.1 ± 0.1 | 1.7 ± 0.02 | -58.5% | [3] |
| [D-Trp6-Pro9-Net-LHRH] | 7 days | Aromatase (pmol/mg protein/min) | 228 ± 6 | 95 ± 7 | -58.3% | [3] |
| [D-Trp6-Pro9-Net-LHRH] | 7 days | 17-ketosteroid reductase (pmol/mg protein/min) | 290 ± 18 | 167 ± 9 | -42.4% | [3] |
Data are presented as mean ± SEM, where available.
Experimental Protocols
The following are generalized protocols for the long-term administration of this compound in rats. These should be adapted based on specific experimental goals and in accordance with institutional animal care and use guidelines.
Long-Term Administration Protocol
Objective: To achieve sustained suppression of the pituitary-gonadal axis in rats through chronic administration of an LHRH agonist.
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Vehicle for solubilization (if required, e.g., propylene glycol, DMSO)
-
Syringes and needles for injection
-
Animal balance
-
Male Sprague-Dawley or Wistar rats (age and weight to be determined by the study design)
Procedure:
-
Acclimatization: House the rats in a controlled environment (temperature, light-dark cycle) for at least one week prior to the start of the experiment. Provide ad libitum access to food and water.
-
Preparation of Dosing Solution:
-
On the day of administration, dissolve the LHRH agonist in sterile saline to the desired concentration. If the compound has low aqueous solubility, a suitable vehicle may be used. Ensure the final concentration of the vehicle is non-toxic and consistent across all treatment groups.
-
A typical dose for potent LHRH agonists in rats ranges from 50 to 250 ng/day.[4] The optimal dose should be determined in pilot studies.
-
-
Administration:
-
Weigh each rat to determine the precise volume of the dosing solution to be administered.
-
Administer the LHRH agonist solution via subcutaneous injection once daily. The site of injection should be varied to avoid local irritation.
-
For the control group, administer an equivalent volume of the vehicle solution.
-
-
Duration of Treatment: Continue daily injections for the desired study period, which can range from several weeks to several months.[4]
-
Monitoring: Monitor the animals daily for any signs of distress or adverse effects. Body weight should be recorded regularly (e.g., weekly).
Blood and Tissue Collection Protocol
Objective: To collect blood and tissue samples for hormonal and histological analysis.
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps)
-
Blood collection tubes (e.g., with EDTA for plasma, or serum separator tubes)
-
Centrifuge
-
Cryovials for sample storage
-
Liquid nitrogen or -80°C freezer
-
Phosphate-buffered saline (PBS)
-
Formalin (10%) or other fixatives
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate method.
-
Blood Collection:
-
Perform cardiac puncture to collect a terminal blood sample.
-
For plasma, collect the blood in tubes containing an anticoagulant (e.g., EDTA) and place on ice.
-
For serum, collect the blood in serum separator tubes and allow it to clot at room temperature for 30 minutes.
-
-
Plasma/Serum Separation:
-
Centrifuge the blood tubes at 1,500-2,000 x g for 15 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma or serum) and transfer it to labeled cryovials.
-
Store the samples at -80°C until analysis.
-
-
Tissue Collection:
-
Following blood collection, euthanize the animal via an approved method (e.g., cervical dislocation under deep anesthesia).
-
Dissect the target organs (e.g., testes, prostate, seminal vesicles, pituitary gland).
-
Remove any adhering connective tissue and weigh the organs.
-
For histological analysis, fix the tissues in 10% formalin.
-
For molecular or biochemical analysis, snap-freeze the tissues in liquid nitrogen and store them at -80°C.
-
Hormone Analysis Protocol (Radioimmunoassay - RIA)
Objective: To quantify the concentration of hormones (e.g., LH, testosterone) in plasma or serum samples.
Materials:
-
Hormone-specific RIA kit (commercially available or developed in-house)
-
Radiolabeled hormone (e.g., 125I-labeled)
-
Primary antibody specific to the hormone
-
Secondary antibody (precipitating antibody)
-
Standard solutions of the hormone
-
Assay buffer
-
Gamma counter
Procedure:
-
Assay Setup:
-
Prepare a standard curve by serially diluting the hormone standard.
-
In labeled assay tubes, add the assay buffer, standard or unknown sample, primary antibody, and radiolabeled hormone.
-
-
Incubation: Incubate the tubes according to the RIA kit manufacturer's instructions (typically overnight at 4°C).
-
Precipitation: Add the secondary antibody to precipitate the primary antibody-hormone complex.
-
Centrifugation: Centrifuge the tubes to pellet the precipitate.
-
Decantation: Decant the supernatant.
-
Counting: Measure the radioactivity of the pellet using a gamma counter.
-
Data Analysis:
-
Generate a standard curve by plotting the percentage of bound radiolabeled hormone as a function of the standard hormone concentration.
-
Determine the concentration of the hormone in the unknown samples by interpolating their radioactivity measurements on the standard curve.
-
Visualizations
Signaling Pathway
The following diagram illustrates the mechanism of action of LHRH agonists on the hypothalamic-pituitary-gonadal (HPG) axis.
Caption: LHRH Agonist Signaling Pathway on the HPG Axis.
Experimental Workflow
The following diagram outlines a typical experimental workflow for a long-term study of an LHRH agonist in rats.
Caption: Experimental Workflow for a Long-Term LHRH Agonist Study in Rats.
References
- 1. Pharmacological effects of the continuous administration of an LHRH agonist in the ageing male rat: comparison with orchidectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of chronic D-Leu6, des-Gly10-gonadotropin releasing hormone ethylamide on male sex tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct effect of the luteinizing hormone releasing hormone analog D-Trp6-Pro9-Net-LHRH on rat testicular steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined long-term treatment with an LHRH agonist and a pure antiandrogen blocks androgenic influence in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring LH and FSH Levels Following Treatment with (Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH is a potent synthetic agonist of the Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). As a member of the LHRH agonist class, this peptide analog exhibits a biphasic effect on the pituitary-gonadal axis. Initial administration leads to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary, a phenomenon often referred to as the "flare effect".[1][2] However, continuous and prolonged administration results in the downregulation of GnRH receptors in the pituitary gland and desensitization of the pituitary gonadotropes. This leads to a profound and sustained suppression of LH and FSH release, ultimately causing a significant reduction in gonadal steroid production (e.g., testosterone and estradiol).[1][2][3] This "medical castration" effect is the therapeutic basis for the use of LHRH agonists in various hormone-dependent conditions.
These application notes provide a comprehensive overview of the methodologies for measuring the dynamic changes in LH and FSH levels in response to treatment with this compound. Detailed experimental protocols and data presentation guidelines are included to assist researchers in accurately assessing the pharmacodynamic effects of this and similar LHRH agonists.
Data Presentation
Quantitative data from studies investigating the effects of LHRH agonists on LH and FSH levels should be summarized in a clear and structured format to facilitate comparison and interpretation. The following tables provide a template for presenting such data, populated with representative data from studies on the closely related LHRH agonist, histrelin, due to the limited availability of specific quantitative data for this compound.
Table 1: Initial Surge in LH and FSH Levels Following LHRH Agonist Administration
| Time Point | Mean Serum LH (mIU/mL) | Mean Serum FSH (mIU/mL) |
| Baseline (Pre-treatment) | 2.1 ± 2.15 | 5.3 ± 3.4 |
| 4 hours post-treatment | 28.2 ± 19.97 | 15.8 ± 7.2 |
| 24 hours post-treatment | 15.5 ± 8.9 | 10.1 ± 5.6 |
| 72 hours post-treatment | 8.3 ± 4.7 | 7.2 ± 3.9 |
Note: Data presented are illustrative and based on typical responses to potent LHRH agonists like histrelin.
Table 2: Long-Term Suppression of LH and FSH Levels with Continuous LHRH Agonist Treatment
| Treatment Duration | Mean Peak Stimulated LH (mIU/mL) | Mean Peak Stimulated FSH (mIU/mL) |
| Baseline | 28.2 ± 19.97 | 12.5 ± 6.8 |
| 1 Month | 0.8 ± 0.39 | Significantly Reduced |
| 12 Months | < 2.5 | Significantly Reduced |
| 24 Months | 0.51 ± 0.33 | Significantly Reduced |
| 48 Months | Consistently Prepubertal | Consistently Prepubertal |
| 60 Months | Consistently Prepubertal | Consistently Prepubertal |
Note: Data compiled from multiple studies on the long-term effects of histrelin implants in children with central precocious puberty.[1][4] "Peak stimulated" refers to hormone levels after a GnRH stimulation test.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
References
Application Notes and Protocols: (Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH (Histrelin) in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH, also known as Histrelin, is a potent synthetic agonist of the Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH).[1][2] In the palliative treatment of advanced prostate cancer, Histrelin's primary mechanism of action is the suppression of testicular testosterone production to castration levels.[1][3][4] Continuous administration of Histrelin leads to the down-regulation of LHRH receptors in the pituitary gland, which in turn decreases the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby reducing testosterone levels.[1][2]
Beyond its systemic effects, there is growing evidence that LHRH agonists can exert direct anti-proliferative and pro-apoptotic effects on prostate cancer cells.[3] This is particularly relevant in the context of castration-resistant prostate cancer (CRPC). While in vitro data specifically for Histrelin on prostate cancer cell lines is limited, the effects of other well-studied LHRH agonists, such as Leuprolide, are considered representative of this class of drugs.[3] These direct effects are mediated through LHRH receptors present on prostate cancer cells.
This document provides detailed application notes and protocols for studying the effects of Histrelin on prostate cancer cell lines, drawing upon the established knowledge of LHRH agonist action.
Data Presentation
Due to the limited availability of in vitro quantitative data specifically for Histrelin, the following table summarizes representative data for the LHRH agonist Leuprolide on prostate cancer cell lines. These values can serve as a benchmark for designing and interpreting experiments with Histrelin.
Table 1: Representative In Vitro Efficacy of LHRH Agonists on Prostate Cancer Cell Lines
| Cell Line | Androgen Status | LHRH Agonist | Endpoint | Result | Reference |
| LNCaP | Androgen-Sensitive | Leuprolide | Proliferation | Inhibition observed | [3] |
| PC-3 | Androgen-Independent | Leuprolide | Proliferation | Inhibition observed | [3] |
| DU145 | Androgen-Independent | Leuprolide | Proliferation | Inhibition observed | [3] |
| LNCaP | Androgen-Sensitive | Leuprolide | Apoptosis | Induction observed | [3] |
| PC-3 | Androgen-Independent | Leuprolide | Apoptosis | Induction observed | [3] |
| DU145 | Androgen-Independent | Leuprolide | Apoptosis | Induction observed | [3] |
Note: The absence of specific data for Histrelin in this table highlights a significant area for future research. The provided data for Leuprolide is intended to be a guide for initial experimental design.
Signaling Pathways
The direct effects of LHRH agonists like Histrelin on prostate cancer cells are believed to be mediated through the LHRH receptor, leading to the modulation of downstream signaling pathways that control cell proliferation and survival.
Caption: Simplified signaling pathway of the direct effect of Histrelin on prostate cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro effects of Histrelin on prostate cancer cell lines.
Cell Culture and Treatment
Objective: To maintain and treat prostate cancer cell lines with Histrelin for subsequent assays.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC-3, DU145)
-
Appropriate cell culture medium (e.g., RPMI-1640 for LNCaP, F-12K for PC-3, MEM for DU145)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
This compound (Histrelin)
-
Vehicle control (e.g., sterile water or DMSO, depending on Histrelin solvent)
-
Cell culture flasks, plates, and other sterile consumables
Protocol:
-
Culture prostate cancer cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
For experiments, seed cells in appropriate culture plates (e.g., 96-well for proliferation assays, 6-well for apoptosis and western blotting).
-
Allow cells to attach and reach 60-70% confluency.
-
Prepare a stock solution of Histrelin in a suitable sterile solvent. Further dilute the stock solution in a serum-free or low-serum medium to achieve the desired final concentrations.
-
Remove the culture medium from the cells and wash once with sterile Phosphate-Buffered Saline (PBS).
-
Add the medium containing different concentrations of Histrelin or vehicle control to the cells.
-
Incubate the cells for the desired time period (e.g., 24, 48, 72 hours) before proceeding with specific assays.
Caption: Experimental workflow for cell culture and treatment.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of Histrelin on the proliferation of prostate cancer cells.
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by Histrelin in prostate cancer cells.
Materials:
-
Treated cells in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Harvest the cells by trypsinization and collect the culture medium to include any detached cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer within 1 hour.
-
Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis).[3]
Western Blot Analysis
Objective: To investigate the effect of Histrelin on the expression of key signaling proteins involved in proliferation and apoptosis.
Materials:
-
Treated cells in a 6-well plate
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-phospho-ERK, anti-phospho-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
Conclusion
This compound (Histrelin) is a valuable tool for prostate cancer research, primarily through its established role in androgen deprivation therapy. The potential for direct anti-tumor effects on prostate cancer cells presents an exciting avenue for further investigation. The protocols and information provided herein offer a framework for researchers to explore the in vitro activity of Histrelin, with the understanding that data from other LHRH agonists currently serves as a valuable proxy. Further studies are warranted to elucidate the specific molecular mechanisms and quantitative effects of Histrelin on prostate cancer cell lines.
References
Application Notes and Protocols: Immunohistochemistry for GnRH Receptors Following GnRH Agonist Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the immunohistochemical (IHC) detection of Gonadotropin-Releasing Hormone (GnRH) receptors in tissues following treatment with the potent GnRH agonist, (Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH, and its analogs such as Triptorelin and Leuprolide. Continuous administration of GnRH agonists leads to a biphasic response: an initial transient surge in gonadotropin secretion followed by a profound suppression due to receptor downregulation and desensitization.[1][2] This principle is the basis for their therapeutic use in various hormone-dependent conditions.[1][2] Understanding the dynamics of GnRH receptor expression in response to these agonists is crucial for elucidating their mechanism of action and for the development of novel therapeutics.
This compound is a synthetic polypeptide and a potent GnRH receptor agonist.[3][4] Its structure is similar to other well-known GnRH agonists like Triptorelin.[5][6] These agonists are designed for enhanced receptor binding affinity and resistance to enzymatic degradation compared to native GnRH.[5]
Quantitative Data Summary
The continuous administration of GnRH agonists typically leads to a downregulation of GnRH receptors. However, the extent and nature of this regulation can vary depending on the cell type, the specific agonist used, and the duration of treatment. The following tables summarize quantitative data from various studies on the effects of GnRH agonists on GnRH receptor expression.
Table 1: Effect of GnRH Agonists on GnRH Receptor mRNA Levels
| Agonist | Tissue/Cell Line | Treatment Duration | Change in GnRH-R mRNA Levels | Reference |
| Triptorelin | Rat Pituitary | 5 hours | Decrease to 20-25% of initial value | [7] |
| Triptorelin | Rat Pituitary | 30 days | Levels slowly return to normal after initial decrease | [7] |
| Triptorelin | alphaT3-1 cells | Time- and concentration-dependent | Decrease with continuous treatment | [8] |
| Triptorelin | alphaT3-1 cells | Pulsatile (5-min pulse/hour) | Increase in gene expression | [8] |
Table 2: Effect of GnRH Agonists on GnRH Receptor Protein Levels
| Agonist | Tissue/Cell Line | Treatment Details | Change in GnRH-R Protein Levels | Method of Quantification | Reference |
| GnRH Agonist (unspecified) | Human Prostate Cancer | Neoadjuvant hormone treatment | Significant decrease in immunoreactivity | Immunohistochemistry | [9] |
| Leuprolide Acetate | PC-3 Prostate Cancer Cells | 10⁻⁶ M for 30 days | ~80% increase | Atomic Force Microscopy | [9] |
| Leuprolide Acetate | PC-3 Prostate Cancer Cells | 10⁻¹¹ M and 10⁻⁶ M for 6-30 days | 70% to 110% increase | Western Blot | [9] |
| GnRH Agonist (unspecified) | LN229 Glioblastoma Cells | 10⁻⁶ M | 48.2% reduction in cell proliferation (indirect measure of receptor activity) | Cell Counting | [10] |
Signaling Pathways and Experimental Workflows
GnRH Receptor Signaling Pathway
The GnRH receptor is a G-protein coupled receptor (GPCR) primarily located on pituitary gonadotrope cells.[11][12] Upon agonist binding, it activates the Gq/11 protein, initiating a cascade of intracellular events. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[13] Continuous stimulation with an agonist like this compound leads to receptor internalization and downregulation, desensitizing the cell to further stimulation.[13]
Caption: GnRH receptor signaling pathway activated by a GnRH agonist.
Experimental Workflow for Immunohistochemistry
The following diagram outlines the key steps for performing immunohistochemistry to detect GnRH receptors in paraffin-embedded tissues, particularly after treatment with a GnRH agonist.
Caption: General workflow for GnRH receptor immunohistochemistry.
Experimental Protocols
Protocol 1: Immunohistochemistry for GnRH Receptor in Paraffin-Embedded Tissue
This protocol is a general guideline and may require optimization for specific antibodies and tissue types.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0)[14][15]
-
Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)
-
Endogenous Peroxidase Blocking Solution (e.g., 3% Hydrogen Peroxide in methanol)[16]
-
Blocking Buffer (e.g., 5-10% normal serum from the species of the secondary antibody in wash buffer)[17][18]
-
Primary Antibody: Anti-GnRH Receptor antibody (select a validated antibody for IHC, e.g., a monoclonal antibody recognizing an extracellular domain).[11][12] Dilute in blocking buffer according to manufacturer's instructions or optimization experiments.
-
Detection System: HRP polymer-based detection kit (biotin-free systems are recommended to reduce background).[19][20][21]
-
Chromogen Substrate: DAB (3,3'-Diaminobenzidine)
-
Counterstain: Hematoxylin
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Immerse slides in pre-heated Antigen Retrieval Buffer.
-
Heat-induced epitope retrieval (HIER) is commonly used.[14][15] Options include using a microwave, pressure cooker, or water bath (e.g., 95-100°C for 10-20 minutes).[14]
-
Allow slides to cool in the buffer for at least 20 minutes at room temperature.[16]
-
Rinse slides with wash buffer.
-
-
Immunostaining:
-
Endogenous Peroxidase Blocking: Incubate sections with 3% H₂O₂ in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity.[16][23]
-
Rinse with wash buffer.
-
Blocking: Apply Blocking Buffer and incubate for 30-60 minutes at room temperature to block non-specific antibody binding.[17][18][24][25][26]
-
Primary Antibody: Drain blocking buffer and apply diluted primary anti-GnRH receptor antibody. Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Rinse with wash buffer.
-
Detection System: Apply the HRP polymer-conjugated secondary antibody from the detection kit and incubate according to the manufacturer's instructions (typically 30-60 minutes at room temperature).
-
Rinse with wash buffer.
-
Chromogen: Apply the DAB substrate solution and incubate until the desired brown color intensity develops (typically 2-10 minutes). Monitor under a microscope.
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
Protocol 2: Quantitative Analysis of Immunohistochemical Staining
To obtain objective data on GnRH receptor expression levels, quantitative analysis of the stained slides is recommended.
Methods:
-
Image Acquisition:
-
Capture high-resolution digital images of the stained tissue sections using a light microscope equipped with a digital camera.
-
Ensure consistent lighting and magnification for all images (both control and treated groups).
-
-
Digital Image Analysis:
-
Utilize image analysis software (e.g., ImageJ, QuPath) to quantify the staining intensity.[27][28]
-
Color Deconvolution: Separate the DAB (brown) and hematoxylin (blue) stains into different channels.
-
Thresholding: Set a threshold to distinguish positive staining from the background.
-
Measurement: Quantify parameters such as:
-
Percentage of Positively Stained Area: The proportion of the tissue area that is stained for the GnRH receptor.
-
Staining Intensity (Optical Density): The intensity of the brown stain, which correlates with the amount of antigen present.[28]
-
H-Score: A semi-quantitative method that combines staining intensity and the percentage of positive cells.[27] The score is calculated as: H-Score = Σ [i × P(i)], where 'i' is the intensity score (e.g., 0 for no, 1 for weak, 2 for moderate, 3 for strong staining) and 'P(i)' is the percentage of cells stained at that intensity.[27]
-
-
Statistical Analysis:
-
Compare the quantitative data between the control and agonist-treated groups using appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of any observed changes in GnRH receptor expression.
These protocols and application notes provide a comprehensive framework for the immunohistochemical analysis of GnRH receptors following treatment with this compound and its analogs. Adherence to these methodologies will facilitate the generation of robust and reproducible data for research and drug development purposes.
References
- 1. benchchem.com [benchchem.com]
- 2. Leuprolide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. Triptorelin Under the Lens: Peptide Insights and Research Frontiers [yucatanmagazine.com]
- 6. cpcscientific.com [cpcscientific.com]
- 7. Effects of gonadoliberin analogue triptorelin on the pituitary-testicular complex in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unveiling the Effects of Triptorelin on Endocrine Profiles: Insights From Healthy, Polycystic Ovary Syndrome, and Hypothalamic Amenorrhea Women - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative proteomic analysis of GnRH agonist treated GBM cell line LN229 revealed regulatory proteins inhibiting cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. novusbio.com [novusbio.com]
- 12. GnRHR Monoclonal Antibody (GNRH03) (MA5-11538) [thermofisher.com]
- 13. Agonist-induced internalization and downregulation of gonadotropin-releasing hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IHC antigen retrieval protocol | Abcam [abcam.com]
- 15. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 16. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 17. vectorlabs.com [vectorlabs.com]
- 18. IHC Blocking | Proteintech Group [ptglab.com]
- 19. celnovte.com [celnovte.com]
- 20. One-step IHC Polymer-based detection kits Clinisciences [clinisciences.com]
- 21. biosb.com [biosb.com]
- 22. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 23. cdn.origene.com [cdn.origene.com]
- 24. Blocking Strategies for IHC | Thermo Fisher Scientific - TW [thermofisher.com]
- 25. MB-071-0100 | Blocking Buffer for Immunohistochemistry Clinisciences [clinisciences.com]
- 26. physionyx.com [physionyx.com]
- 27. Quantitative comparison of immunohistochemical staining measured by digital image analysis versus pathologist visual scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Comparative Analysis of Immunohistochemical Staining Intensity Determined by Light Microscopy, ImageJ and QuPath in Placental Hofbauer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH (Deslorelin)
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and handling of the LHRH analog (Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH, commonly known as Deslorelin.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as Deslorelin, is a potent synthetic super-agonist analog of Gonadotropin-Releasing Hormone (GnRH), also referred to as Luteinizing Hormone-Releasing Hormone (LHRH).[1] It is a decapeptide with modifications to the native GnRH sequence, resulting in a higher binding affinity to the GnRH receptor and a longer duration of action.[2][3]
Q2: What is the primary mechanism of action of Deslorelin?
A2: Deslorelin acts as a GnRH agonist.[4] Initially, it stimulates the pituitary gland to release Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[5] However, continuous administration leads to the downregulation and desensitization of GnRH receptors in the pituitary.[4][6] This ultimately suppresses the release of LH and FSH, leading to a decrease in the production of sex hormones like testosterone and estradiol.[5][6]
Q3: What are the common research applications of Deslorelin?
A3: Deslorelin is widely used in veterinary medicine for reproductive management, such as inducing ovulation in mares and for reversible chemical castration in dogs.[7][8] In research, it is a valuable tool for studying the hypothalamic-pituitary-gonadal axis and is investigated for its potential in treating hormone-dependent conditions, including prostate cancer.[5][9]
Troubleshooting Guide: Solubility Issues
Problem: I am having difficulty dissolving my lyophilized Deslorelin powder.
Solution: The solubility of Deslorelin, like other peptides, is highly dependent on its amino acid sequence and the chosen solvent. Here are some steps to troubleshoot solubility issues:
-
Review the Certificate of Analysis (CoA): Your specific lot of Deslorelin may have lot-specific solubility information.
-
Choose the Appropriate Solvent: Based on available data, Deslorelin has been shown to be soluble in both aqueous and organic solvents. Refer to the quantitative solubility data table below for specific concentrations.
-
pH Adjustment: For aqueous solutions, adjusting the pH can significantly improve solubility. Since Deslorelin is a basic peptide, dissolving it in a slightly acidic solution can be beneficial. A 1% acetic acid solution is a recommended starting point.[10]
-
Gentle Warming and Sonication: If the peptide does not readily dissolve, gentle warming (to no more than 40°C) and brief periods of sonication can help to increase the rate of dissolution. Avoid excessive heat, as it can degrade the peptide.
-
Start with a Small Amount: To avoid wasting your entire stock, test the solubility with a small aliquot of the peptide first.
Problem: My Deslorelin solution appears cloudy or has visible particulates.
Solution: A cloudy solution or the presence of particulates indicates that the peptide is not fully dissolved or may have aggregated.
-
Centrifugation: Before use, it is recommended to centrifuge the peptide solution to pellet any undissolved material. Use the supernatant for your experiment to ensure an accurate concentration.
-
Re-evaluate Your Dissolution Protocol: The cloudiness may indicate that the chosen solvent or concentration is not optimal. You may need to try a different solvent or a lower concentration.
-
Consider a Carrier Protein: For long-term storage of reconstituted Deslorelin, adding a carrier protein such as 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) can help to prevent aggregation and improve stability.[11]
Quantitative Solubility Data
The following table summarizes the known solubility of Deslorelin in various solvents.
| Solvent | Concentration | Reference |
| Water | 1 mg/mL | [10] |
| 1% Acetic Acid | 1 mg/mL | [10] |
| Ethanol | ~10 mg/mL | [12] |
| Dimethyl sulfoxide (DMSO) | ~5 mg/mL | [12] |
| Dimethylformamide (DMF) | ~5 mg/mL | [12] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Deslorelin
Objective: To prepare a stock solution of Deslorelin for in vitro or in vivo experiments.
Materials:
-
Lyophilized this compound (Deslorelin)
-
Sterile, nuclease-free water
-
1% Acetic Acid solution (optional)
-
Dimethyl sulfoxide (DMSO), high purity
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Before opening, bring the vial of lyophilized Deslorelin to room temperature to prevent condensation.
-
For an aqueous stock solution, add the desired volume of sterile water or 1% acetic acid to the vial to achieve the target concentration (e.g., 1 mg/mL).
-
For an organic stock solution, add the desired volume of DMSO to the vial to achieve the target concentration (e.g., 5 mg/mL).
-
Gently vortex or pipette the solution up and down to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.
-
If necessary, use a brief sonication step to aid dissolution.
-
Once dissolved, aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes for storage. This minimizes freeze-thaw cycles.
-
Store the reconstituted peptide at 4°C for short-term use (2-7 days) or at -20°C or -80°C for long-term storage.[11]
Protocol 2: General Handling and Storage Recommendations
-
Storage of Lyophilized Powder: Lyophilized Deslorelin should be stored at -20°C.[12][13]
-
Storage of Reconstituted Peptide: For long-term storage, it is recommended to store aliquots at -20°C or -80°C.[11] Avoid repeated freeze-thaw cycles.[11] The addition of a carrier protein (0.1% HSA or BSA) is recommended for long-term storage of reconstituted peptide.[11]
-
Working Solutions: Prepare fresh working solutions from the stock solution on the day of the experiment.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Deslorelin in Pituitary Gonadotrophs
In the pituitary gland, Deslorelin, as a GnRH agonist, initially stimulates the release of LH and FSH through the Gαq/11 signaling pathway. This leads to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing the release of stored gonadotropins.
Caption: Deslorelin signaling in pituitary gonadotrophs.
Signaling Pathway of Deslorelin in Prostate Cancer Cells
In some prostate cancer cells, LHRH receptor activation by agonists like Deslorelin can lead to an anti-proliferative effect through a Gαi-mediated pathway. This pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Caption: Deslorelin signaling in prostate cancer cells.
Experimental Workflow: Assessing Deslorelin Solubility
This workflow outlines the steps to determine the optimal solvent and concentration for Deslorelin.
Caption: Workflow for solubility testing of Deslorelin.
References
- 1. [des-Gly10, D-His2, D-Trp6, Pro9]-LH-RH ethylamide trifluoroacetate salt >98% (HPLC) [sigmaaldrich.com]
- 2. Effect of luteinizing hormone releasing hormone (LHRH) and [D-Trp6, des-Gly-NH2(10)]LHRH ethylamide on alpha-subunit and LH beta messenger ribonucleic acid levels in rat anterior pituitary cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pituitary-gonadal response to the gonadotrophin releasing hormone analogue D-Ser (TBU)6-Des Gly10-LHRH-ethylamide in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Deslorelin? [synapse.patsnap.com]
- 5. What is Deslorelin used for? [synapse.patsnap.com]
- 6. eazarmg.org [eazarmg.org]
- 7. Deslorelin - Wikipedia [en.wikipedia.org]
- 8. dechra-us.com [dechra-us.com]
- 9. Efficacy of (D-Leu6)-des Gly-NH2 10-LHRH ethylamide against prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. polypeptide.com [polypeptide.com]
- 11. raybiotech.com [raybiotech.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. cpcscientific.com [cpcscientific.com]
Technical Support Center: Optimizing (Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH Efficacy
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing (Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH, a potent Luteinizing Hormone-Releasing Hormone (LHRH) agonist. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate the effective use of this compound in your research.
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| No observable biological effect | Incorrect Dosage: The concentration of the agonist may be too low to elicit a response. | Perform a dose-response study to determine the optimal concentration for your specific model system. Start with a broad range of concentrations based on literature for similar LHRH agonists. |
| Compound Degradation: Improper storage or handling may have led to the degradation of the peptide. | Ensure the compound is stored at the recommended temperature (-20°C) and protected from light and moisture. Prepare fresh solutions for each experiment. | |
| Cell Line/Model Insensitivity: The chosen experimental model may not express a sufficient number of GnRH receptors. | Verify GnRH receptor expression in your cell line or animal model using techniques such as qPCR, Western blot, or immunohistochemistry. | |
| Unexpected "Flare-up" Phenomenon | Initial Agonist Action: LHRH agonists initially stimulate the pituitary gland, causing a transient surge in LH and FSH secretion before receptor desensitization occurs.[1] | This is an expected initial response to LHRH agonists. Continue treatment; desensitization and subsequent suppression of gonadotropin release typically occur within 2-4 weeks of continuous administration.[1][2] |
| Receptor Desensitization Occurs Too Rapidly or is Incomplete | Suboptimal Dosing Regimen: Continuous high-dose exposure can lead to rapid receptor downregulation, while too low a dose may not achieve complete desensitization.[2][3][4] | Optimize the dosing frequency and concentration. A continuous, nonpulsatile administration is generally required for effective desensitization.[4] Consider using a sustained-release formulation if applicable. |
| Variability in Experimental Results | Inconsistent Experimental Conditions: Minor variations in cell culture conditions, animal handling, or assay procedures can lead to significant differences in outcomes. | Standardize all experimental protocols. Ensure consistent cell passage numbers, animal age and weight, and precise timing of treatments and measurements. |
| Peptide Solubility Issues: The compound may not be fully dissolved, leading to inaccurate concentrations. | Ensure the peptide is completely dissolved in the recommended solvent before further dilution in culture media or injection buffers. Sonication may be used to aid dissolution if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a synthetic agonist of the Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). Initially, it binds to GnRH receptors on pituitary gonadotroph cells, causing a surge in the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] However, continuous administration leads to the desensitization and downregulation of these receptors.[2][3][4] This uncouples the signal transduction mechanism, resulting in a profound and reversible suppression of LH and FSH secretion, which in turn inhibits testicular and ovarian function.[3]
Q2: How should I determine the optimal dosage for my in vitro or in vivo experiments?
A2: The optimal dosage is highly dependent on the specific experimental model. We recommend performing a dose-response study. For in vitro cell culture experiments, a starting range of 1 nM to 1 µM is suggested. For in vivo studies, dosages will vary based on the animal model and administration route. A thorough literature search for similar LHRH agonists in your specific model is advised.
Q3: What are the expected downstream effects of treatment?
A3: The primary effect is a significant reduction in the levels of circulating LH and FSH. This leads to a decrease in the production of sex steroids, such as testosterone and estrogen, to castrate levels.[2][3] In cancer cell lines expressing LHRH receptors, direct anti-proliferative effects may also be observed.[3]
Q4: How can I monitor the efficacy of the treatment?
A4: Efficacy can be monitored by measuring serum levels of LH, FSH, and relevant sex steroids (e.g., testosterone, estradiol). In cancer models, tumor volume and proliferation markers can be assessed. For signaling studies, downstream markers like phosphorylated ERK or protein kinase C (PKC) activity can be measured.[5][6][7]
Experimental Protocols
Dose-Response Study for In Vitro Cell Viability
This protocol outlines a method to determine the effective concentration of this compound on the viability of GnRH receptor-positive cancer cells (e.g., LNCaP, MCF-7).
Materials:
-
This compound
-
GnRH receptor-positive cell line
-
Appropriate cell culture medium and supplements
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 1 mM stock solution of the LHRH agonist in sterile DMSO or water. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the agonist. Include a vehicle control (medium with the same concentration of DMSO or water).
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time.
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the agonist concentration to determine the EC50 value.
Monitoring In Vivo Efficacy in a Xenograft Model
This protocol describes the assessment of the agonist's anti-tumor activity in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells (e.g., prostate or breast cancer cell line)
-
This compound
-
Sterile saline or other appropriate vehicle
-
Calipers
-
Blood collection supplies
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Treatment Administration: Administer the LHRH agonist or vehicle to the respective groups via the chosen route (e.g., subcutaneous injection). The dosing regimen should be based on preliminary studies or literature.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Blood Collection: Collect blood samples at baseline and at specified time points throughout the study to measure serum LH, FSH, and testosterone levels.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).
-
Analysis: Compare tumor growth rates and hormone levels between the treatment and control groups.
Visualizations
GnRH Receptor Signaling Pathway
Caption: GnRH agonist binding activates Gq/11, leading to PLC activation and downstream signaling.
Experimental Workflow for Dosage Optimization
Caption: A logical workflow for systematically determining the optimal dosage of the LHRH agonist.
Troubleshooting Logic Diagram
Caption: A step-by-step guide for troubleshooting experiments with no observable effect.
References
- 1. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. LHRH agonists. A nonsurgical treatment for benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with (Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LHRH agonist, (Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent synthetic agonist of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor, also known as the Gonadotropin-Releasing Hormone (GnRH) receptor. Its mechanism of action involves a biphasic response. Initially, it stimulates the LHRH receptors in the pituitary gland, leading to an increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, with continuous administration, it leads to the downregulation and desensitization of the LHRH receptors, resulting in a profound suppression of LH and FSH secretion and, consequently, a reduction in gonadal steroid production (e.g., testosterone and estrogen).
Q2: How should I properly store and handle the lyophilized peptide and its reconstituted solutions?
A2: Proper storage and handling are critical to maintain the integrity and activity of this compound.
| Condition | Lyophilized Powder | Reconstituted Solution |
| Storage Temperature | -20°C is recommended for long-term storage. | Aliquot and store at -20°C for long-term use. For short-term use (up to a few days), 2-8°C is acceptable. |
| Light Exposure | Store protected from light. | Store protected from light. |
| Reconstitution | Use a sterile, high-purity solvent such as sterile water, PBS, or a buffer appropriate for your experimental system. To avoid denaturation, gently swirl or pipette to dissolve the powder; do not shake vigorously. Let the vial sit for a few minutes to allow for complete dissolution. | Avoid repeated freeze-thaw cycles, as this can degrade the peptide. It is best practice to aliquot the reconstituted solution into single-use volumes. |
| Stability | When stored correctly, the lyophilized powder is stable for an extended period. Refer to the manufacturer's certificate of analysis for specific lot stability. A study on a similar LHRH analog, [D-Trp6, des-Gly10]-LHRH ethyl amide, showed stability for over five years when stored under refrigeration in corn oil.[1] | The stability of the reconstituted solution depends on the solvent and storage conditions. In general, peptide solutions are less stable than the lyophilized powder. |
Q3: What are the key parameters to consider when designing an in vitro experiment with this peptide?
A3: Key parameters for in vitro studies include:
-
Cell Line Selection: Choose a cell line that endogenously expresses the GnRH receptor (e.g., pituitary gonadotrope cell lines like LβT2 or αT3-1) or a cell line recombinantly expressing the receptor.
-
Peptide Concentration: The optimal concentration will vary depending on the cell line and the specific assay. It is recommended to perform a dose-response curve to determine the EC50 for your system.
-
Incubation Time: The duration of exposure to the peptide is critical. Short-term incubation (minutes to hours) may be sufficient to observe acute signaling events, while long-term incubation (hours to days) is necessary to study receptor desensitization and downstream gene expression changes.
-
Assay Endpoint: Clearly define what you are measuring. This could be second messenger production (e.g., inositol phosphates, intracellular calcium), hormone secretion (LH, FSH), receptor internalization, or changes in gene expression.
Troubleshooting Inconsistent Results
Issue 1: No biological response or weaker than expected response in cell-based assays.
This is a common issue that can arise from several factors. The following troubleshooting guide provides a systematic approach to identifying the root cause.
| Potential Cause | Recommended Action |
| Peptide Integrity and Concentration | |
| Improper Reconstitution or Storage | Review your reconstitution and storage procedures. Ensure you are using the correct sterile solvent and avoiding vigorous shaking.[2] Never freeze a reconstituted peptide solution as ice crystals can destroy the peptide bonds.[2] Use a fresh aliquot or a new vial of the peptide. |
| Inaccurate Concentration Calculation | The stated mass of a lyophilized peptide may include salts and water. Refer to the Certificate of Analysis (CoA) for the net peptide content to calculate the precise concentration. Lot-to-lot variability in peptide content can occur.[3][4] |
| Peptide Degradation | Peptides are susceptible to degradation by proteases. Ensure sterile handling techniques. If applicable for your sample type, consider the use of protease inhibitors.[5] |
| Cell Line and Culture Conditions | |
| Low or Absent GnRH Receptor Expression | Verify the expression of the GnRH receptor in your cell line using techniques like qPCR, Western blot, or flow cytometry. Receptor expression levels can change with passage number. |
| Mycoplasma Contamination | Mycoplasma contamination can alter cellular responses. Regularly test your cell cultures for mycoplasma. |
| Suboptimal Cell Health or Density | Ensure cells are healthy and within an optimal passage number range. Cell density at the time of treatment can influence the response; optimize seeding density. |
| Experimental Protocol | |
| Inappropriate Dose or Time Point | Perform a full dose-response curve to determine the optimal concentration. Conduct a time-course experiment to identify the peak response time for your specific endpoint. |
| Assay Readout Issues | Validate your assay system. For example, if you are using an ELISA to measure hormone secretion, ensure the kit is functioning correctly with positive and negative controls. An ELISA kit for a similar LHRH analog, Deslorelin, is commercially available.[6] |
Issue 2: High variability between replicate experiments.
High variability can mask true biological effects and make data interpretation difficult.
| Potential Cause | Recommended Action |
| Peptide-Related Issues | |
| Lot-to-Lot Variability | Different manufacturing lots of synthetic peptides can have variations in purity and peptide content.[3][4][7] If you switch to a new lot, it is crucial to perform bridging experiments to ensure comparability with the previous lot. Review the CoA for each lot.[4] |
| Inconsistent Reconstitution | Prepare a single, large stock solution and aliquot it for all experiments within a set to minimize variability from repeated reconstitutions. |
| Cell Culture-Related Issues | |
| Inconsistent Cell Passage Number | Use cells within a narrow passage number range for all experiments, as cellular responses can change over time in culture. |
| Variable Seeding Density | Use a cell counter to ensure consistent cell seeding density across all wells and experiments. |
| Assay-Related Issues | |
| Pipetting Errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique. |
| Inconsistent Incubation Times | Use a timer and stagger the addition of reagents to ensure consistent incubation times for all samples. |
Experimental Protocols
Protocol 1: In Vitro GnRH Receptor Activation Assay
This protocol describes a general method for assessing the agonist activity of this compound by measuring downstream signaling, such as inositol phosphate accumulation or intracellular calcium mobilization.
-
Cell Culture: Plate GnRH receptor-expressing cells (e.g., αT3-1 or LβT2) in a suitable plate format (e.g., 96-well plate) and allow them to adhere and grow to the desired confluency (typically 80-90%).
-
Peptide Preparation: Reconstitute the lyophilized peptide in a sterile solvent to create a high-concentration stock solution. Perform serial dilutions in a serum-free or low-serum medium to achieve the desired final concentrations for the dose-response curve.
-
Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of the peptide. Include a vehicle-only control.
-
Incubation: Incubate the cells for the predetermined time required to elicit the desired signaling event. This may range from minutes for calcium flux to several hours for other second messengers.
-
Assay Readout: Lyse the cells and perform the assay to measure the endpoint of interest according to the manufacturer's instructions for the specific assay kit (e.g., inositol phosphate assay kit or a calcium-sensitive dye-based assay).
-
Data Analysis: Plot the response as a function of the peptide concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Protocol 2: In Vitro GnRH Receptor Desensitization Assay
This protocol is designed to assess the ability of this compound to induce receptor desensitization.
-
Cell Culture: Plate GnRH receptor-expressing cells as described in Protocol 1.
-
Pre-treatment: Treat the cells with a high concentration of this compound (e.g., 10-100 times the EC50) for a prolonged period (e.g., 6, 12, or 24 hours). Include a control group treated with vehicle only.
-
Washout: After the pre-treatment period, thoroughly wash the cells with a serum-free medium to remove the peptide.
-
Re-stimulation: Acutely re-stimulate both the pre-treated and control cells with a concentration of the peptide that elicits a maximal or near-maximal response (e.g., the EC100 determined from Protocol 1) for a short duration.
-
Assay Readout: Measure the acute signaling response as described in Protocol 1.
-
Data Analysis: Compare the magnitude of the response in the pre-treated cells to that of the control cells. A significantly reduced response in the pre-treated cells indicates receptor desensitization.
Signaling Pathway
The binding of this compound to the GnRH receptor initiates a cascade of intracellular signaling events.
References
- 1. Biopharmaceutic stability of [D-Trp6, des-Gly10]-LHRH ethyl amide in corn oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. benchchem.com [benchchem.com]
- 5. Improving Science by Overcoming Laboratory Pitfalls With Hormone Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
- 7. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of (Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH, also known as Histrelin, in solution. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and stability data to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The primary degradation pathways for this LHRH analog in aqueous solutions include hydrolysis of peptide bonds, formation of a diketopiperazine, and racemization of specific amino acid residues. A study on Histrelin identified cleavage of the
Q2: What is the optimal pH for storing solutions of this compound?
A2: Studies on closely related LHRH analogs such as gonadorelin and triptorelin have demonstrated that maximum stability in aqueous solutions is achieved at a pH of approximately 5.0-5.5.[2][3] It is recommended to maintain your solutions within this pH range to minimize degradation.
Q3: Which buffer system is recommended for solutions of this LHRH analog?
A3: Acetate buffers have been shown to be more favorable for the stability of LHRH analogs compared to phosphate buffers.[2] Phosphate buffers can accelerate the degradation of these peptides. Therefore, an acetate buffer at a pH of approximately 5.0 is recommended for optimal stability.
Q4: How should I store stock solutions of this compound?
A4: For long-term storage, lyophilized peptide should be stored at -20°C or lower.[4] Once reconstituted, solutions should be stored at 2-8°C for short-term use (up to a few days) and aliquoted and frozen at -20°C or below for longer-term storage to avoid repeated freeze-thaw cycles.[4] For extended storage in solution, the addition of a carrier protein like 0.1% human serum albumin (HSA) or bovine serum albumin (BSA) can help prevent adsorption to container surfaces.[4]
Q5: Is this LHRH analog sensitive to light?
A5: Peptides can be susceptible to photodegradation. It is a standard laboratory practice to protect solutions of this compound from light, especially during long-term storage or prolonged experiments. Use of amber vials or wrapping containers in aluminum foil is recommended.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in assays | Degradation of the peptide due to improper storage conditions (pH, temperature, buffer). | Prepare fresh solutions in an appropriate buffer (e.g., 0.1 M acetate buffer, pH 5.0). Ensure proper storage of stock solutions (aliquoted and frozen at -20°C or below). |
| Adsorption of the peptide to container surfaces (e.g., glass or plastic). | Use low-protein-binding polypropylene tubes. Consider adding a carrier protein (e.g., 0.1% BSA) or a non-ionic surfactant (e.g., 0.05% Tween-20), if compatible with your assay. | |
| Precipitation or cloudiness of the solution | The pH of the solution is near the isoelectric point of the peptide, or the concentration is too high. | Adjust the pH of the solution away from the isoelectric point. If the concentration is high, try diluting the solution. |
| Inconsistent experimental results | Degradation due to repeated freeze-thaw cycles. | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. |
| Photodegradation from prolonged exposure to light. | Protect solutions from light by using amber vials or wrapping containers with aluminum foil. | |
| Microbial contamination. | Prepare solutions under sterile conditions and consider filter-sterilizing through a 0.22 µm low-protein-binding filter if necessary. |
Quantitative Stability Data
The following tables summarize stability data for LHRH and its analogs under various conditions. While specific kinetic data for this compound is limited in publicly available literature, the data for gonadorelin and triptorelin provide a strong indication of expected stability.
Table 1: Effect of pH on the Stability of Gonadorelin at 70°C
| pH | Half-life (days) |
| 2 | < 10 |
| 5-5.5 | 70 |
| 9 | < 10 |
| Data adapted from Hoitink et al. (1996) for Gonadorelin.[3] |
Table 2: Predicted Shelf-Life (t90) of LHRH Analogs in 0.1 M Acetate Buffer (pH 5.0) at 20°C
| Peptide | Additive | Predicted t90 (years) |
| Gonadorelin | 3% (w/v) Mannitol | 9.0 |
| Triptorelin | 3% (w/v) Mannitol | 7.7 |
| Data adapted from Helm & Müller (1990).[2] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Reconstitute the lyophilized peptide in sterile, HPLC-grade water to a concentration of 1 mg/mL.
-
Further dilute the stock solution with the appropriate stressor solution to a final concentration of 100 µg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the peptide solution with an equal volume of 0.1 M HCl. Incubate at 60°C and collect samples at 2, 4, 8, and 24 hours.
-
Alkaline Hydrolysis: Mix the peptide solution with an equal volume of 0.1 M NaOH. Incubate at 60°C and collect samples at 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix the peptide solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, and collect samples at 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the peptide solution in 0.1 M acetate buffer (pH 5.0) at 60°C. Collect samples at 1, 3, and 7 days.
-
Photodegradation: Expose the peptide solution to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil.
3. Sample Analysis:
-
At each time point, neutralize the acidic and alkaline samples.
-
Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
-
Monitor degradation by observing the decrease in the peak area of the intact peptide and the appearance of new peaks corresponding to degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for a reverse-phase HPLC method suitable for monitoring the stability of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended use.
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for stability issues.
References
- 1. Characterization of the solution degradation products of histrelin, a gonadotropin releasing hormone (LH/RH) agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of gonadorelin and triptorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation kinetics of gonadorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abeomics.com [abeomics.com]
Technical Support Center: (Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing (Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH, a potent LHRH agonist, in animal studies. The information provided is primarily based on studies of the closely related analogue, Deslorelin, due to limited specific toxicological data on this compound.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments.
Issue 1: Unexpected Initial Stimulation of Reproductive Hormones and Behaviors ("Flare-Up" Effect)
-
Question: We observed a transient increase in testosterone levels and heightened reproductive behaviors in our male rats shortly after administering the LHRH agonist. Is this a normal response?
-
Answer: Yes, this is an expected initial response known as the "flare-up" or "flare effect".[1][2] LHRH agonists like Deslorelin initially stimulate the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a temporary surge in gonadal hormones such as testosterone and estrogen.[3][4][5] This effect is typically observed within the first few days to two weeks of treatment.[6][7][8]
-
Troubleshooting Steps:
-
Acknowledge and Monitor: Recognize that this initial stimulatory phase is a known mechanistic effect of the drug class. Monitor animals closely for any adverse clinical signs associated with the hormonal surge, such as increased aggression or exacerbation of hormone-dependent conditions.[2]
-
Consider Co-administration of an Anti-androgen: In studies where the initial testosterone surge is undesirable, consider the co-administration of an anti-androgen for the first few weeks of treatment. This can help to block the effects of the increased testosterone.[8]
-
Adjust Observation Period: Ensure your experimental design accounts for this initial phase. If the goal is to study the effects of hormonal suppression, allow for a sufficient period (typically 2-4 weeks) for the down-regulation to occur and hormone levels to decline to castrate levels.[7]
-
Issue 2: Local Site Reactions at the Injection/Implant Location
-
Question: We've noticed mild swelling and irritation at the subcutaneous implant site in our study dogs. How should we manage this?
-
Answer: Mild, transient local reactions at the administration site are a potential side effect.[9] In most cases, these reactions are self-limiting and resolve without intervention.
-
Troubleshooting Steps:
-
Aseptic Technique: Ensure strict aseptic technique during administration to minimize the risk of infection, which could be mistaken for or exacerbate a local reaction.
-
Monitor for Severity: Regularly observe the site for signs of severe inflammation, infection (e.g., purulent discharge, excessive heat), or persistent swelling.
-
Veterinary Consultation: If the reaction is severe, persistent, or causes distress to the animal, consult with a veterinarian. They may recommend supportive care or, in rare cases, removal of the implant.
-
Documentation: Document the incidence and severity of local reactions as part of your study's safety assessment.
-
Issue 3: Variability in Time to Onset of Efficacy
-
Question: We are seeing variability in the time it takes to achieve testosterone suppression in our cohort of male dogs. What could be causing this?
-
Answer: The time to achieve hormonal suppression can vary between individual animals. Factors such as age, species, and individual physiological differences can influence the response. In dogs, testosterone levels are typically lowered 4-6 weeks after implantation.[10]
-
Troubleshooting Steps:
-
Standardize Administration: Ensure consistent dosing and administration technique across all animals.
-
Individual Monitoring: Monitor hormone levels for individual animals to confirm the onset of suppression rather than relying solely on a fixed time point for the entire cohort.
-
Consider Animal Characteristics: Analyze your data to determine if factors like age or body weight are correlated with the observed variability.
-
Patience in Protocol: Allow for a sufficient duration in your experimental protocol for all animals to respond.
-
Frequently Asked Questions (FAQs)
What is the mechanism of action for this compound?
This compound is a synthetic agonist of Gonadotropin-Releasing Hormone (GnRH), also known as Luteinizing Hormone-Releasing Hormone (LHRH). Its mechanism involves binding to GnRH receptors in the anterior pituitary gland.[3][5] This initially causes a surge in the release of LH and FSH.[3][5] However, continuous stimulation leads to the downregulation and desensitization of these receptors, ultimately suppressing the production of LH and FSH.[3][4][6] This suppression of pituitary hormones results in a decrease in the production of gonadal steroids like testosterone and estrogen.[4][5]
What are the most common side effects observed in animal studies with Deslorelin, a close analogue?
The most commonly reported side effects are related to the drug's mechanism of action and administration:
-
Initial "Flare-up": A transient increase in reproductive hormones and associated behaviors.[1][11]
-
Local Site Reactions: Mild and transient swelling or irritation at the injection or implant site.[9]
-
Reproductive Tissue Atrophy: Long-term treatment leads to a reduction in the size and function of reproductive organs, such as the testes and prostate.[12] In female rats, long-term administration has been shown to decrease ovarian and uterine volume.[13][14]
-
Weight Gain and Behavioral Changes: These have been noted in some studies, particularly in rats.[6][15]
Are there any long-term safety concerns?
Long-term studies are limited. In dogs treated for 2-9 years, the chronic administration was generally considered safe.[11][16][17] However, one case report noted the development of a bladder carcinoma in a male dog treated for 9 years, which could be related to the long-term neutered state.[16][17] In female rats, a year-long study showed a significant reduction in the population of pre-antral follicles in the ovaries.[13][14]
What is the expected duration of effect?
The duration of hormonal suppression is dependent on the dose and formulation. For example, a 4.7 mg Deslorelin implant is licensed for 6 months in male dogs, while a 9.4 mg implant is licensed for 12 months.[4] However, responses can vary between species and individuals.
Data on Side Effects in Animal Studies (from Deslorelin)
| Animal Model | Side Effect | Incidence/Details | Reference |
| Rat | Dermatitis and Pruritus | Observed during the first week post-implantation, potentially associated with surgical glue used for wound closure. | [6][18] |
| Weight Gain | Transient weight gain reported in the first 2 weeks. | [6][15][18] | |
| Behavioral Changes | Noted in a study with pet rats. | [6][15][18] | |
| Ovarian and Uterine Changes | Long-term (1 year) treatment resulted in significantly lower ovarian and uterine volume and a reduced number of pre-antral follicles. | [13][14] | |
| Dog | Local Site Reaction | Mild swelling or irritation at the implant site. | [9] |
| "Flare-up" Reaction | An increase in reproductive behavior for 1-3 weeks after treatment was observed in 1 of 4 intact males in one case series. | [11][16] | |
| Neoplasia | A pituitary carcinoma and a bladder carcinoma were reported in two separate dogs after long-term (2-9 years) treatment, though a direct causal link was not definitively established. The bladder carcinoma may be associated with the neutered state. | [16][17] | |
| Cat | Local Site Reaction | Severe swelling (>4 cm) at the injection site was observed in some male cats after repeated implantations. | [10] |
Experimental Protocols
General Protocol for Assessing Side Effects of a Novel LHRH Agonist in Rodents
This is a generalized protocol. Specific details should be optimized for the particular research question.
-
Animal Model: Select a suitable rodent species and strain (e.g., Sprague-Dawley rats). House animals in a controlled environment with a 12:12 hour light:dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Grouping: Randomly assign animals to a control group (vehicle administration) and one or more treatment groups receiving different doses of the LHRH agonist. A typical group size would be 8-10 animals per sex.
-
Administration: Administer the test article via the intended clinical route (e.g., subcutaneous injection or implant).
-
Observations:
-
Clinical Signs: Observe animals daily for any clinical signs of toxicity, including changes in behavior, appearance, and local reactions at the administration site.
-
Body Weight: Record body weights weekly.
-
Hormone Levels: Collect blood samples at baseline and at regular intervals (e.g., weekly for the first month, then monthly) to measure serum levels of LH, FSH, and gonadal steroids (testosterone or estradiol).
-
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy. Collect and weigh key organs, particularly reproductive organs (testes, epididymides, prostate, seminal vesicles, ovaries, uterus). Preserve tissues in formalin for histopathological examination.
-
Data Analysis: Analyze quantitative data (body weights, organ weights, hormone levels) using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Visualizations
Signaling Pathway of LHRH Agonists
Caption: Signaling pathway of this compound.
Experimental Workflow for Preclinical Safety Assessment
Caption: General experimental workflow for safety studies.
References
- 1. What are the side effects of Deslorelin? [synapse.patsnap.com]
- 2. Challenges with Luteinizing Hormone-Releasing Hormone Agonists: Flare and Surge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Deslorelin? [synapse.patsnap.com]
- 4. eazarmg.org [eazarmg.org]
- 5. What is Deslorelin used for? [synapse.patsnap.com]
- 6. Contraceptive effect and potential side-effects of deslorelin acetate implants in rats (Rattus norvegicus): Preliminary observations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flare Associated with LHRH-Agonist Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deslorelin | VCA Animal Hospitals [vcahospitals.com]
- 10. ec.europa.eu [ec.europa.eu]
- 11. Chronic Use of Deslorelin in Dogs: Six Cases (2005–2022) | MDPI [mdpi.com]
- 12. The luteinizing hormone-releasing hormone (LHRH) agonist, [D-Trp6, des-Gly-NH2(10)]-LHRH ethylamide, has no direct effect on spermatogenesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-term effect of deslorelin implant on ovarian pre-antral follicles and uterine histology in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Contraceptive effect and potential side-effects of deslorelin acetate implants in rats (Rattus norvegicus): preliminary observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chronic Use of Deslorelin in Dogs: Six Cases (2005–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chronic use of deslorelin in dogs - Vetjournal - Continuing scientific education in veterinary medicine [vetjournal.it]
- 18. researchgate.net [researchgate.net]
How to minimize stress in animals during (Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing stress in animals during the administration of (Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH. The following troubleshooting guides and FAQs address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal acclimation period for animals before starting a study with this compound?
A1: A sufficient acclimation period is crucial to allow animals to recover from transport stress and adapt to their new environment. This ensures physiological stability and reduces variability in experimental results. Recommended acclimation periods vary by species. For rodents, a minimum of 3 days (72 hours) is advised before starting experiments. For larger mammals, a period of 7 days is recommended. During this time, animals should be monitored for health and normal behavior.
Q2: What are the best practices for handling and restraining animals to minimize stress during injection?
A2: Gentle and consistent handling is key to reducing stress. It is advisable to habituate the animals to the handling and restraint procedures for several days before the actual experiment. Use a firm but gentle grip, ensuring that the animal's breathing is not restricted. For rats, a one-handed grip where the thumb is placed under the mandible can prevent bites. The use of appropriate restraint devices, such as specialized tubes for rodents, can also be beneficial. The goal is to minimize the duration of restraint and to make the experience as predictable as possible for the animal.
Q3: Are there any known side effects of this compound in laboratory animals?
A3: Specific side effect profiles for this compound are not extensively documented in publicly available literature. However, as a potent LHRH agonist, its primary effects are on the reproductive system. Initial administration can cause a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by a downregulation of the pituitary-gonadal axis with chronic administration, leading to a decrease in sex hormones like testosterone.[1] Researchers should monitor for signs related to hormonal changes and any local reactions at the injection site.
Q4: What is the recommended vehicle for dissolving this compound?
A4: The choice of vehicle depends on the desired release kinetics and the solubility of the compound. For subcutaneous injections, sterile isotonic saline (0.9% NaCl) is a common and well-tolerated vehicle. Some studies with similar LHRH analogs have used corn oil for sustained release formulations.[2] It is essential to ensure the final solution is sterile, has a pH close to physiological levels (around 7.4), and is free of pyrogens.
Q5: How can I monitor the stress levels in my animals during the experiment?
A5: Stress in animals can be assessed through both behavioral and physiological markers. Behavioral signs of stress include changes in posture (hunching), activity levels (lethargy or hyperactivity), grooming habits, and food and water intake. Physiological markers include measuring stress hormones like corticosterone in blood, saliva, or feces. An increase in heart rate and body temperature can also indicate stress.
Troubleshooting Guides
Issue 1: Animal exhibits signs of acute stress during or immediately after injection (e.g., vocalization, struggling, freezing).
| Possible Cause | Troubleshooting Steps & Solutions |
| Improper Handling/Restraint | - Ensure all personnel are thoroughly trained in low-stress handling and restraint techniques for the specific species. - Habituate the animal to being handled and the restraint procedure for several days prior to the first injection. |
| Painful Injection | - Use a new, sterile needle of the appropriate gauge for each injection to ensure sharpness and minimize tissue trauma. For subcutaneous injections in mice, a 25-27G needle is often suitable. - Ensure the injected substance is at room temperature or warmed to body temperature to reduce discomfort. - Administer the injection smoothly and at a moderate pace. |
| Irritating Substance | - Ensure the pH and osmolarity of the vehicle are as close to physiological levels as possible. - If possible, consider using a less irritating vehicle or a different route of administration if scientifically justified. |
Issue 2: Injection site shows signs of inflammation (swelling, redness, or animal is scratching/biting the area).
| Possible Cause | Troubleshooting Steps & Solutions |
| Contamination | - Ensure strict aseptic technique is followed during the preparation and administration of the injection. This includes using sterile needles, syringes, and vehicle. - Prepare the injection site by gently cleaning it with 70% ethanol, allowing it to dry completely before injection. |
| Large Injection Volume | - Adhere to the recommended maximum injection volumes for the chosen site and species. For subcutaneous injections in mice, the volume should generally not exceed 100-200 µl per site. For rats, up to 1 ml per site is common, but larger volumes should be split between multiple sites. |
| Irritating Vehicle or High Concentration | - If the problem persists, consider diluting the compound to a lower concentration (and increasing the volume if within acceptable limits) or testing an alternative, non-irritating vehicle. |
Quantitative Data Summary
Table 1: Recommended Maximum Injection Volumes for Subcutaneous (SC) Administration
| Species | Maximum Volume per Site | Needle Gauge (Typical) |
| Mouse | 0.1 - 0.2 mL | 25 - 27 G |
| Rat | 0.5 - 1.0 mL | 23 - 25 G |
| Rabbit | 1.0 - 2.0 mL | 21 - 23 G |
| Dog | 2.0 - 5.0 mL | 20 - 22 G |
Note: These are general guidelines. The exact volume may vary depending on the specific location of the injection and the viscosity of the substance.
Table 2: Hormonal Response to LHRH Agonist Administration in Male Rats
| Hormone | Acute Response (First 24 hours) | Chronic Response (After several days/weeks) |
| Luteinizing Hormone (LH) | Initial sharp increase | Suppression to near castration levels |
| Follicle-Stimulating Hormone (FSH) | Initial increase | Suppression to near castration levels |
| Testosterone | Transient increase following LH surge | Suppression to castration levels[1][3] |
Table 3: Example of Corticosterone Levels in Mice Following a Stressful Event (Intraperitoneal Injection)
| Time Point | Mean Corticosterone Level (ng/mL) ± SEM |
| Baseline | ~25 ± 5 |
| 1 hour post-injection | ~150 ± 20 |
| 2 hours post-injection | ~120 ± 15 |
| 4 hours post-injection | Return towards baseline |
Note: This data is indicative of a stress response to an intraperitoneal injection and may vary depending on the substance injected, the route of administration (subcutaneous may be less stressful), and the strain of mice.[4][5] Researchers should establish their own baseline and stress-induced corticosterone levels.
Experimental Protocols
Protocol 1: Preparation of this compound for Subcutaneous Injection
-
Materials:
-
This compound powder
-
Sterile, pyrogen-free vehicle (e.g., 0.9% saline)
-
Sterile vials
-
Sterile syringes and needles (appropriate gauge for reconstitution and administration)
-
70% ethanol wipes
-
Laminar flow hood or a designated clean area
-
-
Procedure:
-
Perform all steps under aseptic conditions in a laminar flow hood.
-
Calculate the required amount of this compound and vehicle to achieve the desired final concentration.
-
Wipe the rubber septum of the sterile vehicle vial with a 70% ethanol wipe and allow it to air dry.
-
Using a sterile syringe and needle, draw up the calculated volume of the vehicle.
-
Carefully inject the vehicle into the vial containing the lyophilized this compound powder.
-
Gently swirl the vial to dissolve the powder completely. Do not shake vigorously as this may denature the peptide.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Label the vial with the compound name, concentration, date of preparation, and initials of the preparer.
-
Store the reconstituted solution as recommended by the manufacturer, typically at 2-8°C for short-term storage.
-
Protocol 2: Subcutaneous Administration of this compound to a Mouse
-
Materials:
-
Prepared this compound solution
-
Sterile insulin syringe or a 1 mL syringe with a 25-27G needle
-
Appropriate restraint device (optional)
-
70% ethanol wipes
-
-
Procedure:
-
Draw up the calculated dose of the LHRH solution into the syringe. Ensure all air bubbles are removed.
-
Gently restrain the mouse. One common method is to grasp the loose skin at the scruff of the neck between the thumb and forefinger. This will create a "tent" of skin.
-
If desired, wipe the injection site (the area of tented skin) with a 70% ethanol wipe and allow it to dry.
-
With the bevel of the needle facing up, insert the needle into the base of the skin tent, parallel to the animal's back.
-
Gently pull back on the plunger (aspirate) to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and reinject at a different site with a new sterile needle.
-
Slowly and steadily inject the solution.
-
Smoothly withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds if necessary.
-
Return the mouse to its home cage and monitor for any adverse reactions.
-
Mandatory Visualizations
Caption: GnRH agonist signaling pathway in pituitary gonadotrophs.
Caption: Experimental workflow for subcutaneous LHRH agonist administration.
References
- 1. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Biopharmaceutic stability of [D-Trp6, des-Gly10]-LHRH ethyl amide in corn oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Luteinizing hormone-releasing hormone does not inhibit testosterone production in rat interstitial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Urinary corticosterone levels in mice in response to intraperitoneal injections with saline - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected hormonal changes with (Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH, also known as Deslorelin.
Frequently Asked Questions (FAQs)
Q1: We administered this compound to our animal models and observed a significant increase in luteinizing hormone (LH) and testosterone levels in the first few days. Is this an expected outcome?
A1: Yes, this is an expected and well-documented phenomenon known as the "flare effect" or "initial surge."[1][2] this compound is a potent LHRH agonist. Upon initial administration, it strongly stimulates the GnRH receptors on the pituitary gland, leading to a rapid and transient increase in the secretion of LH and follicle-stimulating hormone (FSH).[1] This, in turn, stimulates the gonads to produce higher levels of sex steroids, such as testosterone in males and estradiol in females.[1]
Q2: How long does the initial hormonal surge or "flare effect" last?
A2: The duration of the flare effect can vary depending on the animal model, dose, and formulation used. However, the initial surge is transient. In male dogs, an increase in plasma testosterone can be seen as early as 20 minutes after implantation, with levels declining to basal or undetectable concentrations around 12 days post-implantation.[3][4] In mares, elevations in LH and FSH are significant at 12 hours post-implant and gradually decrease over 48 hours.[5] In male macaques, a testosterone surge is prominent at day 3 post-implantation.[6]
Q3: When can we expect to see suppression of reproductive hormones?
A3: Following the initial flare, continuous exposure to the LHRH agonist leads to the downregulation and desensitization of GnRH receptors in the pituitary gland.[1] This results in a profound and sustained suppression of LH and FSH release, leading to a decrease in sex hormone production to castration or pre-pubertal levels. This suppression is typically observed within 2 to 4 weeks of continuous treatment.[7]
Q4: Are there any strategies to mitigate the initial flare effect if it is undesirable for our experimental design?
A4: Yes, in clinical and research settings where the initial hormonal surge could be detrimental, co-administration of an anti-androgen (in males) or an anti-estrogen (in females) is a common strategy. This approach blocks the action of the increased sex hormones at their target receptors during the flare period.
Q5: We are not observing the expected long-term suppression of testosterone. What could be the issue?
A5: Several factors could contribute to a lack of sustained hormonal suppression. Please refer to the Troubleshooting Guide below for a systematic approach to identifying the cause.
Troubleshooting Guide: Unexpected Hormonal Changes
This guide will help you troubleshoot unexpected results during your experiments with this compound.
Issue 1: No initial hormonal surge (flare effect) is observed.
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosing | Verify the correct dosage for your animal model's weight and species. Ensure the correct concentration of the peptide was prepared. |
| Improper Administration | Confirm the recommended route of administration (e.g., subcutaneous injection, implant). Ensure the full dose was delivered. |
| Timing of Sampling | The peak of the hormonal surge can be rapid. Ensure your blood sampling schedule is frequent enough to capture the peak (e.g., within the first 24-72 hours). |
| Peptide Integrity | Ensure the peptide has been stored correctly to maintain its bioactivity. |
Issue 2: Hormonal suppression is not achieved or is inconsistent after the initial flare.
| Potential Cause | Troubleshooting Steps |
| Insufficient Dose or Frequency | For injectable formulations, ensure the dosing frequency is adequate to maintain continuous receptor stimulation and subsequent downregulation. For implants, ensure the release rate is appropriate for the study duration and animal model. |
| Implant Issues (if applicable) | If using an implant, check for proper subcutaneous placement. Implants placed too deep or in tissues with poor vascularization may have altered release kinetics. In animal models, ensure the implant has not been expelled due to scratching or grooming.[7] |
| Foreign Body Response | A strong foreign body response can encapsulate the implant, impeding consistent drug diffusion.[7] |
| Individual Animal Variation | There can be significant individual variability in the response to LHRH agonists. Monitor hormone levels in individual animals rather than relying solely on pooled samples. |
Data Presentation: Expected Hormonal Changes
The following tables summarize the expected biphasic hormonal response to this compound based on data from various animal models. Note that specific values can vary.
Table 1: Initial Hormonal Surge (Flare Effect) Following this compound Administration
| Animal Model | Hormone | Time to Peak | Magnitude of Increase (Approximate) |
| Mare | LH | 12 hours | >300% from baseline[5] |
| Mare | FSH | 12 hours | >200% from baseline[5] |
| Male Macaque | Testosterone | Day 3 | 7- to 42-fold from baseline[6] |
| Male Dog | Testosterone | Within the first 8 days | Variable, followed by a decline[8] |
Table 2: Hormonal Suppression Following the Initial Surge
| Animal Model | Hormone | Time to Suppression | Suppressed Level |
| Male Dog | Testosterone | ~12-27 days | Undetectable (<0.1 ng/mL)[7][9] |
| Male Cat | Testosterone | Within 4 months | Basal levels (<0.1 ng/mL)[10][11] |
| Female Cat | Estradiol | Following initial stimulation | <10 pg/mL[11] |
| Male Macaque | Testosterone | 26 to 60 days | <0.6 ng/mL[6] |
Experimental Protocols
Key Experiment: Evaluation of the Biphasic Hormonal Response to this compound in a Male Rodent Model
Objective: To characterize the initial surge and subsequent suppression of serum LH and testosterone following a single administration of this compound.
Materials:
-
This compound (lyophilized powder)
-
Sterile saline for reconstitution
-
Adult male rats (e.g., Sprague-Dawley, 250-300g)
-
Blood collection supplies (e.g., micro-hematocrit tubes, serum separator tubes)
-
ELISA kits for rat LH and testosterone
Methodology:
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Peptide Preparation: Reconstitute the lyophilized this compound in sterile saline to the desired concentration.
-
Animal Dosing: Divide animals into a treatment group and a vehicle control group. Administer the peptide solution or vehicle control via subcutaneous injection.
-
Blood Sampling: Collect blood samples at the following time points:
-
Pre-dose (baseline)
-
2, 6, 12, and 24 hours post-dose (to capture the LH surge)
-
Days 3, 7, 14, 21, and 28 post-dose (to monitor the testosterone surge and subsequent suppression)
-
-
Serum Separation: Process blood samples to separate serum and store at -80°C until analysis.
-
Hormone Analysis: Quantify serum LH and testosterone concentrations using validated ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Plot the mean hormone concentrations over time for both the treatment and control groups. Perform statistical analysis to determine significant differences.
Mandatory Visualizations
Caption: Signaling pathway of the HPG axis and the action of this compound.
Caption: A typical experimental workflow for evaluating hormonal responses.
Caption: Troubleshooting workflow for unexpected hormonal changes.
References
- 1. What is Deslorelin used for? [synapse.patsnap.com]
- 2. What are the side effects of Deslorelin? [synapse.patsnap.com]
- 3. Double-Blind, Placebo-Controlled Trial of Cyproterone Acetate to Prevent Flare-Up Effect on Dogs Implanted With Deslorelin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Double-Blind, Placebo-Controlled Trial of Cyproterone Acetate to Prevent Flare-Up Effect on Dogs Implanted With Deslorelin [frontiersin.org]
- 5. Advancing the time of ovulation in the mare with a short-term implant releasing the GnRH analogue deslorelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Deslorelin on Testosterone Secretion and Testicular Volume in Male Rhesus Macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Gonadotropin-Releasing Hormone (GnRH) Agonist Implants for Male Dog Fertility Suppression: A Review of Mode of Action, Efficacy, Safety, and Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of deslorelin on testicular function, serum dihydrotestosterone and oestradiol concentrations during and after suppression of sexual activity in tom cats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-term contraception in a small implant: A review of Suprelorin (deslorelin) studies in cats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of (Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH for Extended Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of the LHRH analog (Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH for long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during long-term studies?
A1: The stability of peptide-based therapeutics like this compound can be influenced by several factors. The most critical are temperature, pH, light exposure, and oxidation. Temperature fluctuations can accelerate chemical degradation reactions, while extreme pH levels can promote hydrolysis.[1] Exposure to light may cause photodegradation of sensitive amino acid residues, and contact with oxygen can lead to oxidation.[1] For LHRH analogs, enzymatic degradation is also a significant concern, especially in biological matrices.
Q2: What are the common chemical degradation pathways for LHRH analogs?
A2: LHRH analogs are susceptible to several chemical degradation pathways, including:
-
Hydrolysis: Cleavage of the peptide backbone, often accelerated at acidic or alkaline pH.
-
Oxidation: Particularly of tryptophan and histidine residues. The presence of a D-Trp at position 6 in this analog is designed to confer resistance to enzymatic degradation, but the residue itself can be susceptible to oxidation.
-
Deamidation: Primarily of asparagine and glutamine residues, if present.
-
Racemization: Conversion of L-amino acids to D-amino acids, which can affect biological activity.
Q3: How can I improve the stability of my this compound formulation?
A3: Several strategies can be employed to enhance the stability of your peptide formulation. The most practical approaches include pH optimization and selecting an appropriate buffer system.[2] Other effective strategies are the use of co-solvents, exclusion of air (e.g., by purging with nitrogen), increasing viscosity, and adding specific excipients like polyols.[2] For long-term storage, lyophilization (freeze-drying) is a highly effective method to improve chemical stability by removing water.[2]
Troubleshooting Guides
Issue 1: Rapid Loss of Peptide Potency in Aqueous Solution
Symptoms:
-
Decreased biological activity in in-vitro or in-vivo assays over a short period.
-
Appearance of new peaks in HPLC analysis.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Suboptimal pH | Perform a pH stability profile study to identify the optimal pH for your peptide. Generally, a slightly acidic pH (around 4-6) is often optimal for peptide stability. Use a suitable buffering agent to maintain the desired pH.[2] |
| Oxidation | Prepare solutions using deoxygenated water. Consider adding antioxidants such as methionine or ascorbic acid to the formulation. Store solutions under an inert gas like nitrogen or argon. |
| Hydrolysis | Avoid extreme pH conditions. Store at lower temperatures (e.g., 2-8°C or frozen) to slow down hydrolysis rates. |
| Enzymatic Degradation (if in biological matrix) | The D-amino acid substitutions in this analog are designed to resist enzymatic cleavage. However, if degradation persists, consider the addition of broad-spectrum protease inhibitors if compatible with your experimental design. |
| Adsorption to Surfaces | Peptides can adsorb to glass or plastic surfaces. Use low-protein-binding vials and pipette tips. Consider adding a small amount of a non-ionic surfactant like Polysorbate 80 to the formulation to reduce adsorption. |
Issue 2: Physical Instability - Aggregation or Precipitation
Symptoms:
-
Visible cloudiness or particulates in the solution.
-
Loss of peptide concentration as determined by UV-Vis or HPLC.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Isoelectric Point (pI) | Determine the pI of the peptide. At a pH close to its pI, a peptide has a net neutral charge and is often least soluble, leading to aggregation. Adjust the buffer pH to be at least 1-2 units away from the pI. |
| High Concentration | High peptide concentrations can favor aggregation. If possible, work with lower concentrations. For stock solutions, consider using a solubilizing agent or a different solvent system. |
| Temperature Stress | Avoid repeated freeze-thaw cycles, which can induce aggregation.[1] Prepare single-use aliquots of your peptide solution. |
| Ionic Strength | The salt concentration of the buffer can influence aggregation. Perform studies with varying ionic strengths to find the optimal condition. |
| Excipients | Certain excipients can help prevent aggregation. Sugars like sucrose and trehalose, and polyols like mannitol can act as stabilizers.[3] Arginine is also known to be an effective anti-aggregation excipient.[4] |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment
This protocol outlines a method to assess the chemical stability of this compound over time.
Methodology:
-
Preparation of Stability Samples:
-
Prepare a stock solution of the peptide in a suitable solvent (e.g., water with a small amount of acetic acid for basic peptides).[1]
-
Dilute the stock solution to the final desired concentration in various buffers (e.g., acetate, phosphate, citrate) at different pH values (e.g., 4.0, 5.5, 7.0).
-
Aliquot the samples into sterile, low-protein-binding vials.
-
Store the vials at different temperatures (e.g., 4°C, 25°C, and 40°C for accelerated stability testing).
-
-
HPLC Analysis:
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw a sample from each condition.
-
Analyze the samples using a reverse-phase HPLC (RP-HPLC) system with a C18 column.[5]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 5% to 95% of Mobile Phase B over 30 minutes.
-
Detection: UV detection at 220 nm and 280 nm.
-
Quantification: The percentage of the intact peptide remaining is calculated by dividing the peak area of the main peptide peak at a given time point by the initial peak area at time zero.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time for each condition.
-
Identify the formation of degradation products by the appearance of new peaks in the chromatogram.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are used to identify potential degradation products and pathways.[6]
Methodology:
-
Prepare Peptide Solutions: Prepare solutions of the peptide at a concentration of approximately 1 mg/mL.[6]
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.[6]
-
Thermal Degradation: Incubate the solid peptide or a solution at a high temperature (e.g., 70°C) for 48 hours.
-
Photostability: Expose the peptide solution to a light source according to ICH Q1B guidelines.[6]
-
-
Analysis:
-
After the incubation period, neutralize the acid and base-stressed samples.
-
Analyze all samples by RP-HPLC as described in Protocol 1.
-
For identification of degradation products, collect the fractions corresponding to the new peaks and analyze them by mass spectrometry (LC-MS).[7]
-
Visualizations
Caption: Major degradation pathways for peptide therapeutics.
Caption: Workflow for a comprehensive peptide stability study.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Use of excipients to control aggregation in peptide and protein formulations | Semantic Scholar [semanticscholar.org]
- 5. Stable Excipients Screening of Protein & Peptide Formulation - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Stability of several LHRH antagonists against proteolytic enzymes and identification of degradation products by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of (Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the LHRH analog (Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH, also known as Deslorelin. Batch-to-batch variability of synthetic peptides can introduce significant challenges in research and development. This guide is designed to help you identify, troubleshoot, and resolve common issues to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent synthetic agonist analog of the natural Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH).[1][2] Its primary mechanism of action involves binding to and stimulating LHRH receptors on pituitary gonadotrophs.[3][4] While short-term administration can stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), prolonged and continuous exposure leads to the downregulation of LHRH receptors.[3][4] This desensitization results in a sustained suppression of gonadotropin secretion and a subsequent reduction in gonadal steroid production, a state often referred to as "medical castration".[3]
Q2: What are the common causes of batch-to-batch variability in synthetic peptides like this LHRH analog?
Batch-to-batch variability in synthetic peptides can arise from several factors during solid-phase peptide synthesis (SPPS) and subsequent purification.[5][6] Common sources of inconsistency include:
-
Purity Levels: The percentage of the target peptide in the final product can vary. Impurities may include truncated sequences, deletion sequences, or incompletely deprotected peptides.[7]
-
Counterion Content: Peptides are often supplied as salts (e.g., trifluoroacetate - TFA or acetate). The type and amount of counterion can differ between batches and may affect the net peptide content and biological activity.[7][8][9]
-
Water Content: Lyophilized peptides can have varying amounts of residual water, which also impacts the net peptide content.[8][10]
-
Peptide Modifications: Unintended modifications such as oxidation or aggregation can occur during synthesis or storage.
Q3: My recent experiment using a new batch of this compound showed significantly lower activity compared to the previous batch. What should I do?
This is a common issue stemming from batch-to-batch variability. A logical troubleshooting approach is necessary. Start by verifying the peptide's identity, purity, and concentration. Refer to the troubleshooting guide below for a step-by-step workflow. It is crucial to perform quality control checks on each new batch before conducting critical experiments.
Q4: How should I properly store and handle this compound to minimize degradation?
For long-term storage, lyophilized this compound should be stored at -20°C or colder.[1] Once reconstituted in a solvent, it is recommended to aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. The choice of solvent will depend on the specific experimental requirements, but sterile, nuclease-free water or a buffer appropriate for your assay is generally suitable.
Troubleshooting Guide
Issue: Reduced or Inconsistent Biological Activity
If you observe a decrease in the expected biological effect (e.g., reduced LH release in an in vitro assay, or inconsistent tumor growth inhibition in vivo), follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent biological activity.
Issue: Poor Solubility or Precipitation
If the peptide does not fully dissolve or precipitates out of solution, consider the following:
-
Check the Certificate of Analysis (CoA): Review the salt form of the peptide. Peptides with a high content of hydrophobic residues may require a small amount of organic solvent (e.g., DMSO, acetonitrile) for initial solubilization before dilution in aqueous buffer.
-
Adjust pH: The solubility of peptides is often pH-dependent. Adjusting the pH of the buffer may improve solubility.
-
Use Sonication: Brief sonication can help to break up aggregates and improve dissolution.
Data Presentation
Table 1: Key Quality Attributes for this compound
| Parameter | Method | Typical Specification | Potential Impact of Deviation |
| Identity | Mass Spectrometry (MS) | Measured molecular weight matches theoretical molecular weight (1282.5 g/mol ).[1] | Incorrect peptide will lead to complete loss of specific activity. |
| Purity | RP-HPLC (at ~215 nm) | ≥95% (for most research applications).[7] | Lower purity means a higher percentage of impurities, reducing the effective concentration of the active peptide. |
| Net Peptide Content | Amino Acid Analysis | 70-90%.[7] | Overestimation of peptide concentration if based on dry weight, leading to lower than expected biological effects. |
| Counterion Content | Ion Chromatography / HPLC | Varies (e.g., TFA, Acetate). Must be accounted for in concentration calculations. | High TFA content can be toxic to some cell lines.[9] |
| Water Content | Karl Fischer Titration | <10% | Dilutes the peptide, leading to inaccurate concentration calculations based on lyophilized weight.[10] |
Experimental Protocols
Protocol 1: Purity Assessment by Analytical Reversed-Phase HPLC (RP-HPLC)
Objective: To determine the purity of the this compound batch by separating the main peptide from any synthesis-related impurities.[6][11][12]
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the peptide in HPLC-grade water or a suitable solvent.
-
Instrumentation: Use a standard HPLC system with a UV detector and a C18 reversed-phase column.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm (for peptide bonds).[7]
-
Injection Volume: 20 µL.
-
Gradient: A typical gradient would be a linear increase from 5% to 60% Mobile Phase B over 20-30 minutes.
-
-
Analysis: Integrate the peak areas of all detected peaks. Purity is calculated as the area of the main peptide peak divided by the total area of all peaks, expressed as a percentage.
Protocol 2: Receptor Binding Assay
Objective: To assess the binding affinity of the LHRH analog to its receptor, which is a key indicator of its biological potency.
Methodology:
-
Cell Culture and Membrane Preparation: Use a cell line known to express the LHRH receptor (e.g., pituitary gonadotroph cell lines like αT3-1, or prostate cancer cell lines like LNCaP).[3][13][14] Grow cells to confluency and prepare plasma membrane fractions using standard cell lysis and centrifugation techniques.
-
Radioligand: A radiolabeled LHRH agonist, such as [¹²⁵I]-Buserelin, is commonly used.[15]
-
Competitive Binding Assay:
-
Incubate a constant amount of cell membrane preparation with a fixed concentration of the radioligand.
-
Add increasing concentrations of the "cold" (unlabeled) this compound from the batch being tested.
-
Incubate to allow binding to reach equilibrium.
-
-
Separation and Counting: Separate bound from free radioligand (e.g., by rapid filtration) and quantify the radioactivity of the bound fraction using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled peptide. Use non-linear regression analysis to determine the IC50 (the concentration of unlabeled peptide that inhibits 50% of specific radioligand binding), which can be used to calculate the binding affinity (Ki).
Mandatory Visualizations
LHRH Receptor Signaling Pathway
The LHRH receptor is a G protein-coupled receptor (GPCR). In pituitary gonadotrophs, it primarily couples to Gαq/11, leading to the activation of phospholipase C (PLC). However, in some cancer cells, it may couple to Gαi.[3][13][16]
Caption: LHRH receptor signaling pathway in pituitary gonadotrophs.
Experimental Workflow for Quality Control of a New Peptide Batch
This diagram outlines the logical sequence of experiments to qualify a new batch of this compound.
Caption: Recommended QC workflow for new peptide batches.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. Bachem (Des-Gly10,D-Trp6,Pro-NHEt9)-LHRH High acetate salt, Quantity: Each | Fisher Scientific [fishersci.com]
- 3. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 8. polypeptide.com [polypeptide.com]
- 9. bachem.com [bachem.com]
- 10. Analytical methods and Quality Control for peptide products [biosynth.com]
- 11. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 12. Synthetic Peptide Analyzed with HPLC - AppNote [mtc-usa.com]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Luteinizing hormone/choriogonadotropin receptor - Wikipedia [en.wikipedia.org]
Technical Support Center: (Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH (Deslorelin)-Induced Desensitization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for planning and executing experiments involving desensitization induced by the LHRH agonist (Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH, also known as Deslorelin.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Deslorelin) and how does it induce desensitization?
A1: this compound, or Deslorelin, is a potent synthetic super-agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1] Its mechanism of action involves a biphasic response. Initially, it binds to GnRH receptors on pituitary gonadotrope cells, causing a transient "flare-up" effect, which is an initial surge in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2][3] However, continuous and prolonged exposure to Deslorelin leads to a state of desensitization. This occurs through two primary mechanisms:
-
Receptor Downregulation: The number of GnRH receptors on the cell surface is reduced due to internalization.[1]
-
Receptor Desensitization: The remaining receptors become uncoupled from their downstream signaling pathways, reducing their responsiveness to the agonist.[1] This sustained activation ultimately suppresses the production and release of LH and FSH.[2]
Q2: How long does it take to achieve desensitization with Deslorelin in an experimental setting?
A2: The timeline for desensitization can vary depending on the experimental system (in vitro vs. in vivo), the concentration of Deslorelin used, and the specific cell type or animal model. In in vitro cell culture models, such as with the αT3-1 cell line, significant desensitization of the calcium response can be observed within 10-20 minutes of pretreatment, with maximal attenuation after about 20 minutes.[4] However, more profound and stable desensitization, characterized by a significant reduction in hormone secretion, typically requires longer exposure, ranging from several hours to days. In in vivo studies, suppression of gonadotropin secretion is generally observed within a few weeks of continuous administration.[2][5]
Q3: What are the typical concentrations of Deslorelin used in in vitro desensitization experiments?
A3: The optimal concentration of Deslorelin for in vitro experiments should be determined empirically for each cell line and experimental goal. However, based on studies with GnRH agonists, concentrations in the nanomolar (nM) to micromolar (µM) range are typically used. For example, pretreatment of αT3-1 cells with 100 nM (0.1 µM) GnRH for 60 minutes has been shown to induce desensitization.[6] It is recommended to perform a dose-response curve to identify the concentration that elicits a maximal initial response and is effective for inducing desensitization upon prolonged exposure.
Q4: What are the key downstream signaling pathways affected by Deslorelin-induced desensitization?
A4: Deslorelin, acting through the GnRH receptor, primarily activates the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events lead to the activation of downstream mitogen-activated protein kinase (MAPK) cascades, including ERK, JNK, and p38, which are crucial for gonadotropin gene expression and release. Desensitization involves the uncoupling of the GnRH receptor from this signaling cascade.
Q5: What cell lines are suitable for studying Deslorelin-induced desensitization?
A5: The mouse pituitary gonadotrope-derived cell line, αT3-1 , is a well-established and commonly used model for studying GnRH receptor signaling and desensitization.[6][7] These cells endogenously express the GnRH receptor and respond to GnRH agonists with the activation of downstream signaling pathways. Another suitable model is the LβT2 cell line, which also represents a more differentiated gonadotrope phenotype and can be used to study gonadotropin subunit gene expression.[8]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro desensitization experiments using Deslorelin.
| Problem | Possible Cause | Suggested Solution |
| No or weak initial "flare-up" response (LH/FSH secretion) | 1. Suboptimal Deslorelin concentration: The concentration used may be too low to elicit a strong response. 2. Cell health issues: Cells may be unhealthy, have a high passage number, or be seeded at an inappropriate density. 3. Reagent degradation: Deslorelin may have degraded due to improper storage or handling. 4. Assay sensitivity: The ELISA or other assay used to measure LH/FSH may not be sensitive enough. | 1. Perform a dose-response curve to determine the optimal concentration of Deslorelin for your cell line. 2. Ensure cells are healthy, within a low passage number range, and seeded at a consistent density. Perform a cell viability assay. 3. Prepare fresh Deslorelin solutions from a new stock and store aliquots at -20°C or -80°C. 4. Validate your assay's sensitivity and linear range. Use a positive control to confirm assay performance. |
| Inconsistent or no desensitization observed | 1. Insufficient duration of Deslorelin exposure: The pretreatment time may be too short to induce significant desensitization. 2. Deslorelin concentration is too low for desensitization: While a low concentration might elicit an initial response, it may not be sufficient for receptor downregulation. 3. Cell line has become resistant: Prolonged culture or high passage numbers can lead to phenotypic drift and altered responses. 4. Variability in experimental conditions: Inconsistent cell seeding, incubation times, or washing steps can lead to variable results. | 1. Increase the duration of Deslorelin pretreatment. A time-course experiment (e.g., 1, 6, 12, 24 hours) is recommended to determine the optimal desensitization time. 2. Use a higher concentration of Deslorelin for the pretreatment phase. 3. Use a fresh vial of cells from a low-passage stock. Regularly check for mycoplasma contamination. 4. Standardize all experimental procedures, including cell handling, reagent preparation, and incubation times. |
| High background in LH/FSH ELISA | 1. Insufficient washing: Inadequate washing between antibody incubation steps can lead to high background. 2. Antibody concentrations are too high: The primary or secondary antibody concentrations may be too high, leading to non-specific binding. 3. Blocking is incomplete: The blocking buffer may not be effectively preventing non-specific binding. 4. Cross-reactivity: The antibodies may be cross-reacting with other components in the cell culture medium. | 1. Increase the number of wash steps and ensure complete aspiration of wash buffer between steps. 2. Titrate the primary and secondary antibodies to determine the optimal concentrations. 3. Try a different blocking buffer or increase the blocking incubation time. 4. Run a control with cell culture medium alone to check for background signal. |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven distribution of cells across the plate. 2. Pipetting errors: Inaccurate pipetting of Deslorelin, antibodies, or substrates. 3. "Edge effects" in the microplate: Evaporation from the outer wells of the plate can lead to variability. 4. Incomplete mixing of reagents: Reagents not being thoroughly mixed before addition to the wells. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. 2. Use calibrated pipettes and change tips between different solutions. 3. Avoid using the outer wells of the plate or fill them with sterile PBS or water to minimize evaporation. 4. Gently mix all reagents before use. |
Quantitative Data Summary
The following tables summarize representative quantitative data on the effects of GnRH agonists, including Deslorelin, on gonadotropin release and receptor expression. Note that specific values can vary depending on the experimental conditions.
Table 1: Effect of Deslorelin on LH and FSH Secretion (In Vivo)
| Time Point | Change in LH Levels | Change in FSH Levels | Reference |
| Initial Flare-up (Days 3-4) | Peak elevation observed | Initial increase | [2] |
| Suppression (from Day 14 onwards) | Significant decline from baseline | Significant decline from baseline | [2] |
| Long-term (4-6 weeks post-implantation) | >90% suppression | >90% suppression | [2] |
Table 2: Effect of GnRH Agonist Pretreatment on GnRH Receptor Number and Downstream Signaling (In Vitro - αT3-1 cells)
| Pretreatment Condition | Reduction in GnRH Receptor Number | Reduction in GnRH-stimulated [3H]IP Accumulation | Reference |
| 100 nM GnRH for 60 minutes | ~48% | ~34% | [6] |
Experimental Protocols
Protocol 1: In Vitro Desensitization of Pituitary Cells with Deslorelin
This protocol describes a general method for inducing and measuring desensitization to Deslorelin in αT3-1 pituitary gonadotrope cells.
Materials:
-
αT3-1 cells
-
Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Serum-free medium
-
This compound (Deslorelin)
-
Phosphate-Buffered Saline (PBS)
-
24-well cell culture plates
-
Reagents for quantifying LH/FSH (e.g., ELISA kit)
-
Cell lysis buffer (for receptor binding or protein assays)
-
Bradford reagent or other protein quantification assay
Procedure:
-
Cell Seeding:
-
Seed αT3-1 cells into 24-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate the cells in complete growth medium at 37°C in a humidified 5% CO2 atmosphere for 24-48 hours.
-
-
Serum Starvation (Optional but Recommended):
-
Aspirate the complete growth medium and wash the cells once with sterile PBS.
-
Add serum-free medium to each well and incubate for 2-4 hours to reduce basal signaling.
-
-
Desensitization (Pretreatment):
-
Prepare a stock solution of Deslorelin in an appropriate solvent (e.g., sterile water or DMSO) and dilute it to the desired final concentration in serum-free medium.
-
For the "desensitized" group, aspirate the medium and add the Deslorelin-containing medium.
-
For the "control" (non-desensitized) group, add fresh serum-free medium without Deslorelin.
-
Incubate the plates for the desired pretreatment time (e.g., 1, 6, 12, or 24 hours) at 37°C.
-
-
Washout:
-
After the pretreatment period, aspirate the medium from all wells.
-
Wash the cells three times with warm, sterile PBS to remove any residual Deslorelin.
-
-
Challenge:
-
Prepare a challenge solution of Deslorelin in serum-free medium at a concentration known to elicit a robust acute response (e.g., 100 nM).
-
Add the challenge solution to all wells (both control and desensitized groups).
-
Incubate for a short period to measure the acute secretory response (e.g., 30-60 minutes).
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to pellet any detached cells and collect the clear supernatant for LH/FSH measurement.
-
Measure the concentration of LH and/or FSH in the supernatant using a validated ELISA kit according to the manufacturer's instructions.
-
Wash the cells remaining in the wells with PBS and lyse them for total protein quantification using a Bradford assay or similar method.
-
Normalize the LH/FSH secretion to the total protein content in each well.
-
-
Data Analysis:
-
Compare the LH/FSH secretion in the desensitized group to the control group. A significant reduction in the challenge-induced secretion in the pretreated group indicates desensitization.
-
Visualizations
GnRH Receptor Signaling Pathway
Caption: GnRH Receptor Signaling Pathway.
Experimental Workflow for Deslorelin-Induced Desensitization
Caption: Experimental Workflow.
Troubleshooting Logic for No Desensitization
Caption: Troubleshooting Logic.
References
- 1. What is the mechanism of Deslorelin? [synapse.patsnap.com]
- 2. wvj.science-line.com [wvj.science-line.com]
- 3. What is Deslorelin used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. vet-es.virbac.com [vet-es.virbac.com]
- 6. Desensitization of gonadotropin-releasing hormone action in the gonadotrope-derived alpha T3-1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Development of a Highly Sensitive ELISA for Measurement of FSH in Serum, Plasma, and Whole Blood in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
(Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH vs Leuprolide in vivo efficacy
In the landscape of gonadotropin-releasing hormone (GnRH) agonists, both Deslorelin, chemically identified as (Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH, and Leuprolide stand out for their clinical and veterinary applications. While both molecules are potent LHRH analogs designed to suppress the hypothalamic-pituitary-gonadal axis, their in vivo efficacy, clinical applications, and formulation technologies exhibit notable differences. This guide provides a detailed comparison of their in vivo performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Pathway
Both Deslorelin and Leuprolide are synthetic agonists of the luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH). They function by binding to and initially stimulating the GnRH receptors in the pituitary gland. This initial stimulation leads to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which can temporarily increase testosterone and estrogen levels. However, continuous, non-pulsatile administration of these agonists leads to the downregulation and desensitization of the GnRH receptors. This sustained action effectively suppresses the release of LH and FSH, consequently leading to a significant reduction in the production of gonadal steroids like testosterone and estradiol, achieving a state of medical castration.
In Vivo Efficacy: A Comparative Overview
Direct head-to-head clinical trials comparing the in vivo efficacy of Deslorelin and Leuprolide are limited, partly due to their primary spheres of application, with Leuprolide being predominantly used in human medicine and Deslorelin having significant use in veterinary medicine. However, available data from independent studies and some comparative analyses allow for an objective assessment of their performance.
Testosterone Suppression in Prostate Cancer
A key application for LHRH agonists is in the management of advanced prostate cancer, where the goal is to achieve and maintain castrate levels of testosterone.
Table 1: Comparison of Testosterone Suppression in Men with Advanced Prostate Cancer
| Parameter | Deslorelin | Leuprolide | Goserelin (for reference) |
| Mean Serum Testosterone at Day 7 | 329.8 ng/dL | 482.2 ng/dL | 770.4 ng/dL |
| Change from Baseline at Day 7 | Significant Reduction | Significant Increase | Significant Increase |
Data from a preliminary multicenter phase III trial as reported by Creative Peptides (2024).[1]
This preliminary data suggests that Deslorelin may lead to a more rapid initial reduction in testosterone levels compared to Leuprolide and Goserelin, potentially mitigating the "testosterone flare" phenomenon observed with other agonists.[1]
Hormonal Suppression in Veterinary Medicine
Deslorelin is widely used for reversible long-term suppression of reproductive function in various animal species.
Table 2: In Vivo Efficacy of Deslorelin Implants in Male Dogs
| Parameter | Time to Effect | Duration of Effect |
| Testosterone Suppression | Undetectable levels by day 27 | Recovery after 44 weeks |
| Spermatogenesis | Azoospermia by 6 weeks | Recovery by 60 weeks |
| Prostate Volume | Significant reduction starting at day 37 | - |
Data from studies on Deslorelin implants in dogs.[2][3]
Hormonal Suppression in Human Clinical Trials (Leuprolide)
Leuprolide has been extensively studied in human clinical trials for various indications, providing a wealth of data on its in vivo efficacy.
Table 3: In Vivo Efficacy of Leuprolide Depot Formulations in Men with Prostate Cancer
| Formulation | Percentage of Patients with Testosterone ≤50 ng/dL | Percentage of Patients with Testosterone ≤20 ng/dL |
| 1-Month Depot | >90% | - |
| 3-Month Depot | >95% | - |
| 4-Month Depot | - | 89% at week 24 |
| 6-Month Depot | 93.4% from week 4 to 48 | 94% at week 48 |
Data from various clinical trials of Leuprolide acetate depot formulations.[4][5][6][7][8]
Experimental Protocols
Deslorelin Acetate Implant Study in Male Dogs for Benign Prostatic Hyperplasia
-
Objective: To evaluate the clinical efficacy of a GnRH agonist implant (Deslorelin) in dogs with benign prostatic hyperplasia (BPH).
-
Subjects: Six German Shepherd dogs with histologically confirmed BPH.
-
Intervention: Subcutaneous insertion of a Deslorelin implant one month after BPH confirmation.
-
Parameters Monitored: Prostatic volume (PV), ejaculate characteristics, serum testosterone concentrations, and Doppler parameters of prostatic and subcapsular arteries were measured at various time points for up to 6 months.[3]
Leuprolide Acetate Depot Study in Men with Prostate Cancer
-
Objective: To evaluate the efficacy and safety of a new leuprolide acetate 45 mg 6-month depot formulation.
-
Subjects: 151 men with prostate cancer.
-
Intervention: Two intramuscular injections of the leuprolide acetate depot administered 24 weeks apart.
-
Primary Efficacy Measurement: The proportion of patients achieving suppression of serum testosterone to ≤50 ng/dL from week 4 through week 48.
-
Other Parameters Monitored: Adverse events, hormonal and safety laboratory values, and PSA levels were monitored throughout the study.[6][8]
Logical Relationship in Mechanism of Action
The in vivo efficacy of both Deslorelin and Leuprolide is fundamentally dependent on their ability to induce a state of medical castration through the downregulation of the pituitary-gonadal axis. The logical flow from drug administration to the desired therapeutic effect is a multi-step process.
Conclusion
Both Deslorelin and Leuprolide are highly effective LHRH agonists that achieve their therapeutic effects through the suppression of the hypothalamic-pituitary-gonadal axis. While Leuprolide is a well-established treatment in human medicine with extensive clinical data, particularly in prostate cancer and central precocious puberty, Deslorelin has found a significant niche in veterinary medicine, offering a reversible, long-term contraceptive solution. Preliminary comparative data in the context of prostate cancer suggests Deslorelin may offer a more rapid initial suppression of testosterone. However, more direct, large-scale comparative clinical trials in humans are needed to definitively establish the relative in vivo efficacy of these two potent LHRH analogs. The choice between these agents will likely continue to be guided by their established clinical profiles, regulatory approvals, and specific therapeutic goals.
References
- 1. Frontiers | Influence of a Sustained Release Deslorelin Acetate Implant on Reproductive Physiology and Associated Traits in Laying Hens [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. clinicaltheriogenology.net [clinicaltheriogenology.net]
- 4. LUPRON DEPOT® (leuprolide acetate for depot suspension): Clinical Evidence [lupronprostatecancer.com]
- 5. dovepress.com [dovepress.com]
- 6. Efficacy and safety of leuprolide acetate 6-month depot for suppression of testosterone in patients with prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intramuscular depot formulations of leuprolide acetate suppress testosterone levels below a 20 ng/dL threshold: a retrospective analysis of two Phase III studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of leuprolide acetate 6-month depot for suppression of testosterone in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating GnRH Receptor Downregulation by (Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the downregulation of Gonadotropin-Releasing Hormone (GnRH) receptors by the synthetic LHRH analog, (Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH. The performance of this analog is contextualized against other well-established GnRH receptor agonists, supported by experimental data and detailed protocols for validation.
Introduction to GnRH Receptor Downregulation
Gonadotropin-releasing hormone (GnRH) agonists are synthetic peptides modeled after the native GnRH.[1] Initially, these agonists stimulate the GnRH receptors, leading to a transient increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, often referred to as a "flare" effect. However, continuous and prolonged exposure to these agonists leads to a paradoxical effect: the desensitization and subsequent downregulation of GnRH receptors on pituitary gonadotrophs. This process effectively suppresses the release of LH and FSH, inducing a state of hypogonadotropic hypogonadism, which is the therapeutic basis for their use in various hormone-dependent conditions such as prostate cancer, breast cancer, and endometriosis.[1]
The downregulation of GnRH receptors is a multi-step process involving receptor internalization, uncoupling from intracellular signaling pathways, and a decrease in receptor synthesis. The specific analog, this compound, as a potent GnRH agonist, is designed to induce this downregulation effectively.
Comparative Analysis of GnRH Agonists
The efficacy of a GnRH agonist in downregulating its receptor is influenced by several factors, including its binding affinity, the kinetics of receptor binding and internalization, and its resistance to degradation. While direct comparative data for this compound is limited in publicly available literature, its structural similarity to other potent GnRH agonists, such as Deslorelin, allows for informed comparisons.
Table 1: Comparison of GnRH Receptor Binding Affinity and Kinetics for Various GnRH Agonists
| Agonist | Receptor Binding Affinity (Ki in nM) | Association Rate (kon in M-1s-1) | Dissociation Rate (koff in s-1) | Residence Time (1/koff in min) |
| This compound | Data not available; expected to be high | Data not available | Data not available | Data not available |
| Buserelin | 0.8 ± 0.2 | 1.1 x 105 | 1.2 x 10-3 | 14 |
| Leuprolide | 0.9 ± 0.2 | 1.5 x 105 | 8.8 x 10-4 | 19 |
| Triptorelin | 0.4 ± 0.1 | 2.1 x 105 | 4.1 x 10-4 | 41 |
| Goserelin | 1.5 ± 0.4 | 1.8 x 105 | 3.0 x 10-3 | 5.6 |
| Deslorelin | 0.2 ± 0.1 | 2.5 x 105 | 1.3 x 10-4 | 125 |
Data for Buserelin, Leuprolide, Triptorelin, Goserelin, and Deslorelin are adapted from a study characterizing the kinetic binding of 12 GnRH peptide agonists. The specific values for this compound are not available but are anticipated to be in the high-affinity range similar to Deslorelin due to structural similarities.
Table 2: Comparative Efficacy of GnRH Agonists in Receptor Downregulation
| Agonist | Typical Time to Pituitary Desensitization | Notes |
| This compound | Data not available; expected to be rapid | High potency suggests efficient receptor downregulation. |
| Buserelin | 1-2 weeks | Daily administration is typically required. |
| Leuprolide | 2-4 weeks | Available in daily and depot formulations. |
| Triptorelin | 2-3 weeks | Known for its high potency and sustained action. |
This table provides a qualitative comparison based on clinical observations and the known potencies of these agonists.
Signaling Pathways and Experimental Workflows
The downregulation of GnRH receptors is a complex process that can be validated through various experimental approaches. Understanding the underlying signaling pathways is crucial for designing and interpreting these experiments.
GnRH Receptor Signaling Pathway
Experimental Workflow for Validating GnRH Receptor Downregulation
Experimental Protocols
Detailed methodologies are essential for the accurate validation and comparison of GnRH receptor downregulation.
Radioligand Binding Assay for GnRH Receptor Quantification
This assay is used to determine the number of GnRH receptors (Bmax) on the cell surface and the binding affinity (Kd) of the ligands.
Materials:
-
Pituitary gonadotrope cells (e.g., αT3-1)
-
This compound and other GnRH agonists
-
Radiolabeled GnRH agonist (e.g., [125I]-Buserelin)
-
Binding buffer (e.g., Tris-HCl buffer with BSA)
-
Wash buffer (ice-cold PBS)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Cell Culture and Treatment: Culture pituitary cells to confluency. Treat cells with varying concentrations of this compound or other GnRH agonists for different time periods (e.g., 0, 2, 6, 12, 24 hours).
-
Membrane Preparation: Harvest the cells and prepare cell membranes by homogenization and centrifugation.
-
Binding Reaction: Incubate the cell membranes with a saturating concentration of the radiolabeled GnRH agonist in the presence or absence of a large excess of unlabeled agonist (to determine non-specific binding). For competition binding, incubate with a fixed concentration of radioligand and varying concentrations of the unlabeled test agonist.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using Scatchard analysis or non-linear regression to determine Bmax and Kd.
Western Blot Analysis of GnRH Receptor Protein Levels
This technique is used to quantify the total amount of GnRH receptor protein in the cells after agonist treatment.
Materials:
-
Treated and untreated pituitary cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against GnRH receptor
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Lyse the treated and untreated cells with lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific for the GnRH receptor.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the GnRH receptor band intensity to a loading control (e.g., β-actin or GAPDH) to compare protein levels between samples.
Confocal Microscopy for Visualizing GnRH Receptor Internalization
This method allows for the direct visualization and quantification of receptor internalization from the cell surface into intracellular compartments.
Materials:
-
Pituitary cells grown on coverslips
-
This compound and other GnRH agonists
-
Primary antibody against an extracellular epitope of the GnRH receptor
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Confocal microscope
Protocol:
-
Cell Culture and Treatment: Culture cells on coverslips and treat with GnRH agonists for various time points.
-
Immunofluorescence Staining:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells (if staining for total receptor) or leave them non-permeabilized (for surface receptor).
-
Incubate with the primary antibody against the GnRH receptor.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips on slides and visualize the cells using a confocal microscope.
-
Image Analysis: Acquire images and quantify the fluorescence intensity at the plasma membrane versus intracellular compartments using image analysis software. This will provide a quantitative measure of receptor internalization.
Conclusion
References
Head-to-Head Comparison of LHRH Agonists in Prostate Cancer Research
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides an objective, data-driven comparison of commonly used Luteinizing Hormone-Releasing Hormone (LHRH) agonists in the context of prostate cancer research. It is designed to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these agents. The information presented is synthesized from a range of clinical studies and review articles, with a focus on quantitative data and experimental methodologies.
Introduction
Androgen deprivation therapy (ADT) is a cornerstone of treatment for advanced and metastatic prostate cancer. LHRH agonists, a class of synthetic peptides, are the most widely used form of ADT.[1] These agents effectively suppress testicular testosterone production to castrate levels, thereby inhibiting the growth of androgen-dependent prostate cancer cells. The most commonly studied and utilized LHRH agonists in clinical practice and research include leuprolide, goserelin, and triptorelin. While their primary mechanism of action is similar, subtle differences in their pharmacological properties and clinical efficacy have been reported. This guide provides a head-to-head comparison of these agents, focusing on key performance metrics.
Mechanism of Action: The Hypothalamic-Pituitary-Gonadal Axis
LHRH agonists exert their effect by initially stimulating the LHRH receptors in the anterior pituitary gland.[2][3] This leads to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), resulting in a temporary increase in testosterone levels, often referred to as a "testosterone flare" or "flare-up phenomenon".[2][3] However, continuous stimulation by the LHRH agonist leads to the downregulation and desensitization of the LHRH receptors.[2][3][4][5] This sustained action ultimately suppresses the release of LH and FSH, leading to a profound reduction in testicular testosterone production to castrate levels, typically within 2-4 weeks of treatment initiation.[2][3]
Comparative Efficacy
The primary measure of efficacy for LHRH agonists is their ability to achieve and maintain serum testosterone at castrate levels. The accepted definition of medical castration has evolved, with historical levels at <50 ng/dL, while more recent guidelines suggest <20 ng/dL as a more appropriate target.[1]
Testosterone Suppression
Head-to-head comparisons and meta-analyses suggest that leuprolide, goserelin, and triptorelin demonstrate comparable efficacy in achieving castration levels of testosterone (<50 ng/dL and <20 ng/dL).[6][7][8] However, some studies indicate that triptorelin may be more potent in achieving deeper and more sustained testosterone suppression, particularly at the <10 ng/dL threshold.[6][7][8]
Table 1: Comparison of Testosterone Suppression Rates
| LHRH Agonist | Patients Achieving Testosterone <50 ng/dL | Patients Achieving Testosterone <20 ng/dL | Patients Achieving Testosterone <10 ng/dL | Citation(s) |
| Goserelin | ~98% | Comparable to others | 54.2% | [3][6][7][8] |
| Triptorelin | ~97.5% | >90% | 93.2% | [1][6][7][8] |
| Leuprolide | ~93-99% | ~89-94% | 86.4% | [1][6][7][8] |
Note: Percentages are aggregated from multiple studies and may vary based on the specific formulation and patient population.
Testosterone Escape
Testosterone escape, a transient rise in testosterone levels above the castration threshold after initial suppression, is a concern with LHRH agonist therapy. The incidence of this phenomenon can vary between different agents and formulations.
Table 2: Incidence of Testosterone Escape
| LHRH Agonist | Incidence of Testosterone Escape | Citation(s) |
| Buserelin | 9.3% | [9] |
| Goserelin | 10.5% | [9] |
| Leuprolide (intramuscular) | 11.5% | [9] |
| Leuprolide (subcutaneous) | 23.9% | [9] |
| Triptorelin | 6.7% | [9] |
Prostate-Specific Antigen (PSA) Response
PSA levels are a critical biomarker for monitoring treatment response in prostate cancer. The reduction in PSA is directly correlated with the suppression of testosterone. Generally, all three LHRH agonists show comparable efficacy in reducing PSA levels.[2] For instance, in combination with abiraterone, goserelin led to a ≥80% decline in PSA in all patients, with 76% achieving PSA levels ≤0.2 ng/mL.[2][3] Similarly, leuprolide in combination with other agents has shown high rates of patients achieving PSA ≤0.2 ng/mL.[2]
Safety and Tolerability
The adverse event profiles of LHRH agonists are largely attributable to the physiological effects of testosterone suppression.[1][2] Common side effects include hot flushes, fatigue, decreased libido, erectile dysfunction, gynecomastia, and long-term risks of osteoporosis and metabolic changes.[1][2] Head-to-head trials have not revealed major differences in the overall safety profiles of leuprolide, goserelin, and triptorelin.[1][10] However, some studies have noted variations in the incidence of specific side effects. For example, in combination therapies, the incidence of hot flushes was reported to be lower with goserelin plus abiraterone (38%) compared to leuprolide plus abiraterone (80%-96%).[2][3]
Table 3: Common Adverse Events with LHRH Agonists
| Adverse Event | Reported Incidence Range | Citation(s) |
| Hot Flushes | 38% - 96% | [2][3] |
| Fatigue | Varies by combination therapy | [2] |
| Skeletal Pain | Common | [2] |
| Sexual Dysfunction | Common | [2] |
| Testicular Atrophy | Common | [2] |
| Osteoporosis | Long-term risk | [2] |
| Metabolic Alterations | Long-term risk | [2] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below is a generalized methodology derived from several comparative studies of LHRH agonists.
Study Design: A Retrospective Comparative Study
A common approach for comparing LHRH agonists involves a retrospective review of medical records from patients with prostate cancer.
1. Patient Population:
-
Inclusion criteria typically involve adult males with a confirmed diagnosis of prostate cancer who are candidates for androgen deprivation therapy.
-
Exclusion criteria may include prior hormonal therapy, bilateral orchiectomy, or contraindications to LHRH agonist treatment.
2. Treatment Regimens:
-
Patients are categorized based on the specific LHRH agonist they received (e.g., goserelin 10.8 mg every 12 weeks, triptorelin 11.25 mg every 12 weeks, or leuprolide 11.25 mg every 12 weeks).[6]
-
The duration of treatment and follow-up is typically standardized for comparative analysis (e.g., 9-12 months).[6]
3. Data Collection:
-
Baseline measurements of serum testosterone and PSA are recorded before the initiation of therapy.
-
Follow-up measurements are taken at predefined intervals (e.g., 3, 6, and 9 months) to assess the efficacy of testosterone suppression and PSA response.[6]
-
Adverse events are systematically recorded throughout the study period.
4. Statistical Analysis:
-
Changes in testosterone and PSA levels over time are often analyzed using mixed-effects models to account for repeated measurements within individuals.
-
Rates of achieving and maintaining castration at different thresholds (<50 ng/dL, <20 ng/dL, <10 ng/dL) are compared between groups using statistical tests such as the chi-square or Fisher's exact test.[6]
Conclusion
The available evidence from head-to-head comparisons indicates that leuprolide, goserelin, and triptorelin are all highly effective LHRH agonists for achieving and maintaining medical castration in patients with prostate cancer.[1][6][7][8][11] While their overall efficacy and safety profiles are largely comparable, some studies suggest potential advantages for triptorelin in achieving lower nadir testosterone levels.[6][7][8] The choice of a specific LHRH agonist in a research or clinical setting may be influenced by factors such as formulation, dosing frequency, cost, and subtle differences in side effect profiles observed in specific patient populations or combination therapies. For drug development professionals, understanding these nuances is critical for designing clinical trials and positioning new therapeutic agents within the existing treatment landscape. Further large-scale, prospective, and long-term comparative trials are needed to definitively establish any clinically significant differences in survival outcomes between these agents.[10]
References
- 1. Practical differences between luteinizing hormone-releasing hormone agonists in prostate cancer: perspectives across the spectrum of care - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents | Cancer Biology & Medicine [cancerbiomed.org]
- 4. researchgate.net [researchgate.net]
- 5. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Effectiveness of three different luteinizing hormone-releasing hormone agonists in the chemical castration of patients with prostate cancer: Goserelin versus triptorelin versus leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Effectiveness of three different luteinizing hormone-releasing hormone agonists in the chemical castration of patients with prostate cancer: Goserelin versus triptorelin versus leuprolide | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Testosterone Suppression with Luteinizing Hormone-Releasing Hormone (LHRH) Agonists in Patients Receiving Radiotherapy for Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aggietranscript.ucdavis.edu [aggietranscript.ucdavis.edu]
Navigating Immunoassays: A Comparative Guide to Antibody Cross-Reactivity Among LHRH Analogs
For Researchers, Scientists, and Drug Development Professionals
The development of robust and specific immunoassays is paramount in the therapeutic monitoring and pharmacokinetic assessment of LHRH (Luteinizing Hormone-Releasing Hormone) analogs. These synthetic peptides, including leuprolide, goserelin, and triptorelin, are cornerstones in the treatment of hormone-responsive cancers and other conditions. A critical challenge in the development of immunoassays for these drugs is the potential for antibody cross-reactivity, where an antibody designed to detect one analog also binds to others. This guide provides a comparative overview of antibody cross-reactivity among these key LHRH analogs, supported by experimental methodologies and visual workflows to aid researchers in developing and selecting specific immunoassays.
Understanding LHRH Analog Structures
Leuprolide, goserelin, and triptorelin are all synthetic nonapeptides or decapeptides with structural similarities to the native LHRH. These subtle differences in their amino acid sequences are the basis for both their therapeutic efficacy and the potential for differential recognition by antibodies.
Comparative Cross-Reactivity Data
The specificity of an antibody is a critical parameter in immunoassay development. Cross-reactivity is often determined by competitive immunoassays, where the ability of related compounds (the LHRH analogs) to compete with the primary antigen for binding to the antibody is measured. The results are typically expressed as a percentage of cross-reactivity relative to the primary antigen.
| Antibody Clone | Primary Antigen | Leuprolide | Goserelin | Triptorelin |
| Ab-L1 | Leuprolide | 100% | <1% | 5% |
| Ab-G1 | Goserelin | <0.5% | 100% | <0.5% |
| Ab-T1 | Triptorelin | 2% | <0.1% | 100% |
| Ab-panLHRH | LHRH | 95% | 92% | 98% |
Note: The data in this table is illustrative and intended to demonstrate how cross-reactivity data is typically presented. Actual cross-reactivity will vary depending on the specific antibody, the immunoassay format, and experimental conditions.
LHRH Receptor Signaling Pathway
LHRH analogs exert their therapeutic effects by interacting with the LHRH receptor (LHRH-R), a G-protein coupled receptor (GPCR) located on pituitary gonadotroph cells and, in some cases, directly on tumor cells.[1][2] Continuous stimulation of this receptor by LHRH agonists leads to its downregulation and desensitization, ultimately suppressing the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4] In cancer cells, LHRH receptor activation can trigger different signaling pathways, potentially leading to anti-proliferative effects.[1]
Experimental Protocol: Determining Antibody Cross-Reactivity by Competitive ELISA
The following protocol outlines a standard procedure for assessing the cross-reactivity of an antibody against different LHRH analogs using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Objective: To determine the percentage of cross-reactivity of a specific anti-LHRH analog antibody with other LHRH analogs.
Materials:
-
High-binding 96-well microtiter plates
-
Primary antibody specific to one LHRH analog (e.g., anti-leuprolide)
-
LHRH analog standards (leuprolide, goserelin, triptorelin)
-
LHRH analog-HRP conjugate (e.g., leuprolide-HRP)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the primary antibody to an optimal concentration in coating buffer.
-
Add 100 µL of the diluted antibody to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL of wash buffer per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the standard LHRH analogs (leuprolide, goserelin, triptorelin) in assay buffer.
-
Add 50 µL of each standard dilution to the appropriate wells.
-
Add 50 µL of the LHRH analog-HRP conjugate (at a pre-determined optimal dilution) to all wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of substrate solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well.
-
-
Measurement:
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve for the primary antigen (e.g., leuprolide) by plotting absorbance against concentration.
-
Determine the concentration of the primary antigen that causes 50% inhibition of the maximum signal (IC50).
-
For each cross-reactant (e.g., goserelin, triptorelin), determine the concentration that causes 50% inhibition (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Primary Antigen / IC50 of Cross-Reactant) x 100
Conclusion
The development of highly specific antibodies is crucial for the accurate quantification of LHRH analogs in biological matrices. While structurally similar, leuprolide, goserelin, and triptorelin possess unique epitopes that can be targeted to generate monoclonal antibodies with minimal cross-reactivity. The use of competitive ELISA, as detailed in this guide, provides a robust framework for assessing antibody specificity. Researchers and drug development professionals are encouraged to perform thorough cross-reactivity studies to ensure the validity and reliability of their immunoassays for these important therapeutic agents.
References
- 1. banglajol.info [banglajol.info]
- 2. Effectiveness of three different luteinizing hormone-releasing hormone agonists in the chemical castration of patients with prostate cancer: Goserelin versus triptorelin versus leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme-linked immunosorbent assay (ELISA) for luteinizing hormone releasing hormone (LH-RH) using a heterobifunctional cross-linking agent, N-[beta-(4-diazophenyl)ethyl]maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to the In Vitro Potency of Synthetic GnRH Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of four commonly used synthetic Gonadotropin-Releasing Hormone (GnRH) agonists: Leuprolide, Goserelin, Triptorelin, and Buserelin. The information presented is supported by experimental data from peer-reviewed studies to assist researchers in selecting the appropriate agonist for their in vitro studies.
Introduction to GnRH Agonists
Synthetic GnRH agonists are analogues of the natural Gonadotropin-Releasing Hormone. They are characterized by their ability to bind to and activate the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) located on pituitary gonadotrophs.[1] This initial activation leads to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] However, prolonged exposure to these agonists results in the desensitization and downregulation of the GnRH receptor, leading to a suppression of gonadotropin release. This paradoxical effect is harnessed for various therapeutic applications. The in vitro potency of these agonists is a critical parameter in preclinical research and drug development, and it is typically assessed through receptor binding and functional assays.
GnRH Receptor Signaling Pathway
Upon binding of a GnRH agonist, the GnRH receptor primarily couples to the Gαq/11 protein. This initiates a signaling cascade that involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events are central to the physiological response of gonadotropin release. The GnRH receptor can also couple to Gαs and Gαi proteins, influencing cyclic AMP (cAMP) levels.
In Vitro Potency Comparison
The in vitro potency of synthetic GnRH agonists can be quantified by two key parameters: their binding affinity to the GnRH receptor (typically represented by the inhibition constant, Ki) and their functional potency in activating downstream signaling pathways (represented by the half-maximal effective concentration, EC50).
| Agonist | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) - IP1 Accumulation |
| Leuprolide | 0.83 ± 0.11 | Data not available in a direct comparative study |
| Goserelin | 1.5 ± 0.2 | Data not available in a direct comparative study |
| Triptorelin | 0.20 ± 0.02 | Data not available in a direct comparative study |
| Buserelin | 0.46 ± 0.05 | Data not available in a direct comparative study |
Note: The Ki values are derived from a competitive radioligand binding assay using [125I]-triptorelin on membranes from CHO cells stably expressing the human GnRH receptor. Data for functional potency from a direct comparative study of all four agonists was not available in the searched literature.
Experimental Protocols
Receptor Binding Affinity Assay (Competitive Radioligand Binding)
This assay determines the affinity of a compound for a receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Detailed Methodology:
-
Cell Membrane Preparation: Membranes are prepared from a cell line stably overexpressing the human GnRH receptor (e.g., CHO-hGnRHR).
-
Incubation: The cell membranes are incubated in a buffer solution with a constant concentration of a radiolabeled GnRH agonist (e.g., [¹²⁵I]-triptorelin) and a range of concentrations of the unlabeled synthetic GnRH agonist being tested.
-
Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter that traps the cell membranes.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the unlabeled agonist that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Potency Assay (Inositol Monophosphate - IP1 Accumulation)
This assay measures the functional potency of an agonist by quantifying the accumulation of a downstream second messenger, inositol monophosphate (IP1), following receptor activation.
Detailed Methodology:
-
Cell Culture: Cells expressing the GnRH receptor (e.g., HEK293 or CHO cells) are cultured in multi-well plates.
-
Cell Stimulation: The cells are stimulated with varying concentrations of the synthetic GnRH agonist in a buffer containing lithium chloride (LiCl). LiCl inhibits the degradation of IP1, allowing it to accumulate in the cells.
-
Lysis: After an incubation period, the cells are lysed to release the intracellular components, including the accumulated IP1.
-
Detection: The concentration of IP1 in the cell lysate is measured using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology. In this format, a d2-labeled IP1 analog competes with the IP1 from the cell sample for binding to a Europium cryptate-labeled anti-IP1 antibody.
-
Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 in the sample. A dose-response curve is generated by plotting the signal against the logarithm of the agonist concentration. The EC50 value, representing the concentration of the agonist that produces 50% of the maximal response, is determined from this curve.
Conclusion
The in vitro potency of synthetic GnRH agonists is a multifactorial property determined by both their binding affinity to the GnRH receptor and their ability to elicit a functional response. The data presented in this guide, derived from in vitro binding studies, indicates that Triptorelin has the highest binding affinity for the human GnRH receptor, followed by Buserelin, Leuprolide, and Goserelin. For a complete understanding of their in vitro potency, it is recommended to consider functional data, such as EC50 values from second messenger assays, when available from direct comparative studies. The provided experimental protocols offer a foundation for researchers to conduct their own in vitro comparative analyses.
References
A Comparative Analysis of Long-Term Effects: (Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH (Deslorelin) Versus Surgical Castration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term effects of the LHRH agonist (Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH, also known as Deslorelin, and traditional surgical castration (orchiectomy). The information presented is collated from a range of experimental and clinical studies to support research and development in reproductive science and oncology.
Introduction: Mechanisms of Androgen Suppression
Androgen deprivation is a cornerstone of treating androgen-dependent diseases and managing reproduction. This can be achieved through irreversible surgical removal of the testes or pharmacologically via chemical castration.
-
Surgical Castration (Orchiectomy): This method involves the complete physical removal of the testes, the primary source of testosterone production. This leads to a rapid and permanent cessation of testicular androgen synthesis.[1]
-
This compound (Deslorelin): As a potent synthetic agonist of Luteinizing Hormone-Releasing Hormone (LHRH), Deslorelin offers a reversible alternative.[2] Its mechanism is biphasic: an initial stimulation of the pituitary gland leads to a surge in Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), followed by a prolonged period of pituitary desensitization and downregulation of LHRH receptors.[3][4] This sustained action effectively suppresses the release of LH and FSH, thereby inhibiting testicular testosterone production to castrate levels.[5]
Comparative Efficacy and Hormonal Effects
Both methods are highly effective at reducing circulating testosterone to castrate levels, generally defined as <50 ng/dL, with modern assays suggesting levels closer to <20 ng/dL.[1] However, the onset and sustainability can differ.
Table 1: Comparison of Hormonal and Physiological Effects
| Parameter | This compound (Deslorelin) | Surgical Castration (Orchiectomy) | Citations |
| Testosterone Suppression | Achieved after an initial flare-up; time to downregulation varies (10-16 weeks in cats) | Rapid and permanent decline to nadir levels | [6][7] |
| LH Levels | Initially stimulated, then suppressed to undetectable levels | Markedly elevated due to loss of negative feedback | [8] |
| Reversibility | Yes, function returns after implant removal/depletion | No, permanent | [8][9] |
| Testicular Volume | Significant reduction (e.g., 35% of pretreatment in dogs) | Complete removal | [8] |
| Spermatogenesis | Suppressed, leading to azoospermia; variable histology | Permanently ceases | [10][11] |
Long-Term Health Implications: A Comparative Overview
Long-term androgen deprivation, irrespective of the method, has systemic effects. While both approaches achieve similar levels of testosterone suppression, the physiological consequences can vary, particularly concerning the endocrine and skeletal systems.
Table 2: Comparison of Long-Term Side Effects and Health Risks
| Health Consideration | This compound (Deslorelin) | Surgical Castration (Orchiectomy) | Citations |
| Bone Mineral Density | Increased risk of osteoporosis and fractures due to hypogonadism | Increased risk of osteoporosis and fractures | [7][12] |
| Cardiovascular Health | Some studies suggest a higher risk of cardiovascular events compared to orchiectomy | Lower testosterone levels may impact insulin resistance and metabolic syndrome | [13] |
| Metabolic Changes | Potential for weight gain and altered lipid profiles | Increased food intake and decreased physical activity reported | [1][14] |
| Adverse Events | Initial "flare-up" reaction, potential for local implant site reactions. Rare reports of neoplasia with chronic use. | Risks associated with surgery and anesthesia, permanent loss of testicular tissue. | [15] |
| Behavioral Effects | Reduction in testosterone-dependent behaviors comparable to surgical castration. | Permanent reduction in testosterone-dependent behaviors. | [1][9] |
Histological Comparison of Testicular Tissue
The effects on testicular morphology are profoundly different, reflecting the underlying mechanism of action.
-
This compound (Deslorelin): Long-term treatment leads to significant testicular atrophy. Histological examination reveals a variable degree of spermatogenic suppression, with some seminiferous tubules showing only Sertoli cells and spermatogonia, while others may retain more developed germ cells.[10][11] Leydig cells also show signs of atrophy.[2] These changes are generally considered reversible upon cessation of treatment.[8]
-
Surgical Castration: Orchiectomy results in the complete and permanent removal of all testicular tissue, precluding any subsequent histological analysis of testicular parenchyma.
Experimental Protocols
Protocol for Long-Term Comparative Study in a Rat Model
Objective: To compare the long-term effects of Deslorelin administration versus surgical castration on hormonal profiles, organ weights, bone mineral density, and histology.
Animal Model: Adult male Sprague-Dawley rats (n=30), 12 weeks of age.
Groups:
-
Control Group (n=10): Receive a sham surgery and a placebo implant.
-
Surgical Castration Group (n=10): Undergo bilateral orchiectomy.
-
Deslorelin Group (n=10): Receive a subcutaneous Deslorelin implant (e.g., 4.7 mg, designed for slow release).
Methodology:
-
Acclimatization: Animals are housed under standard conditions for one week prior to the experiment.
-
Baseline Measurements: Collect blood samples for baseline testosterone and LH analysis. Measure body weight.
-
Treatment Administration:
-
Group 1: A small incision is made in the scrotal sac, which is then sutured. A placebo implant is inserted subcutaneously.
-
Group 2: Animals are anesthetized, and a bilateral orchiectomy is performed.
-
Group 3: Animals are lightly sedated, and a Deslorelin implant is administered subcutaneously between the scapulae.
-
-
Monitoring (Long-Term - 6 months):
-
Weekly: Monitor body weight and general health.
-
Monthly: Collect blood samples via tail vein for testosterone and LH measurement using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high accuracy at low concentrations.[3]
-
-
Endpoint Analysis (6 months):
-
Euthanasia: Animals are euthanized by CO2 asphyxiation.
-
Organ Weights: The ventral prostate and seminal vesicles are dissected and weighed.
-
Bone Density: The femur is excised for analysis of bone mineral density using dual-energy X-ray absorptiometry (DEXA).
-
Histology: For the Deslorelin and control groups, the testes are collected, weighed, and fixed in 10% neutral buffered formalin for histological processing (H&E staining) to assess seminiferous tubule morphology and spermatogenesis.
-
Hormone Analysis Protocol
Testosterone and LH Measurement:
-
Sample Collection: Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma.
-
Assay: Plasma concentrations of testosterone and LH are determined using a validated LC-MS/MS method. This is crucial for accurately quantifying the low levels of testosterone expected in the castrated groups.[8][16] Immunoassays may lack the sensitivity and accuracy required at these low concentrations.
Visualizations: Signaling Pathways and Workflows
Signaling Pathway of this compound
Caption: Mechanism of Deslorelin action on the HPG axis.
Experimental Workflow for Comparative Analysis
References
- 1. Behavioral Changes in Cats Following Deslorelin Implantation or Surgical Gonadectomy [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Deslorelin? [synapse.patsnap.com]
- 4. vettimes.com [vettimes.com]
- 5. eazarmg.org [eazarmg.org]
- 6. Interval between Removal of a 4.7 mg Deslorelin Implant after a 3-, 6-, and 9-Month Treatment and Restoration of Testicular Function in Tomcats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effects of long-term release GnRH agonist "deslorelin" on testicular HSP expression, accessory sex glands and testicular functions in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. vet-es.virbac.com [vet-es.virbac.com]
- 14. Chronic Use of Deslorelin in Dogs: Six Cases (2005–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Behavioral Changes in Cats Following Deslorelin Implantation or Surgical Gonadectomy - PMC [pmc.ncbi.nlm.nih.gov]
Validating the anti-tumor effects of (Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH in xenograft models
(Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH , widely known as Triptorelin , is a potent synthetic agonist of gonadotropin-releasing hormone (GnRH). It is a well-established therapeutic agent in the management of hormone-sensitive cancers, such as prostate and breast cancer. Its primary mechanism of action involves the suppression of testosterone in men and estrogen in women to castrate levels, thereby inhibiting the growth of hormone-dependent tumors. This guide provides a comprehensive comparison of Triptorelin's anti-tumor effects in preclinical xenograft models, supported by experimental data and detailed methodologies.
Mechanism of Action
Triptorelin functions by initially causing a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1][2] This "flare-up" effect can temporarily increase testosterone or estrogen levels. However, continuous administration leads to the downregulation and desensitization of GnRH receptors in the pituitary gland.[3] This sustained action ultimately results in a profound and reversible suppression of gonadotropin secretion, leading to a significant reduction in gonadal steroid production.[1][2] In the context of prostate cancer, this medical castration slows tumor progression and can alleviate symptoms like bone pain.[2]
dot graph Triptorelin_Mechanism_of_Action { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];
Triptorelin [label="this compound\n(Triptorelin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pituitary_GnRH_Receptor [label="Pituitary GnRH Receptors"]; Initial_Surge [label="Initial Transient Surge\n(Flare-up)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; LH_FSH [label="LH & FSH Secretion"]; Downregulation [label="Receptor Downregulation &\nDesensitization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Suppression [label="Sustained Suppression of\nLH & FSH", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gonads [label="Testes / Ovaries"]; Hormone_Production [label="Decreased Testosterone /\nEstrogen Production"]; Tumor_Growth [label="Inhibition of Hormone-Dependent\nTumor Growth"];
Caption: Mechanism of action of Triptorelin.
Preclinical Anti-Tumor Effects in Xenograft Models
While extensive clinical data supports the efficacy of Triptorelin, detailed quantitative data from preclinical xenograft studies are less commonly published in publicly accessible literature. However, the available information indicates that Triptorelin effectively suppresses tumor growth in hormone-sensitive cancer models.
Prostate Cancer Xenograft Models
Androgen-dependent prostate cancer cell lines, such as LNCaP, are commonly used to establish xenograft models in immunocompromised mice (e.g., nude or SCID mice) to evaluate the efficacy of hormonal therapies. In these models, tumor growth is reliant on androgens, and the reduction of testosterone to castrate levels by agents like Triptorelin is expected to inhibit tumor progression.
Breast Cancer Xenograft Models
In hormone receptor-positive (HR+) breast cancer, particularly estrogen receptor-positive (ER+) subtypes like the MCF-7 cell line, tumor growth is driven by estrogen. Triptorelin, by inducing ovarian suppression, is a cornerstone of treatment for premenopausal women with HR+ breast cancer.
One study investigating the effects of triptolide (a different compound) in an MCF-7 xenograft model provides a framework for the expected outcomes with Triptorelin. In that study, triptolide treatment for 21 days resulted in a significant 67% reduction in tumor weight and a 41% reduction in tumor volume compared to the control group.[4] Given Triptorelin's potent estrogen-suppressing effects, similar or even more pronounced tumor growth inhibition would be anticipated in ER+ breast cancer xenograft models.
Comparison with Alternative LHRH Agonists
Triptorelin belongs to a class of LHRH agonists that also includes Leuprolide and Goserelin. Clinically, these agents are generally considered to have comparable efficacy in achieving and maintaining medical castration.[5]
| Feature | Triptorelin | Leuprolide | Goserelin |
| Mechanism of Action | GnRH Agonist | GnRH Agonist | GnRH Agonist |
| Clinical Efficacy | Comparable to other GnRH agonists in achieving testosterone suppression.[5] | Comparable to other GnRH agonists. | Comparable to other GnRH agonists. |
| Formulations | 1, 3, and 6-month sustained-release injections.[3] | 1, 3, 4, and 6-month sustained-release injections. | 1 and 3-month sustained-release implants. |
A retrospective clinical study comparing Goserelin, Triptorelin, and Leuprolide found that all three were effective in achieving castration levels of testosterone (<50 ng/dL or <20 ng/dL). However, Triptorelin was noted as being the most potent in achieving the lowest mean testosterone levels and the highest rate of chemical castration at a stricter threshold of <10 ng/dL.[5] While this is clinical data, it suggests potential differences that could be further explored in preclinical xenograft models.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of preclinical findings. Below are generalized protocols for establishing and utilizing prostate and breast cancer xenograft models for testing agents like Triptorelin.
Prostate Cancer Xenograft Model (LNCaP)
-
Cell Culture: LNCaP cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Male athymic nude mice (4-6 weeks old) are used.
-
Tumor Cell Implantation: A suspension of 1-5 x 10^6 LNCaP cells in a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into treatment and control groups.
-
Drug Administration: Triptorelin is administered according to the desired schedule and dosage (e.g., subcutaneous or intramuscular injection of a sustained-release formulation). The control group receives a vehicle injection.
-
Endpoint Analysis: Tumor growth inhibition is monitored over time. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like TUNEL). Blood samples can be collected to measure serum testosterone and PSA levels.
Caption: Workflow for a prostate cancer xenograft study.
Breast Cancer Xenograft Model (MCF-7)
-
Cell Culture: MCF-7 cells are cultured in DMEM supplemented with 10% fetal bovine serum, insulin, and antibiotics.
-
Animal Model: Ovariectomized female athymic nude mice are used to mimic a postmenopausal estrogen-deprived environment.
-
Estrogen Supplementation: A slow-release estrogen pellet is implanted subcutaneously to support the growth of these ER+ cells.
-
Tumor Cell Implantation: 1-5 x 10^6 MCF-7 cells mixed with Matrigel are injected into the mammary fat pad.
-
Tumor Growth Monitoring and Treatment: Similar to the prostate cancer model, tumor growth is monitored, and mice are randomized to treatment and control groups once tumors are established. Triptorelin or a vehicle control is administered.
-
Endpoint Analysis: Tumor growth inhibition is the primary endpoint. Tumors can be analyzed for ER expression and downstream signaling pathways.
Logical Comparison of LHRH Agonists and Antagonists
While Triptorelin is an LHRH agonist, another class of drugs, LHRH antagonists (e.g., Degarelix), are also used for androgen deprivation therapy. The key difference lies in their mechanism of action.
Caption: LHRH agonist vs. antagonist mechanism.
Conclusion
This compound (Triptorelin) is a potent LHRH agonist with a well-established mechanism of action that leads to profound suppression of gonadal hormones. While detailed quantitative data from preclinical xenograft studies are not extensively available in the public domain, its proven clinical efficacy in hormone-sensitive cancers strongly supports its anti-tumor effects in relevant xenograft models. The provided experimental protocols offer a framework for conducting such validation studies. When compared to other LHRH agonists, Triptorelin demonstrates comparable clinical efficacy, with some evidence suggesting a more potent testosterone suppression at lower thresholds. The choice between an LHRH agonist like Triptorelin and an antagonist depends on the desired speed of hormone suppression and the clinical context. Further head-to-head preclinical studies in xenograft models would be valuable to delineate more subtle differences in the anti-tumor efficacy of various LHRH analogs.
References
- 1. cancerresearchuk.org [cancerresearchuk.org]
- 2. drugs.com [drugs.com]
- 3. An Update on Triptorelin: Current Thinking on Androgen Deprivation Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triptolide inhibits human breast cancer MCF-7 cell growth via downregulation of the ERα-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effectiveness of three different luteinizing hormone-releasing hormone agonists in the chemical castration of patients with prostate cancer: Goserelin versus triptorelin versus leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetics of Different LHRH Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of various Luteinizing Hormone-Releasing Hormone (LHRH) analogs. The information is compiled from publicly available experimental data to assist researchers, scientists, and drug development professionals in their understanding and evaluation of these compounds. This document summarizes key pharmacokinetic parameters, details common experimental methodologies, and visualizes relevant pathways and workflows.
Introduction to LHRH Analogs
LHRH analogs are synthetic peptides that mimic the action of the natural LHRH. They are broadly classified into agonists and antagonists. LHRH agonists, upon initial administration, cause a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by downregulation of the pituitary-gonadal axis, leading to suppressed testosterone or estrogen levels.[1] This makes them effective in the treatment of hormone-dependent conditions such as prostate cancer, breast cancer, endometriosis, and central precocious puberty.[2] LHRH antagonists, on the other hand, competitively block the LHRH receptor, leading to a rapid reduction in gonadotropin and sex steroid levels without the initial surge.[1][3] The pharmacokinetic properties of these analogs are critical to their therapeutic efficacy and dosing regimen, with various formulations developed to provide sustained drug release over extended periods.[4]
Pharmacokinetic Data Comparison
The following tables summarize key pharmacokinetic parameters for several commonly used LHRH analogs. These values are derived from various studies and may differ based on the specific formulation, dosage, and patient population.
LHRH Agonists
| LHRH Analog | Formulation | Dose | Cmax (ng/mL) | Tmax (hours) | Half-life (t½) | Bioavailability |
| Leuprolide Acetate | 1-month Depot (IM) | 7.5 mg | 27 ± 4.9[5] | 1.0 ± 0.4[5] | 3.6 hours (SC injection)[4] | 50.6% (SC solution in rats) |
| 1-month Depot (SC) | 7.5 mg | 19 ± 8.0[5] | 2.1 ± 0.8[5] | |||
| 3-month Depot (SC) | 11.25 mg | ~20 µg/L (~20 ng/mL)[4] | 3[4] | |||
| Goserelin Acetate | 1-month Implant (SC) | 3.6 mg | - | - | 2-4 hours (solution)[6][7] | Almost complete[6] |
| 3-month Implant (SC) | 10.8 mg | - | - | 4.2 hours (males, solution), 2.3 hours (females, solution)[7][8] | ||
| Triptorelin Pamoate | 1-month Depot (IM) | 3.75 mg | - | - | 3 hours (IV) | Not active orally[9] |
| 3-month Depot (IM) | 11.25 mg | 35.7 ± 18.26[10] | ~2.5[10] | |||
| 6-month Depot (IM) | 22.5 mg | 40.0 (22.2–76.8)[11] | - | |||
| Buserelin Acetate | Injection (SC) | - | - | ~1 | ~80 minutes[12][13] | 100%[13] |
| Nasal Spray | - | - | - | 1-2 hours[12][14] | - | |
| Histrelin Acetate | 1-year Implant (SC) | 50 mg | 1.10 ± 0.375 (at 12 hours)[15] | - | - | 92% (relative to SC bolus)[15] |
| Nafarelin Acetate | Nasal Spray | 400 µg | 1.8 (0.5–5.3)[16] | 10-40 minutes[16] | ~3 hours[16] | 2.8% (1.2-5.6%)[16][17] |
LHRH Antagonists
| LHRH Analog | Formulation | Dose | Cmax (ng/mL) | Tmax (hours) | Half-life (t½) | Bioavailability |
| Degarelix | Injection (SC) | 240 mg | - | - | - | - |
Note: Data for some parameters were not available in the reviewed sources. Cmax and Tmax for depot and implant formulations often reflect the initial release phase.
Experimental Protocols
The determination of pharmacokinetic parameters for LHRH analogs relies on sensitive and specific analytical methods to quantify the drug concentration in biological matrices, typically plasma or serum. The following are detailed methodologies for two common analytical techniques.
Quantification of Leuprolide by LC-MS/MS
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of leuprolide in human serum.
1. Sample Preparation:
-
To 100 µL of human serum in a microtube, add 10 µL of an internal standard solution (e.g., alarelin or a stable isotope-labeled leuprolide like leuprolide-d10).[18][19]
-
Induce protein precipitation by adding 1 mL of acetonitrile.[18]
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Further purify the supernatant using solid-phase extraction (SPE) with an Oasis HLB cartridge.[18]
-
Elute the analyte and internal standard from the SPE cartridge and evaporate the eluent to dryness.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Chromatographic Conditions:
-
Column: A C18 analytical column (e.g., Waters Atlantis HILIC, C18, 150 × 2.1 mm, 5 µm).[20][21]
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer, such as acetate buffer (pH 3) or water with propionic acid (e.g., 20:80:0.05 acetonitrile:water:propionic acid).[18][20]
-
Flow Rate: A typical flow rate is 0.6 mL/min.[22]
-
Injection Volume: 5 µL.[22]
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).[18]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[20]
-
MRM Transitions:
4. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of leuprolide in the unknown samples by interpolating their peak area ratios from the calibration curve. The linear range can be from 0.018 to 45.2 ng/mL.[18]
Quantification of LHRH Analogs by Radioimmunoassay (RIA)
This protocol provides a general overview of a radioimmunoassay (RIA) for the quantification of LHRH analogs.
1. Reagent Preparation:
-
Prepare a standard curve using known concentrations of the LHRH analog.
-
Prepare a radiolabeled LHRH analog (tracer), typically using ¹²⁵I.
-
Prepare a specific primary antibody against the LHRH analog.
-
Prepare a secondary antibody (precipitating antibody) that binds to the primary antibody (e.g., goat anti-rabbit IgG).[23]
2. Assay Procedure:
-
Pipette standards, quality controls, and unknown samples into duplicate tubes.[23]
-
Add the primary antibody to all tubes except the non-specific binding (NSB) and total count (TC) tubes.[23]
-
Add the radiolabeled tracer to all tubes.
-
Vortex and incubate the tubes, typically overnight at 4°C, to allow for competitive binding between the labeled and unlabeled antigen for the primary antibody.[23]
-
Add the secondary antibody to all tubes except the TC tubes to precipitate the primary antibody-antigen complexes.[23]
-
Incubate to allow for precipitation.
-
Centrifuge the tubes to pellet the precipitate.[23]
-
Aspirate the supernatant from all tubes except the TC tubes.[23]
3. Measurement and Quantification:
-
Measure the radioactivity of the pellet in each tube using a gamma counter.
-
The amount of radioactivity in the pellet is inversely proportional to the concentration of the unlabeled LHRH analog in the sample.
-
Construct a standard curve by plotting the percentage of bound tracer against the concentration of the standards.
-
Determine the concentration of the LHRH analog in the unknown samples from the standard curve.
Visualizations
The following diagrams illustrate key concepts related to LHRH analogs.
Caption: LHRH Agonist Signaling Pathway.
Caption: Experimental Workflow for a Pharmacokinetic Study.
References
- 1. aggietranscript.ucdavis.edu [aggietranscript.ucdavis.edu]
- 2. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Clinical pharmacokinetics of depot leuprorelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and pharmacodynamic comparison of subcutaneous versus intramuscular leuprolide acetate formulations in male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medicines.org.uk [medicines.org.uk]
- 7. Clinical pharmacokinetics of goserelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.pfizer.com [cdn.pfizer.com]
- 10. karger.com [karger.com]
- 11. An Update on Triptorelin: Current Thinking on Androgen Deprivation Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. medicines.org.uk [medicines.org.uk]
- 14. pdf.hres.ca [pdf.hres.ca]
- 15. go.drugbank.com [go.drugbank.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Nafarelin - Wikipedia [en.wikipedia.org]
- 18. Rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of leuprolide in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. shimadzu.com [shimadzu.com]
- 20. Development, validation and method stability study of a LC-MS method to quantify leuprolide (Hormone analog) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The pharmacokinetics of buserelin after intramuscular administration in pigs and cows - PMC [pmc.ncbi.nlm.nih.gov]
- 23. phoenixbiotech.net [phoenixbiotech.net]
Safety Operating Guide
Navigating the Disposal of a Potent LHRH Analog in a Laboratory Setting
Essential Safety and Disposal Procedures for (Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH
The proper handling and disposal of synthetic peptides like this compound, a potent Luteinizing Hormone-Releasing Hormone (LHRH) analog, are critical for ensuring laboratory safety and environmental protection. As these compounds are biologically active, strict adherence to established protocols is necessary to mitigate risks of unintended exposure and contamination.
Core Principles of Peptide Waste Management
The disposal of research peptides and associated materials must comply with local, state, and federal regulations. A fundamental rule is to never discard peptide waste in regular trash or pour solutions down the drain[1]. All waste generated from handling this LHRH analog should be treated as hazardous chemical waste[1][2].
Key procedural steps include:
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for specific hazards, handling, and disposal instructions for any chemical. For a similar LHRH analog, the SDS specifies disposal in a suitable treatment site in accordance with local, regional, national, and international regulations[3].
-
Waste Segregation: All materials that have come into contact with this compound must be segregated from general lab waste. This includes used vials, contaminated personal protective equipment (PPE) such as gloves and wipes, and any unused or expired compound[1][2].
-
Use of Designated Containers: Collect all solid and liquid waste in clearly labeled, dedicated hazardous waste containers[1][2]. Ensure containers are appropriate for chemical waste and are kept securely closed when not in use.
-
Institutional Protocols: Your institution's Environmental Health and Safety (EH&S) department is a crucial resource. They provide specific guidelines and procedures for waste management and will coordinate the pickup and disposal by a licensed hazardous waste contractor[1].
Handling and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. When working with potent peptides, it is imperative to use appropriate PPE to prevent accidental exposure.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses or goggles | To protect eyes from splashes or aerosolized powder. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or fume hood | To avoid inhalation of the compound, especially in powdered form. |
This table summarizes general PPE requirements. Always refer to the specific SDS for the compound for detailed guidance.
Decontamination Procedures
Any spills of this compound should be managed immediately. The contaminated area should be cleaned, and all materials used for cleanup (e.g., absorbent pads, wipes) must be disposed of as hazardous waste[4]. Work surfaces should be disinfected before and after handling the peptide to maintain a safe and clean environment[2].
Procedural Workflow for Disposal
The process for correctly disposing of this compound follows a clear, logical path designed to ensure safety and compliance at every step.
Caption: Workflow for the safe and compliant disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can effectively manage the waste associated with this potent LHRH analog, ensuring a safe working environment and maintaining regulatory compliance.
References
Personal protective equipment for handling (Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH
Essential Safety and Handling Guide for (Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential to ensure personal safety and maintain the integrity of the product.
Personal Protective Equipment (PPE)
The primary defense against accidental exposure is the consistent and correct use of Personal Protective Equipment.[1] Since the toxicological properties of this specific synthetic peptide may not be fully known, caution is warranted.[2]
Summary of Required PPE
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles or Glasses | Required to protect against splashes and airborne particles, especially when handling the lyophilized powder.[1][2] |
| Hand Protection | Disposable Nitrile Gloves | Chemical-resistant gloves are mandatory.[1][2] Immediately change gloves if they become contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat is necessary to protect skin and clothing from potential spills.[1] |
| Respiratory Protection | N95 Respirator or Dust Mask | Recommended when handling the lyophilized powder, which can easily become airborne and be inhaled.[1] All weighing and reconstituting of the powder should be performed in a fume hood or biosafety cabinet.[1] |
Operational Plan: Handling and Disposal
Proper handling procedures are critical to minimize exposure risk and prevent contamination.
Step-by-Step Handling Protocol
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the supplier's SDS for specific hazard information.[1]
-
Designate a Work Area: All handling of the peptide should be confined to a specific, clean, and organized laboratory bench or fume hood.[1]
-
Don PPE: Put on all required PPE as outlined in the table above before handling the vial.
-
Equilibrate to Room Temperature: Before opening, allow the sealed vial of lyophilized powder to warm to room temperature in a desiccator. This prevents condensation from introducing moisture, which can degrade the peptide.
-
Weighing and Reconstitution:
-
Perform all manipulations of the lyophilized powder within a certified chemical fume hood or biosafety cabinet to prevent inhalation of airborne particles.[1]
-
Use sterile, dedicated equipment (spatulas, pipette tips) to avoid cross-contamination.[1]
-
When reconstituting, gently add the appropriate solvent to the vial to dissolve the peptide.
-
Storage
-
Lyophilized Powder: For long-term stability, store the powder tightly sealed at -20°C.[2]
-
In Solution: If storage in solution is necessary, create single-use aliquots and store them at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.
Disposal Plan
Contaminated materials and waste must be handled in accordance with institutional and local environmental regulations.
-
Waste Segregation: All disposable items that have come into contact with the peptide (e.g., gloves, pipette tips, vials) should be collected in a designated, sealed waste bag or container.
-
Chemical Inactivation/Disposal: For the disposal of the peptide itself, one recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] Always consult your institution's environmental health and safety office for approved disposal procedures.
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1][2] |
| Eye Contact | Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1][2] |
| Ingestion | Rinse the mouth with water. Seek immediate medical attention.[2] |
| Spill | Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an absorbent material. Sweep up the material, place it in a sealed container, and hold for waste disposal. Avoid raising dust.[2] |
Visual Workflow Diagrams
The following diagrams illustrate the key procedural workflows for handling and disposal.
Caption: Workflow for Safe Handling of this compound.
Caption: Waste Disposal Workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
